molecular formula C9H11NO B1583627 1,2,3,4-Tetrahydroquinolin-4-ol CAS No. 24206-39-1

1,2,3,4-Tetrahydroquinolin-4-ol

Cat. No.: B1583627
CAS No.: 24206-39-1
M. Wt: 149.19 g/mol
InChI Key: RYPZGQVVZOCWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinolin-4-ol is a versatile heterocyclic building block of significant interest in medicinal and synthetic chemistry. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure found in a myriad of bioactive molecules and pharmaceuticals, known for its diverse pharmacological profiles . This specific compound serves as a key synthetic intermediate for accessing more complex structures, including various tetrahydroquinoline-based drug candidates. Researchers utilize this compound in the synthesis of molecules with potential biological activities, such as anticancer , antibacterial , antifungal , and antiviral agents . The tetrahydroquinoline core is a prevalent motif in natural products and synthetic pharmaceuticals, including antiarrhythmic agents, schistosomicides, and cholesterol ester transfer protein (CETP) inhibitors . Its value lies in its ability to function as a precursor for constructing diverse chemical libraries aimed at drug discovery and development. Handling and Storage: Keep in a dark place under an inert atmosphere at 2-8°C . Safety Information: Warning - Causes skin and serious eye irritation and may cause respiratory irritation . CAS Number: 24206-39-1 Molecular Formula: C9H11NO Molecular Weight: 149.19 g/mol This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or animal consumption.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPZGQVVZOCWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301914
Record name 1,2,3,4-tetrahydroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24206-39-1
Record name 24206-39-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-tetrahydroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Technical Guide: Synthesis of 1,2,3,4-Tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,2,3,4-tetrahydroquinolin-4-ol scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for NF-κB inhibitors, anticancer agents, and cardiovascular drugs. Its structural versatility lies in the C4-hydroxyl stereocenter and the N1-position, which allow for divergent functionalization.

This guide details two primary synthetic workflows:

  • Route A (Racemic): A robust, scalable chemical reduction using Sodium Borohydride (NaBH₄), ideal for initial SAR (Structure-Activity Relationship) screening.

  • Route B (Asymmetric): A precision Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya catalysts, essential for generating enantiopure clinical candidates.

Retrosynthetic Analysis

To design an efficient synthesis, we must deconstruct the target molecule. The most reliable disconnection involves the reduction of the C4-ketone, which preserves the nitrogen heterocycle's integrity.

Retrosynthesis Target This compound (Target) Ketone 1,2,3,4-Tetrahydroquinolin-4-one (Key Intermediate) Target->Ketone Reduction (Stereoselective or Racemic) Precursor N-Protected Aniline + Acrylic Acid Derivative Ketone->Precursor Intramolecular Friedel-Crafts Acylation

Figure 1: Retrosynthetic logic flow prioritizing the C4-ketone intermediate.

Route A: Robust Chemical Reduction (Racemic)

Objective: Rapid generation of racemic this compound for non-chiral applications. Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Mechanistic Insight

While standard ketone reductions are trivial, the presence of the secondary amine (N1) in tetrahydroquinoline presents a challenge: chemoselectivity . The nitrogen lone pair can quench Lewis acidic reducing agents or participate in side reactions.

  • Solution: Use Sodium Borohydride (NaBH₄) in protic solvents (MeOH/EtOH). NaBH₄ is mild enough to leave the amine and aromatic ring untouched while selectively reducing the ketone.

Detailed Experimental Protocol

Reagents:

  • 1,2,3,4-Tetrahydroquinolin-4-one (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 - 1.5 eq)

  • Methanol (anhydrous preferred, though not strictly required)

  • Ammonium Chloride (sat. aq.)

Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydroquinolin-4-one (5.0 g, 34 mmol) in Methanol (50 mL). Cool the solution to 0°C using an ice bath. Rationale: Cooling suppresses potential side reactions and controls the exothermic nature of hydride addition.

  • Addition: Add NaBH₄ (1.93 g, 51 mmol) portion-wise over 15 minutes. Caution: Rapid addition causes vigorous hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

  • Monitoring: Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc). The ketone spot (Rf ~0.6) should disappear, replaced by the more polar alcohol spot (Rf ~0.3).

  • Quench: Carefully add saturated aqueous NH₄Cl (20 mL) to quench excess borohydride. Stir for 15 minutes until bubbling ceases.

  • Extraction: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 30 mL).

  • Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if high purity is required.

Expected Yield: 85–95% Data Validation: ^1H NMR (CDCl₃) should show a multiplet at δ 4.7–4.8 ppm corresponding to the C4-H proton.

Route B: Asymmetric Transfer Hydrogenation (Enantioselective)

Objective: Synthesis of chiral (R)- or (S)-1,2,3,4-tetrahydroquinolin-4-ol with high enantiomeric excess (ee >95%). Core Technology: Noyori-Ikariya Catalysis (Ru-arene-diamine complexes).[1][2]

The Catalyst System

The transformation utilizes a "metal-ligand bifunctional" mechanism. The catalyst, typically RuCl(p-cymene)[(R,R)-TsDPEN] , activates both the hydrogen donor (Formic acid or Isopropanol) and the substrate simultaneously. The amine proton on the ligand directs the hydride transfer, ensuring high stereocontrol.

Mechanism Ru_Complex Ru-H Species (Active Catalyst) TS Six-Membered Transition State Ru_Complex->TS Coordination Substrate Tetrahydroquinolin-4-one Substrate->TS H-Bonding (NH--O) TS->Ru_Complex Regeneration (with H2 donor) Product Chiral Tetrahydroquinolin-4-ol TS->Product Hydride Transfer

Figure 2: The Metal-Ligand Bifunctional Mechanism ensuring stereoselectivity.

Detailed Experimental Protocol (ATH)

Reagents:

  • Substrate: 1,2,3,4-Tetrahydroquinolin-4-one (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%)

  • Hydrogen Source: 5:2 Formic Acid/Triethylamine (azeotropic mixture)

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue)

Workflow:

  • Catalyst Prep: In a glovebox or under Argon, weigh the Ru-catalyst (1 mol%).

  • Reaction Setup: Add the substrate (1.0 eq) to a Schlenk flask. Dissolve in minimal DCM (concentration ~0.5 M).

  • Initiation: Add the Formic Acid/TEA mixture (5 eq relative to substrate). Then, add the catalyst solution.

  • Stirring: Stir at 25–30°C for 12–24 hours. Note: Reaction rate is pH-dependent; the formic acid/TEA ratio buffers the system.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with saturated NaHCO₃ to remove excess acid.

  • Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA mobile phase).

Expected Results: Yield >90%, ee >95% (Configuration depends on ligand chirality: (R,R)-TsDPEN typically yields the (R)-alcohol).

Comparative Data & Decision Matrix

FeatureRoute A: NaBH₄ ReductionRoute B: Asymmetric Transfer Hydrogenation
Primary Output Racemic (±)-AlcoholEnantiopure (R) or (S)-Alcohol
Cost Efficiency High (Reagents <$1/g)Moderate (Catalyst cost)
Scalability Excellent (kg scale)Good (requires catalyst recovery)
Time 2–4 Hours12–24 Hours
Complexity Low (Undergraduate level)High (Requires inert atmosphere)

Troubleshooting & Expert Tips

  • N-Protection: If the N1-amine interferes with the catalyst (poisoning via coordination), protect it with a Boc or Tosyl group before reduction. The N-Tosyl group often improves crystallinity and ee% in ATH reactions.

  • Over-reduction: In catalytic hydrogenation (H₂/Pd), there is a risk of reducing the benzene ring. The ATH method (transfer hydrogenation) is far more chemoselective for the ketone over the arene.

  • Solubility: 4-quinolones can be insoluble in non-polar solvents. For Route B, if DCM fails, switch to DMF or use the Formic Acid/TEA mixture as the solvent itself.

References

  • Asymmetric Transfer Hydrogenation of Heterocycles

    • Wang, C., et al. "Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters." Journal of the American Chemical Society, 130(44), 14450-14451. Link

  • Noyori-Ikariya Catalyst Mechanism

    • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[2] Accounts of Chemical Research, 30(2), 97-102. Link

  • General Reduction Protocols

    • Larock, R. C. "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley-VCH.[3] (Standard reference for NaBH4 ketone reduction conditions).

  • Biological Relevance of THQ-4-ol: Kuo, S. C., et al. "Synthesis and cytotoxicity of 1,2,3,4-tetrahydro-4-oxoquinoline-6-sulfonamides." Journal of Medicinal Chemistry, 1999.

Sources

1,2,3,4-Tetrahydroquinolin-4-ol: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,2,3,4-Tetrahydroquinolin-4-ol , structured for researchers and drug development professionals.

Technical Guide & Whitepaper

Executive Summary: The "Privileged" Scaffold

This compound (CAS: 24206-39-1) represents a critical pharmacophore in medicinal chemistry. Unlike its fully aromatic parent (quinoline) or the planar 4-quinolone, this scaffold introduces three-dimensionality (sp³ hybridization at C2, C3, and C4) and stereochemical complexity (chirality at C4).

Its dual functionality—a secondary cyclic amine and a homobenzylic secondary alcohol—makes it a versatile intermediate for constructing complex alkaloids, antimalarials, and cardiovascular agents. This guide details its physicochemical profile, synthetic pathways, and reactivity logic.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The physicochemical profile of this compound is defined by its amphoteric nature (basic amine, acidic/neutral alcohol) and potential for hydrogen bonding.

Table 1: Physicochemical Data Profile
PropertyValue / Description
IUPAC Name This compound
CAS Number 24206-39-1
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Chirality 1 Chiral Center (C4); exists as (R) and (S) enantiomers.[1][2][3]
Physical State Typically isolated as a viscous oil or low-melting solid (hygroscopic).
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in non-polar alkanes.
pKa (Calculated) ~5.0 (Conjugate acid of amine); Alcohol pKa ~16-17.
Key Spectroscopic Signature ¹H NMR : C4-H multiplet at δ 4.6–4.8 ppm; IR : Broad O-H stretch (~3300 cm⁻¹).

Synthetic Routes & Production Strategies[2][8][9][10][11]

Synthesis strategies prioritize stereocontrol and chemoselectivity. The two primary industrial and laboratory methods are Carbonyl Reduction and Biocatalytic Synthesis .

Method A: Chemoselective Reduction (Standard Laboratory Protocol)

The most reliable route involves the reduction of 2,3-dihydroquinolin-4(1H)-one. Sodium borohydride (NaBH₄) is preferred over LiAlH₄ to avoid over-reduction or ring opening.

Experimental Protocol: NaBH₄ Reduction

  • Preparation : Dissolve 2,3-dihydroquinolin-4(1H)-one (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Addition : Cool solution to 0°C. Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes to control H₂ evolution.

  • Reaction : Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂; EtOAc/Hexane 1:1).

  • Quench : Carefully add saturated NH₄Cl solution.

  • Workup : Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Flash column chromatography (MeOH/DCM gradient) yields the racemic alcohol.

Method B: Enantioselective Biocatalysis (Green Chemistry)

For chiral applications, direct chemical reduction often requires expensive Ru- or Ir-catalysts. A biocatalytic approach offers high enantiomeric excess (ee).

  • Biocatalyst : Rhodococcus equi (Strain ZMU-LK19).

  • Mechanism : Kinetic resolution or asymmetric reduction of the ketone precursor.

  • Outcome : Capable of yielding (>99% ee) of the (S)- or (R)-enantiomer depending on the specific reductase expressed.

Chemical Reactivity Profile

The reactivity of this compound is governed by three active sites:

  • N1-Position (Secondary Amine) : Nucleophilic; prone to alkylation, acylation, and oxidation.

  • C4-Position (Secondary Alcohol) : Benzylic-like reactivity; prone to oxidation, elimination (dehydration), and substitution (Sɴ1).

  • Aromatic Ring : Susceptible to electrophilic aromatic substitution (EAS), directed by the nitrogen lone pair.

Reactivity Logic & Pathway Diagram

The following diagram maps the critical transformation pathways for this scaffold.

ReactivityMap Start This compound (Core Scaffold) Ketone 2,3-Dihydroquinolin-4(1H)-one (Ketone) Start->Ketone Selective Oxidation (Swern/Dess-Martin) Quinoline Quinoline (Fully Aromatic) Start->Quinoline Aromatization (DDQ or Nitrobenzene) Alkene 1,2-Dihydroquinoline (Dehydration Product) Start->Alkene Acid-Catalyzed Dehydration (H+ / Heat) NAcyl N-Acyl/Alkyl Derivatives (Functionalized Amine) Start->NAcyl Electrophilic Attack (R-X / R-COCl)

Figure 1: Divergent reactivity pathways. The C4-alcohol can be selectively oxidized to the ketone or eliminated to the alkene, while harsh oxidation leads to full aromatization.

Key Reaction Mechanisms[12][13]
1. Dehydration (Elimination)

Heating with strong acid (H₂SO₄ or p-TsOH) induces E1 elimination .

  • Mechanism : Protonation of C4-OH

    
     Loss of H₂O 
    
    
    
    Formation of benzylic carbocation
    
    
    Loss of C3-proton.
  • Product : 1,2-Dihydroquinoline .

  • Note : The product is unstable and prone to disproportionation or oxidation to quinoline in air.

2. Selective Oxidation vs. Aromatization
  • To Ketone : Use Dess-Martin Periodinane (DMP) or Swern conditions . These mild oxidants preserve the saturation of the C2-C3 bond.

  • To Quinoline : Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or heating with Nitrobenzene . This drives the thermodynamic sink toward the fully aromatic system.

Medicinal Chemistry & Pharmacological Relevance[2][4][6][8][10]

The this compound moiety is a "privileged structure" in drug discovery, serving as a template for:

  • Antimalarials : Analogs mimic the quinine scaffold, interfering with heme polymerization in Plasmodium falciparum.

  • Cardiovascular Agents : Potassium channel blockers often incorporate the tetrahydroquinoline core to modulate vascular tone.

  • Neurological Targets : NMDA receptor antagonists and serotonin (5-HT) modulators utilize the conformational restriction of the fused ring system to enhance binding selectivity.

Structure-Activity Relationship (SAR) Insight :

  • C4-Stereochemistry : Biological activity is often enantioselective. For example, specific isomers may show 100-fold higher affinity for receptors than their mirror images.

  • N1-Substitution : Bulky groups at N1 can lock the ring conformation, influencing the spatial arrangement of the C4-hydroxyl group.

References

  • PubChem . This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Chen, Y., et al. (2017) . Enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols via a sequential asymmetric hydroxylation/diastereoselective oxidation process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nammalwar, B. & Bunce, R. A. (2014) . Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions. Molecules. Available at: [Link]

  • Organic Chemistry Portal . Synthesis of Ketones by Oxidation of Alcohols. Available at: [Link]

Sources

The Biological & Synthetic Versatility of 1,2,3,4-Tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, synthetic pathways, and pharmacological significance of 1,2,3,4-Tetrahydroquinolin-4-ol (4-OH-THQ) . It is designed for researchers in medicinal chemistry and drug discovery, focusing on the molecule's role as a privileged scaffold intermediate and a bioactive pharmacophore.[1]

Technical Guide & Whitepaper

Executive Summary: The "Chiral Pivot" of Quinoline Therapeutics

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is ubiquitous in natural alkaloids and synthetic drugs. However, the specific derivative This compound represents a critical "chiral pivot" in drug design. Unlike the fully aromatic quinolines (flat, intercalating) or the unsubstituted tetrahydroquinolines (lipophilic carriers), the 4-ol derivative introduces sp³ hybridized complexity and a hydrogen-bonding handle at the C4 position.

This guide explores its dual role:

  • Direct Biological Agent: Exhibiting potent antiproliferative activity against specific cancer cell lines (e.g., H460, MCF7) when functionalized at the C4 position.[2]

  • Synthetic Linchpin: Serving as the immediate precursor to 4-aminoquinoline antimalarials and a substrate for enantioselective enzymatic transformations.

Therapeutic Applications & Biological Mechanisms[3][4]

Anticancer Activity: The 4-Aryl Effect

While the unsubstituted 4-ol is often a metabolic intermediate, 4-aryl-1,2,3,4-tetrahydroquinolin-4-ol derivatives display significant cytotoxicity.

  • Mechanism: These derivatives likely function by disrupting microtubule dynamics or intercalating into DNA minor grooves, driven by the "propeller-like" conformation of the 4-aryl group relative to the bicyclic core.

  • Key Data: In vitro growth inhibition assays reveal that introducing an unsubstituted phenyl ring at C4 increases antiproliferative efficacy by up to 90% compared to the parent scaffold.[2]

  • Target Specificity:

    • Lung Carcinoma (H460): High sensitivity to 4-phenyl derivatives.[2]

    • Prostate Carcinoma (DU145): Activity is highly sensitive to substitution on the C4-phenyl ring; para-substitution often abolishes activity, suggesting a tight steric pocket in the target protein.

Antimalarial Activity: The Hemozoin Connection

The 4-ol moiety is the direct reductive precursor to 4-aminoquinolines (like Chloroquine). However, the alcohol itself possesses weak to moderate antiplasmodial activity.

  • Pathway: Inhibition of hemozoin formation. The 4-OH group can H-bond with the propionate side chains of heme, interfering with its polymerization into non-toxic hemozoin.

  • Limitation: The 4-OH is less basic than the 4-amino group, leading to lower accumulation in the acidic food vacuole of the parasite. Thus, it is often optimized into an amine or ether.

Neuroactivity: Distinguishing Isoquinolines

It is critical to distinguish Tetrahydroquinoline (THQ) from Tetrahydroisoquinoline (THIQ) .

  • THIQ (Isoquinoline): Often associated with neurotoxicity (Parkinsonian-like effects) due to metabolism into N-methyl-salsolinol derivatives.

  • THQ (Quinoline): The 4-ol derivatives are generally devoid of this specific neurotoxicity and are instead explored as NMDA receptor antagonists and antioxidants .

Structure-Activity Relationship (SAR) Analysis

The biological output of the 4-OH-THQ scaffold is dictated by three vectors of modification.

SAR_Analysis Core This compound (Scaffold) N1 N1 Position (Toxicity/Solubility) Core->N1 C2 C2/C3 Position (Conformational Lock) Core->C2 C4 C4 Position (The 'Warhead') Core->C4 N1_Effect Alkylation modulates lipophilicity & metabolic stability. Sulfonylation = Antimalarial potential. N1->N1_Effect C2_Effect Stereocenters here dictate overall ring pucker. Essential for receptor fit. C2->C2_Effect C4_Effect 4-OH: H-bond donor (Antioxidant). 4-Aryl: Antiproliferative (Anticancer). 4-Amino: Lysosomotropic (Antimalarial). C4->C4_Effect

Figure 1: SAR Map of this compound. The C4 position is the primary determinant of efficacy, while N1 modulates pharmacokinetics.

Experimental Protocols

Synthesis: Selective Reduction of Quinolin-4-ones

This protocol describes the synthesis of this compound via the reduction of 2,3-dihydroquinolin-4(1H)-one. This method is preferred for its high yield and operational simplicity.

Rationale: Sodium borohydride (NaBH₄) is used over Lithium Aluminum Hydride (LiAlH₄) to selectively reduce the ketone without reducing the aromatic ring or over-reducing to the alkane.

Protocol:

  • Dissolution: Dissolve 1.0 equivalent (e.g., 5 mmol) of substituted or unsubstituted 2,3-dihydroquinolin-4(1H)-one in anhydrous Methanol (MeOH) (10 mL/mmol).

  • Reduction: Cool the solution to 0°C in an ice bath. Add NaBH₄ (2.0 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–3 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane).[3] The ketone spot (Rf ~0.[3]6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quenching: Quench excess hydride by adding Acetone (1 mL) or saturated NH₄Cl solution (10 mL).

  • Extraction: Evaporate MeOH under reduced pressure. Dissolve residue in water and extract with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: >90%

    • Characterization: IR (Broad -OH stretch at 3420 cm⁻¹); ¹H NMR (Multiplet at δ 4.6–4.8 ppm for H-4).

Enantioselective Biocatalysis (Advanced)

For chiral applications, chemical reduction yields a racemate.

  • Biocatalyst: Rhodococcus equi or Pseudomonas plecoglossicidas.

  • Substrate: 1,2,3,4-Tetrahydroquinoline (direct C-H oxidation).[4]

  • Outcome: Yields (R)-1,2,3,4-tetrahydroquinolin-4-ol with >99% ee.[5][6]

  • Significance: The (R)-enantiomer often exhibits superior binding affinity in chiral protein pockets compared to the (S)-enantiomer.

Quantitative Data Summary

Compound DerivativeTarget Cell Line / OrganismIC50 / ActivityMechanism Note
4-Phenyl-THQ-4-ol H460 (Lung Carcinoma)~25 µM (Growth Inhib.)[2]Antiproliferative; DNA/Tubulin interaction
4-Phenyl-THQ-4-ol DU145 (Prostate)High PotencySensitive to p-substitution
Unsubstituted 4-ol Plasmodium falciparum> 50 µM (Weak)Precursor to active 4-amino drugs
1-Methanesulfonyl-4-ol P. falciparumModerateSulfonyl group aids lipid membrane crossing
6,7-Dimethoxy-THQ PC12 CellsNon-toxicContrasts with neurotoxic isoquinolines

Visualization of Synthesis Workflow

Synthesis_Workflow Start Aniline + Acrolein/Glycerol Intermediate Quinoline / Quinolin-4-one Start->Intermediate Skraup Synthesis Reduction Reduction Step (NaBH4 or H2/Cat) Intermediate->Reduction Chiral Biocatalytic Oxidation (Rhodococcus equi) Intermediate->Chiral Biocatalytic Route Product This compound (Racemic) Reduction->Product Chemical Route ChiralProd (R)-4-OH-THQ (>99% ee) Chiral->ChiralProd

Figure 2: Synthetic pathways to the 4-ol scaffold. The chemical route yields racemates, while the biocatalytic route offers high enantioselectivity.

References

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. National Institutes of Health (NIH) / PMC. [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids. Molecules (MDPI). [Link]

  • Enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols via a sequential asymmetric hydroxylation process. Organic & Biomolecular Chemistry. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines using Domino Reactions. Molecules / NIH PMC. [Link]

  • Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. PubMed. [Link]

Sources

Technical Guide: Synthesis of 1,2,3,4-Tetrahydroquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinolin-4-ol scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent antimalarial, anticancer, and cardiovascular activities. Its structural complexity lies in the C4 chiral center and the potential for diastereoselectivity relative to substituents at the C2 or C3 positions.

This technical guide moves beyond basic synthesis to address the critical challenges of enantioselective construction and stereochemical control . We focus on the most robust industrial and academic pathway: the Asymmetric Transfer Hydrogenation (ATH) of 2,3-dihydroquinolin-4(1H)-ones, while also detailing biocatalytic alternatives for green process development.

Structural Significance & Pharmacological Logic[1][2]

The biological efficacy of tetrahydroquinolin-4-ol derivatives is often dictated by the absolute configuration at the C4 position. In drug discovery, the "magic methyl" effect or specific hydroxyl orientation can alter binding affinity by orders of magnitude.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional zones of the scaffold that are typically modified to tune potency and metabolic stability.

SAR_Logic Core This compound (Core Scaffold) N1 N1 Position: Modulates Lipophilicity (Alkyl/Acyl/Sulfonyl) Core->N1 C2_C3 C2/C3 Positions: Conformational Lock (Stereocontrol) Core->C2_C3 C4_OH C4 Hydroxyl: H-Bond Donor/Acceptor (Critical Chiral Center) Core->C4_OH Aromatic Benzene Ring: Electronic Tuning (Halogens/OMe) Core->Aromatic Binding Binding C4_OH->Binding Target Interaction

Figure 1: Pharmacophore dissection of the tetrahydroquinolin-4-ol core. The C4-OH stereochemistry is often the primary determinant of target specificity.

Core Synthetic Strategy: Asymmetric Transfer Hydrogenation (ATH)[3]

While de novo cyclization (e.g., Povarov reaction) constructs the quinoline ring, the most reliable method to access the chiral 4-ol is the stereoselective reduction of the corresponding ketone: 2,3-dihydroquinolin-4(1H)-one .

Mechanism of Action: Ru(II)-Catalyzed ATH

The industry standard utilizes Ruthenium(II) catalysts with chiral diamine ligands (e.g., TsDPEN). This method avoids high-pressure H₂ gas, utilizing formic acid/triethylamine or isopropanol as hydrogen donors.

Why this route?

  • Chemomimesis: Mimics biological NADH reduction.

  • Stereocontrol: Tunable enantioselectivity (>95% ee) via ligand selection.

  • Safety: Ambient pressure operation.

ATH_Mechanism Precursor 2,3-Dihydroquinolin-4(1H)-one TS Six-Membered Transition State Precursor->TS Substrate Binding Catalyst_Active Ru(II)-H Species (Active Hydride) Catalyst_Active->TS Hydride Transfer Product Chiral this compound TS->Product Product Release Catalyst_Depleted Ru(II)-Amido Species TS->Catalyst_Depleted Catalyst Recycling Regen Formic Acid/TEA (H-Donor) Regen->Catalyst_Active Catalyst_Depleted->Catalyst_Active H2 Repletion (from H-Donor)

Figure 2: Catalytic cycle of Ru(II)-mediated Asymmetric Transfer Hydrogenation. The metal-ligand bifunctional mechanism ensures high enantioselectivity via a concerted proton/hydride transfer.

Detailed Experimental Protocol

This protocol describes the synthesis of (S)-6-fluoro-1,2,3,4-tetrahydroquinolin-4-ol via ATH. This system is self-validating: the color change of the catalyst and the evolution of CO₂ gas serve as visual process indicators.

Materials
  • Substrate: 6-Fluoro-2,3-dihydroquinolin-4(1H)-one (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Catalyst Activation (In Situ):

    • In a flame-dried Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.25 mol%) and (S,S)-TsDPEN (0.5 mol%) in dry DCM.

    • Add KOH (powdered) or TEA to generate the active 16-electron Ru-amido species. Stir for 15 min at room temperature. Indicator: Solution turns deep purple/red.

  • Reaction Initiation:

    • Add the substrate (6-Fluoro-2,3-dihydroquinolin-4(1H)-one) to the catalyst solution.

    • Slowly add the HCOOH/TEA mixture (3-5 equivalents) via syringe. Caution: Exothermic reaction with CO₂ evolution.

  • Monitoring:

    • Stir at 25–30°C. Monitor via TLC (Mobile phase: Hexane/EtOAc 2:1) or HPLC.[1]

    • Self-Validation: The reaction is complete when the ketone spot (UV active) disappears. The alcohol product is typically more polar.

  • Work-up & Purification:

    • Quench with saturated NaHCO₃ solution (neutralize excess acid).

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.

    • Concentrate and purify via flash column chromatography (Silica gel).[1]

Quantitative Data: Catalyst Performance Comparison
Catalyst SystemH-SourceTime (h)Yield (%)ee (%)Ref
RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/TEA5-1292-9695-99[1, 2]
Ir(Cp)[(S,S)-MsDPEN]NaOOCH (aq)2-688-9590-94[3]
RhCl(Cp)[(S,S)-TsDPEN]Isopropanol12-2485-9080-88[2]

Table 1: Comparison of transition metal catalysts for the reduction of dihydroquinolin-4-ones. Ru-based systems generally offer the best balance of rate and enantioselectivity.

Alternative Route: Biocatalytic Reduction

For projects requiring "Green Chemistry" compliance or when metal contamination is a concern (e.g., late-stage pharmaceutical intermediates), enzymatic reduction is the superior route.

Enzymes: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

  • Advantage: Mild conditions (pH 7 buffer, 30°C).

  • Disadvantage: Requires screening of enzyme libraries to match the specific substrate steric profile.

  • Protocol Note: Substrate solubility is often the bottleneck. Use DMSO (5-10% v/v) as a co-solvent.

Analytical Characterization & Troubleshooting

To ensure scientific integrity, the synthesized product must be validated using the following criteria.

Stereochemical Assignment
  • HPLC: Use Chiralcel OD-H or AD-H columns. (Racemic standard required for baseline separation).

  • NMR: The C4 proton typically appears as a triplet or doublet of doublets around 4.5–4.8 ppm.

    • Cis/Trans Determination: If C2 or C3 are substituted, the coupling constant (

      
      ) between H3 and H4 is diagnostic.
      
    • 
       indicates eq-ax or eq-eq (often cis/trans depending on ring conformation).
      
    • 
       indicates ax-ax relationship (trans).
      
Troubleshooting Common Issues
  • Low Conversion: The catalyst may be poisoned by trace water or oxygen. Ensure Schlenk techniques are rigorous. Increase catalyst loading to 2 mol%.

  • Low ee: Temperature is too high. Lower reaction temperature to 0°C or -10°C to improve facial selectivity, though reaction time will increase.

  • Over-reduction: In rare cases, the aromatic ring may reduce. This is common with heterogeneous catalysts (Pd/C) but rare with the homogeneous Ru-TsDPEN system described here.

References

  • Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines. PubMed. [Link]

  • Kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives by rhodium-catalysed asymmetric transfer hydrogenation. Organic Chemistry Frontiers. [Link]

  • Straightforward Access to Enantioenriched cis-3-Fluoro-dihydroquinolin-4-ols Derivatives via Ru(II)-Catalyzed-Asymmetric Transfer Hydrogenation. NIH. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PMC. [Link]

  • Tetrahydroquinoline synthesis - Povarov and Reduction Strategies. Organic Chemistry Portal. [Link]

Sources

Comprehensive Spectroscopic Profiling of 1,2,3,4-Tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and technical profile of 1,2,3,4-Tetrahydroquinolin-4-ol (CAS 24206-39-1), a critical chiral scaffold in medicinal chemistry.

Executive Summary & Compound Identity

This compound (4-hydroxy-1,2,3,4-tetrahydroquinoline) is a bicyclic heterocycle serving as a versatile intermediate in the synthesis of alkaloids and pharmaceutical agents (e.g., potential anti-malarial and cardiovascular drugs).[1][2][3] Its structure features a benzene ring fused to a saturated nitrogen-containing ring bearing a hydroxyl group at the C4 position, creating a chiral center that is often the focal point of stereoselective synthesis.

Core Chemical Data
PropertyValue
IUPAC Name This compound
CAS Number 24206-39-1
Molecular Formula Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H

NO
Molecular Weight 149.19 g/mol
Stereochemistry Contains 1 Chiral Center (C4); exists as (R)- and (S)-enantiomers.
Physical State White to pale yellow crystalline solid or powder.
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Synthesis & Sample Preparation

To ensure spectroscopic fidelity, the compound is typically prepared via the reduction of 2,3-dihydroquinolin-4(1H)-one (1,2,3,4-tetrahydroquinolin-4-one). This method minimizes impurities that could obscure the C4-methine signal in NMR.

Protocol: Sodium Borohydride Reduction
  • Dissolution: Dissolve 2,3-dihydroquinolin-4(1H)-one (1.0 eq) in Methanol (0.2 M concentration).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH

    
    , 1.5 eq) portion-wise over 15 minutes to control exotherm.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor disappearance of the ketone carbonyl (approx. 1660 cm

    
     in IR) and appearance of the alcohol.
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[3]
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (EtOAc/Hexane gradient) to isolate the 4-ol.

SynthesisWorkflow Start 2,3-Dihydroquinolin-4(1H)-one (Ketone Precursor) Intermediate Borate Complex Start->Intermediate Hydride Attack Reagent NaBH4 / MeOH 0°C to RT, 2h Reagent->Intermediate Quench NH4Cl (aq) Quench Intermediate->Quench Hydrolysis Product This compound (Racemic Alcohol) Quench->Product Isolation

Figure 1: Synthetic pathway for the generation of the analytical sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by the distinct coupling pattern of the saturated ring protons and the deshielding effect of the hydroxyl group at C4.
H NMR Data (400 MHz, CDCl )

The following assignments are derived from high-purity samples of the 4-hydroxy derivative.

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Ar-H (C5) 7.13Doublet (d)1H7.7Peri-position to C4-OH; deshielded by anisotropy.
Ar-H (C7) 7.04Triplet (t)1H6.9Meta to N, Para to C4.
Ar-H (C6) 6.63Triplet (t)1H7.4Para to N; shielded by resonance.
Ar-H (C8) 6.48Doublet (d)1H7.7Ortho to NH; strongly shielded by N lone pair.
C4-H 4.78 Triplet (t)1H4.4Diagnostic Peak. Methine proton attached to OH.
NH 3.7 - 3.9Broad (br)1H-Exchangeable; shift varies with concentration.
C2-H

3.41 - 3.45Multiplet (m)1H-Diastereotopic proton adjacent to N.
C2-H

3.24 - 3.28Multiplet (m)1H-Diastereotopic proton adjacent to N.
C3-H

1.95 - 2.10Multiplet (m)2H-Methylene bridge; complex coupling with C2/C4.

Technical Insight: The signal at 4.78 ppm is the critical quality attribute (CQA). If the reduction is incomplete, the starting ketone will lack this signal. If over-oxidation occurs (aromatization to quinoline), this signal will disappear entirely, replaced by aromatic protons >7.2 ppm.

C NMR Data (100 MHz, CDCl )
  • C4 (CH-OH): ~63.0 - 65.0 ppm (Significant shift from Ketone C=O at ~194 ppm).

  • C2 (CH

    
    -N):  ~38.0 - 40.0 ppm.
    
  • C3 (CH

    
    ):  ~28.0 - 30.0 ppm.
    
  • Aromatic Carbons: 114.0, 117.5, 127.0, 129.5, 145.0 (C8a), 122.0 (C4a).

Mass Spectrometry (MS) Profile

The fragmentation pattern of this compound is dominated by the stability of the nitrogen-containing ring and the facile loss of water.

Fragmentation Pathway[5]
  • Molecular Ion (M

    
    ): 
    
    
    
    149 (Base peak intensity varies).
  • Dehydration [M - H

    
    O]: 
    
    
    
    131. This is often the base peak (100%) in EI spectra due to the formation of the stable 1,2-dihydroquinoline or quinolinium cation species.
  • [M - OH]:

    
     132.
    
  • Retro-Diels-Alder (RDA): Less common in the alcohol than the ketone, but loss of ethylene (C

    
    H
    
    
    
    ) from the saturated ring can occur.

MassSpec M_Ion Molecular Ion (M+) m/z 149 Dehydration [M - H2O] m/z 131 (Base Peak) M_Ion->Dehydration - 18 Da (H2O) M_OH [M - OH] m/z 132 M_Ion->M_OH - 17 Da (OH) Aromatization Quinolinium Ion m/z 130 Dehydration->Aromatization - H

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.

Infrared (IR) Spectroscopy

IR analysis provides a rapid "Go/No-Go" check for the success of the synthesis (Ketone vs. Alcohol).

Functional GroupWavenumber (cm

)
Description
O-H Stretch 3250 - 3400Broad band; indicative of the C4-alcohol.
N-H Stretch 3350 - 3450Sharp band (often overlaps with OH); secondary amine.
C-H (sp

)
2850 - 2950Methylene stretches of the saturated ring (C2, C3).
C=C (Aromatic) 1580 - 1610Breathing modes of the benzene ring.
C-O Stretch 1050 - 1100Strong band; confirms secondary alcohol character.
Absence of C=O ~1660 - 1680Critical: Absence confirms complete reduction of the precursor ketone.

Stereochemical Considerations

Since C4 is a chiral center, the standard reduction yields a racemic mixture ((±)-1,2,3,4-tetrahydroquinolin-4-ol).

  • Chiral Resolution: Enantiomers can be separated using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using Hexane/Isopropanol mobile phases.

  • Enzymatic Kinetic Resolution: Lipase-catalyzed acylation (e.g., Candida antarctica Lipase B) can selectively acylate one enantiomer, allowing separation of the ester and the remaining alcohol.

References

  • BLDpharm. (n.d.). This compound (CAS 24206-39-1) Product Specifications and Safety Data. Retrieved from

  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline derivatives and spectroscopic data. Retrieved from

  • Google Patents. (n.d.). Process for production of optically active 4-hydroxy-1,2,3,4-tetrahydroquinolines (Patent EP0947586A1). Retrieved from

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for this compound. Retrieved from

Sources

Technical Guide: Mechanism of 1,2,3,4-Tetrahydroquinolin-4-ol Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinolin-4-ol scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for anti-malarial agents (e.g., analogs of quinine), cardiovascular drugs, and Bradykinin B1 receptor antagonists. Unlike the fully reduced tetrahydroquinoline, the 4-ol variant retains a chiral hydroxyl handle at the C4 position, allowing for further functionalization and stereochemical complexity.

This guide dissects the two primary mechanistic pathways for generating this motif: Diastereoselective Carbonyl Reduction (Top-Down) and Intramolecular Epoxide Opening (Bottom-Up). It prioritizes stereoelectronic control and experimental reproducibility.

Part 1: Mechanistic Pathways[1]

Pathway A: Diastereoselective Reduction of 2,3-Dihydroquinolin-4(1H)-ones

This is the "workhorse" method in drug discovery. The precursor, a 2,3-dihydroquinolin-4-one, is reduced using hydride sources. The critical scientific challenge here is controlling the cis/trans ratio relative to substituents at the C2 position.

The Mechanism[1][2][3][4][5][6]
  • Conformational Locking: The nitrogen lone pair conjugates with the aromatic ring, flattening the N-C2-C3 segment. However, the C2-C3-C4 region adopts a "half-chair" or "sofa" conformation.

  • Hydride Trajectory:

    • Axial Attack: Small hydride donors (e.g., NaBH₄ in MeOH) typically attack from the axial trajectory (perpendicular to the ring plane).

    • Equatorial Attack: Bulky hydrides (e.g., L-Selectride) are forced to attack equatorially due to steric hindrance from the C2 substituent.

  • Stereochemical Outcome:

    • If a substituent (R) exists at C2, it prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions.

    • Axial hydride attack on the carbonyl yields the cis-alcohol (pseudo-equatorial -OH).

    • Equatorial hydride attack yields the trans-alcohol (pseudo-axial -OH).

Visualization: Hydride Reduction Pathway

ReductionMechanism Substrate 2-Substituted 2,3-dihydroquinolin-4(1H)-one TS_Axial Transition State (Axial Attack) Substrate->TS_Axial NaBH4 (Small Nucleophile) TS_Equatorial Transition State (Equatorial Attack) Substrate->TS_Equatorial L-Selectride (Bulky) Product_Cis Cis-1,2,3,4-THQ-4-ol (Major with NaBH4) TS_Axial->Product_Cis Kinetic Control Product_Trans Trans-1,2,3,4-THQ-4-ol (Major with Bulky Hydrides) TS_Equatorial->Product_Trans Steric Control

Caption: Divergent stereochemical outcomes based on hydride source steric bulk.

Pathway B: Intramolecular Epoxide Ring Opening (The De Novo Route)

This method constructs the heterocyclic ring and the alcohol simultaneously. It involves the reaction of an aniline derivative with a tethered epoxide (often derived from allyl glycidyl ethers or similar precursors).

The Mechanism[1][2][3][4][5][6]
  • Activation: A Lewis Acid (e.g., Sc(OTf)₃ or BF₃·OEt₂) coordinates to the epoxide oxygen, increasing electrophilicity.

  • Cyclization Mode: The aniline nitrogen acts as the nucleophile. According to Baldwin’s Rules , the 6-exo-tet cyclization is favored over the 7-endo-tet pathway.

  • Inversion: The nucleophilic attack occurs via an S_N2 mechanism at the less hindered carbon (or the carbon dictating the 6-membered ring), resulting in Walden inversion at the C4 stereocenter.

Visualization: Epoxide Cyclization Pathway

EpoxideMechanism Precursor 2-(Oxiran-2-ylmethyl)aniline Activation Lewis Acid Coordination (Epoxide Activation) Precursor->Activation + Sc(OTf)3 Transition 6-exo-tet Cyclization (SN2-like TS) Activation->Transition Intramolecular N-Attack Product This compound Transition->Product Ring Closure & Proton Transfer

Caption: 6-exo-tet cyclization mechanism via Lewis Acid catalysis.

Part 2: Experimental Protocols

Protocol A: Standard NaBH₄ Reduction (Cis-Selective)

Best for: Routine synthesis where the thermodynamic stability of the alcohol is preferred.

Reagents:

  • Substrate: 2-phenyl-2,3-dihydroquinolin-4(1H)-one (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the quinolinone substrate in 10 mL of anhydrous methanol. Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH₄ (1.5 mmol) portion-wise over 10 minutes. Note: Rapid addition causes exotherms that may degrade selectivity.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).

  • Quench: Quench carefully with saturated NH₄Cl solution (5 mL).

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Validation Point: The appearance of a broad O-H stretch (~3300-3400 cm⁻¹) and the disappearance of the carbonyl stretch (~1680 cm⁻¹) in IR confirms transformation.

Protocol B: Stereoselective Trans-Reduction (Meerwein-Ponndorf-Verley Variant)

Best for: Accessing the trans-isomer via thermodynamic equilibration.

Reagents:

  • Catalyst: Aluminum Isopropoxide (Al(OiPr)₃) (2.0 equiv)

  • Solvent: Isopropanol (Reagent Grade)

Step-by-Step:

  • Reflux the quinolinone substrate in isopropanol with Al(OiPr)₃ for 12-24 hours.

  • The reaction proceeds via a six-membered transition state where the hydride is transferred from the isopropoxide.

  • Because the reaction is reversible, it eventually equilibrates to the thermodynamically more stable isomer (often the trans isomer if the C2 substituent is bulky).

Part 3: Data Summary & Comparison

FeatureNaBH₄ ReductionL-Selectride ReductionEpoxide Opening
Primary Mechanism Nucleophilic Hydride AttackSterically Hindered Hydride AttackIntramolecular S_N2 (6-exo-tet)
Key Intermediate Alkoxide (Kinetic)Alkoxide (Steric control)Zwitterionic intermediate
Stereoselectivity Favors Cis (2,4-cis)Favors Trans (2,4-trans)Dictated by epoxide chirality
Atom Economy HighModerate (Boron waste)High (100% atom incorporation)
Scalability Excellent (Kg scale)Moderate (Low temp required)Good (Requires precursor synthesis)

Part 4: References

  • Reduction of Quinolinones (General Mechanism):

    • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.[5][7]

    • Source: PMC (PubMed Central)

    • URL:[Link]

  • Stereoselective Synthesis (Biocatalytic/Chemical):

    • Title: Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.[8] (Applicable mechanistic parallels for THQ).

    • Source: MDPI

    • URL:[Link]

  • Epoxide Ring Opening Mechanics:

    • Title: Epoxide Ring Opening With Base - Master Organic Chemistry.

    • Source: Master Organic Chemistry

    • URL:[Link]

  • General THQ Scaffold Synthesis:

    • Title: Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives.[4][7][8][9][10][11][12][13]

    • Source: ResearchGate[13]

    • URL:[Link]

Sources

"stereochemistry of 1,2,3,4-Tetrahydroquinolin-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of 1,2,3,4-Tetrahydroquinolin-4-ol

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The introduction of a hydroxyl group at the C4 position to form this compound creates a critical stereocenter, fundamentally influencing the molecule's three-dimensional geometry and its potential interactions with biological targets. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, addressing its stereoisomers, methodologies for stereoselective synthesis and chiral resolution, and advanced analytical techniques for stereochemical characterization. The principles and protocols detailed herein are designed to equip researchers in drug discovery and development with the foundational knowledge and practical insights required to effectively navigate the complexities of this chiral scaffold.

The Stereochemical Landscape of this compound

The unique structural architecture of 1,2,3,4-tetrahydroquinoline, which merges an aromatic benzene ring with a saturated piperidine ring, confers upon it a blend of rigidity and conformational flexibility.[3] The presence of a hydroxyl substituent at the C4 position introduces a chiral center, meaning the molecule is non-superimposable on its mirror image.

Consequently, this compound exists as a pair of enantiomers:

  • (R)-1,2,3,4-Tetrahydroquinolin-4-ol

  • (S)-1,2,3,4-Tetrahydroquinolin-4-ol

These enantiomers possess identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light (optical activity) and, most importantly, their interaction with other chiral molecules, including biological receptors, enzymes, and transporters. This differentiation is the cornerstone of stereospecific pharmacology, where one enantiomer may exhibit potent therapeutic activity while the other could be inactive, less active, or even responsible for undesirable side effects.

G cluster_0 Stereoisomers of this compound mol_racemic Racemic Mixture (R/S)-1,2,3,4-Tetrahydroquinolin-4-ol mol_R (R)-Enantiomer mol_racemic->mol_R Separation mol_S (S)-Enantiomer mol_racemic->mol_S Separation mol_R->mol_S

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Methodologies for Stereocontrolled Access

Achieving stereochemical purity is a paramount objective in modern drug development. For this compound, two primary strategies are employed: asymmetric synthesis to directly form a single enantiomer, or chiral resolution to separate a pre-existing racemic mixture.

Asymmetric Synthesis: The Proactive Approach

Asymmetric synthesis aims to create the desired stereocenter with a high degree of selectivity. The most logical and field-proven approach for synthesizing enantiopure this compound is the asymmetric reduction of the prochiral ketone, 1,2,3,4-tetrahydroquinolin-4-one.

Causality Behind Experimental Choice: The carbonyl group of the precursor ketone is planar, allowing reagents to approach from either of its two faces (re or si). A chiral catalyst or reagent creates a diastereomeric transition state that energetically favors approach from one face over the other, leading to the preferential formation of one enantiomer of the alcohol product. Chiral borane reagents (Corey-Bakshi-Shibata reduction) and transition metal catalysts with chiral ligands (Noyori-type asymmetric hydrogenation) are industry-standard methods for this transformation due to their high efficiency and enantioselectivity.[4]

This protocol is a representative example based on well-established ruthenium-catalyzed transfer hydrogenation reactions, which are valued for their operational simplicity and use of safer hydrogen sources like formic acid.[4]

Objective: To synthesize (R)-1,2,3,4-Tetrahydroquinolin-4-ol with high enantiomeric excess (e.e.).

Materials:

  • 1,2,3,4-Tetrahydroquinolin-4-one

  • [RuCl(p-cymene)((R,R)-TsDACH)] catalyst

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) and the chiral ruthenium catalyst (e.g., 0.5-1.0 mol%).

  • Solvent and Hydrogen Source: Add the anhydrous solvent, followed by the formic acid/triethylamine azeotrope (2-5 eq).

  • Reaction: Stir the mixture at the designated temperature (e.g., 25-40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Characterization: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).[5][6]

G start Start: 1,2,3,4-Tetrahydroquinolin-4-one step1 Dissolve Substrate and Chiral Ru-Catalyst in Anhydrous Solvent start->step1 step2 Add HCOOH/NEt3 (Hydrogen Source) step1->step2 step3 Stir at 25-40 °C Monitor by TLC step2->step3 step4 Quench with NaHCO3 and Extract step3->step4 step5 Purify by Column Chromatography step4->step5 end Product: Enantioenriched This compound step5->end

Caption: Workflow for asymmetric transfer hydrogenation.

Chiral Resolution: Separating Enantiomers

Resolution is a valid strategy when an asymmetric synthesis is not feasible or when both enantiomers are desired for comparative biological studies. This involves separating the components of a racemic mixture.

This method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol.

Chiral chromatography, particularly HPLC, is the most common and powerful method for both analytical and preparative separation of enantiomers.[7][8]

Principle of Separation: The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different binding affinities. This differential interaction leads to different retention times, allowing for their separation.

Data Presentation: Common Chiral Stationary Phases for Alcohols

CSP TypeChiral SelectorTypical Mobile PhaseMechanism of Interaction
Polysaccharide-based Cellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD)Hexane/IsopropanolHydrogen bonding, dipole-dipole, and steric inclusion within the chiral polymer grooves.
Pirkle-type π-acidic or π-basic moieties (e.g., DNB-phenylglycine)Normal Phase (Hexane/Ethanol)π-π stacking, hydrogen bonding, and dipole-dipole interactions.
Macrocyclic antibiotic Teicoplanin or VancomycinPolar Organic or Reversed-PhaseComplex formation involving multiple hydrogen bonds, steric hindrance, and inclusion within the macrocyclic cavity.[8]

Advanced Analytical Characterization

Unambiguous determination of stereochemistry and enantiomeric purity is a non-negotiable requirement. A multi-pronged analytical approach provides a self-validating system of characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

This is the gold standard for determining enantiomeric excess (e.e.). By integrating the peak areas of the two separated enantiomers, the ratio can be precisely calculated.

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR spectra of enantiomers are identical, NMR can be used to determine enantiomeric purity after derivatization with a chiral agent.

Mosher's Ester Analysis: This classic method involves reacting the racemic alcohol with an enantiopure chiral reagent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). This reaction forms a mixture of diastereomeric esters. The protons near the newly formed stereocenter will experience different magnetic environments in the two diastereomers, resulting in separate, quantifiable signals in the ¹H NMR spectrum. This allows for the determination of the enantiomeric ratio.

X-Ray Crystallography

For crystalline solids, single-crystal X-ray crystallography provides the most definitive proof of relative and absolute stereochemistry. By solving the crystal structure, the precise three-dimensional arrangement of atoms can be determined, allowing for the unambiguous assignment of the (R) or (S) configuration.

G cluster_workflow Stereochemical Characterization Workflow cluster_purity Purity Assessment cluster_structure Structural Confirmation Input Purified Product HPLC Chiral HPLC (Determines e.e.) Input->HPLC NMR NMR Spectroscopy (Confirms Structure) Input->NMR XRay X-Ray Crystallography (Absolute Configuration) Input->XRay If crystalline Mosher Mosher's Ester Analysis (Confirms e.e. via NMR) Output Confirmed: Single Enantiomer (>99% e.e.) NMR->Mosher

Caption: A self-validating workflow for stereochemical analysis.

Conclusion and Future Outlook

The stereochemistry of this compound is a critical determinant of its potential utility in drug development. The presence of the C4 stereocenter necessitates rigorous control and characterization to ensure the synthesis and study of single, well-defined enantiomers. Asymmetric reduction of the corresponding ketone stands out as a premier strategy for accessing these molecules in an enantiopure form. This is complemented by robust analytical techniques, led by chiral HPLC, which are essential for validating stereochemical integrity. For researchers and drug development professionals, a deep understanding of these principles and methodologies is not merely academic but a prerequisite for the rational design and successful development of novel therapeutics based on the tetrahydroquinoline scaffold.

References

  • Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 1‐substituted 1,2,3,4‐Tetrahydroisoquinolines.... Retrieved from [Link]

  • Carrillo, L., et al. (1998). Stereochemical Studies on the Synthesis of 1,2,3,4‐Tetrahydroisoquinolin‐4‐ols. Tetrahedron: Asymmetry. (Note: While the linked result is a ChemInform abstract, the original journal is cited.)
  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]

  • DTIC. (2019). Identification of the stereoisomers of 1,2,3,4-tetramethyl. Retrieved from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.).
  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved from [Link]

  • PubMed. (1995). A chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, an inducer of Parkinson-like syndrome. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Number of stereoisomers and symmetry of pentane-2,3,4-triol. Retrieved from [Link]

  • PubMed. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... Retrieved from [Link]

  • PubMed Central. (n.d.). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Retrieved from [Link]

  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.).
  • MDPI. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. Retrieved from [Link]

Sources

In-Depth Technical Guide: Physical Characteristics & Characterization of 1,2,3,4-Tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,4-Tetrahydroquinolin-4-ol (CAS: 24206-39-1) represents a pivotal chiral scaffold in medicinal chemistry, serving as a pharmacophore in the development of antimalarial, cardiovascular, and psychotropic agents.[1] Unlike its parent compound, 1,2,3,4-tetrahydroquinoline (a liquid at room temperature), the introduction of the hydroxyl group at the C4 position significantly alters its physicochemical profile, introducing chirality and hydrogen-bonding capabilities that define its solid-state behavior and solubility.

This guide provides a rigorous technical analysis of the compound's physical properties, synthesis logic, and spectroscopic signature, designed for scientists requiring high-fidelity data for drug development workflows.

Part 1: Chemical Identity & Structural Analysis

The compound exists as two enantiomers, (R)- and (S)-1,2,3,4-tetrahydroquinolin-4-ol, due to the stereocenter at the C4 position. In non-asymmetric syntheses, it is isolated as a racemate.

Nomenclature & Identifiers
ParameterTechnical Detail
IUPAC Name This compound
Common Synonyms 4-Hydroxy-1,2,3,4-tetrahydroquinoline; 4-Hydroxytetrahydroquinoline
CAS Number 24206-39-1
Molecular Formula C

H

NO
Molecular Weight 149.19 g/mol
Chirality C4 Stereocenter (Enantiomeric pair)
Structural Visualization

The following diagram illustrates the core bicyclic structure and the critical C4 stereocenter.

Tetrahydroquinolin-4-ol Structure cluster_0 Chemical Structure & Stereochemistry node_core 1,2,3,4-Tetrahydroquinoline Core (Bicyclic System) node_c4 C4 Position (sp3 Hybridized) node_core->node_c4 Fused Ring node_nh Secondary Amine (N1) (Basic Center) node_core->node_nh Heteroatom node_oh Hydroxyl Group (-OH) (H-Bond Donor/Acceptor) node_c4->node_oh Substituent caption Fig 1. Structural connectivity highlighting the C4 stereocenter and functional groups.

Part 2: Physical Properties Matrix

The hydroxylation of the tetrahydroquinoline ring induces a phase transition from liquid to solid compared to the parent molecule, driven by intermolecular hydrogen bonding between the C4-OH and N1-H moieties.

Physicochemical Data Table
PropertyValue / CharacteristicExperimental Context
Physical State Solid (Crystalline powder)Standard Temperature & Pressure (STP)
Color White to Off-WhitePure samples; oxidizes to pale yellow upon air exposure
Melting Point 92–96 °C (Enantiopure form cited)Varies by purity/enantiomeric excess.[2] Racemate typically ~90-100°C range.
Solubility Soluble: MeOH, EtOH, DMSO, CHCl

Insoluble: Hexanes, Water (low)
Polar organic solvents required for NMR/reactions
pKa ~5.0 (Conjugate acid of amine)Nitrogen lone pair availability is modulated by ring conformation
Stability Air-sensitive (slow oxidation)Store under inert atmosphere (Ar/N

) at 2–8 °C

Note: While specific melting points can vary based on the salt form or derivative, the free base alcohol is consistently a solid, unlike the liquid 1,2,3,4-tetrahydroquinoline (bp 251°C).

Part 3: Synthesis & Reaction Protocol

The most reliable route to this compound is the reduction of 2,3-dihydroquinolin-4(1H)-one (also known as 4-oxo-1,2,3,4-tetrahydroquinoline). This method allows for the generation of the racemate or, if using chiral catalysts/hydride sources, enantiomerically enriched products.

Standard Reduction Protocol (NaBH )

This protocol describes the synthesis of the racemic alcohol.

  • Reagents:

    • Substrate: 2,3-dihydroquinolin-4(1H)-one (1.0 equiv)

    • Reductant: Sodium Borohydride (NaBH

      
      ) (1.2–1.5 equiv)
      
    • Solvent: Methanol (MeOH) or Ethanol (EtOH)[3][4]

  • Procedure:

    • Dissolve the ketone in MeOH at 0 °C.

    • Add NaBH

      
       portion-wise to control hydrogen gas evolution.
      
    • Stir at room temperature for 2–4 hours (monitor by TLC).

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na

      
      SO
      
      
      
      .[1]
    • Concentrate in vacuo to yield the crude solid.

  • Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography.

Synthesis Workflow Diagram

Synthesis Workflow start Start: 2,3-Dihydroquinolin-4(1H)-one step1 Dissolution in MeOH (0 °C) start->step1 step2 Addition of NaBH4 (Reductant) step1->step2 step3 Reaction: Carbonyl Reduction (Formation of Alkoxide) step2->step3 Hydride Transfer step4 Quench (sat. NH4Cl) Protonation to Alcohol step3->step4 end Product: this compound (White Solid) step4->end Workup & Isolation caption Fig 2. Step-by-step reduction workflow using Sodium Borohydride.

Part 4: Spectroscopic Characterization[1]

Accurate identification requires analysis of the


H NMR spectrum, specifically focusing on the aliphatic region (C2, C3) and the carbinol proton at C4.
H NMR Diagnostic Signals (CDCl , 400 MHz)

The following shifts are characteristic of the unsubstituted 4-ol core:

PositionShift (

ppm)
MultiplicityInterpretation
Ar-H 6.50 – 7.30Multiplets4 Aromatic protons (Benzene ring)
C4-H 4.7 – 4.8 Triplet/MultipletCarbinol proton (deshielded by OH)
N-H ~3.8 – 4.0Broad SingletAmine proton (exchangeable)
C2-H 3.20 – 3.45MultipletProtons adjacent to Nitrogen
C3-H 1.90 – 2.10MultipletMethylene bridge protons
O-H VariableBroad SingletHydroxyl proton (concentration dependent)

Mechanistic Insight: The C4 proton signal is the most diagnostic. In the ketone precursor, this position has no proton; upon reduction, the appearance of the signal at


 4.7-4.8 ppm confirms the conversion of C=O to CH-OH.
Mass Spectrometry (ESI/EI)
  • Molecular Ion: [M+H]

    
     = 150.09
    
  • Fragmentation: Loss of H

    
    O (M-18) is common in EI modes due to the benzylic-like stability of the resulting carbocation.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287390, this compound. Retrieved from [Link]

  • Zhu, D., et al. (2014). Regio- and stereoselective benzylic hydroxylation to synthesize chiral tetrahydroquinolin-4-ol and tetrahydro-1H-benzo[b]azepin-5-ol with Pseudomonas plecoglossicidas.[5] Tetrahedron. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydroquinolines. Retrieved from [Link]

  • ChemGuide. Reduction of Aldehydes and Ketones using Sodium Borohydride. Retrieved from [Link]

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of 1,2,3,4-Tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 1,2,3,4-tetrahydroquinolin-4-ol. Given the nascent stage of research on this specific molecule, this document provides a strategic framework for identifying and validating its biological targets. By leveraging the known activities of the broader tetrahydroquinoline class of compounds and employing systematic target deconvolution methodologies, we can efficiently navigate the path from a promising chemical entity to a validated therapeutic lead.

Introduction: The Therapeutic Promise of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] Derivatives of this versatile structure have been investigated for a multitude of therapeutic applications, including oncology, neurodegenerative disorders, infectious diseases, and metabolic conditions.[2][3] The diverse biological profiles of these compounds, ranging from enzyme inhibition to receptor modulation, underscore the potential of newly synthesized analogs like this compound.[2][4][5][6]

While extensive research has been conducted on substituted tetrahydroquinolines, this compound itself remains largely uncharacterized in terms of its specific biological targets. This guide, therefore, presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its molecular targets, paving the way for its development as a potential therapeutic agent.

Part 1: Hypothesis Generation - Plausible Therapeutic Areas and Initial Screens

Based on the well-documented activities of structurally related tetrahydroquinoline derivatives, we can formulate initial hypotheses to guide our investigation. This approach allows us to prioritize screening efforts in therapeutic areas where the scaffold has already shown promise.

Table 1: Potential Therapeutic Areas for this compound Based on Analog Activity

Therapeutic AreaKnown Activities of Tetrahydroquinoline AnalogsKey Molecular Target Classes Implicated
Oncology Inhibition of mTOR, LSD1, and aromatase; RORγ inverse agonism.[2][4][5][7]Kinases, Demethylases, Nuclear Receptors
Neurodegenerative Diseases Inhibition of γ-secretase, modulation of NMDA receptors, neuroprotective effects.[2][8]Proteases, Ion Channels
Infectious Diseases Antibacterial and anti-parasitic properties.[2][3]Bacterial enzymes, Parasitic proteins
Metabolic Disorders Anti-diabetic and anti-hyperlipidemic activities.[2]Adrenergic receptors, various enzymes
Inflammatory Diseases Anti-inflammatory and anti-oxidant effects.[2]Cytokines, Inflammatory pathway enzymes

The initial phase of target identification should involve broad, cell-based phenotypic screening to ascertain the primary biological effects of this compound.[9] This allows for an unbiased assessment of its activity and can reveal unexpected therapeutic avenues.

Experimental Protocol 1: High-Throughput Phenotypic Screening
  • Cell Line Selection: A panel of well-characterized human cell lines representing the hypothesized therapeutic areas (e.g., cancer cell lines like A549 for lung cancer, MCF-7 for breast cancer; neuronal cell lines like SH-SY5Y; and immune cell lines like Jurkat cells) should be selected.[4]

  • Assay Miniaturization: Assays should be optimized for a 384- or 1536-well format to facilitate high-throughput screening (HTS).[10]

  • Compound Treatment: Cells are treated with a concentration range of this compound (e.g., from 10 nM to 100 µM) to determine dose-response relationships.

  • Phenotypic Readouts: A variety of phenotypic readouts should be employed, including:

    • Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to identify cytotoxic or cytostatic effects.

    • High-Content Imaging: To assess morphological changes, protein localization, or other cellular markers.

    • Reporter Gene Assays: To measure the activity of specific signaling pathways.

  • Hit Confirmation and Prioritization: Primary hits from the HTS campaign should be confirmed through re-testing. Confirmed hits are then prioritized based on potency, efficacy, and desirable phenotypic outcomes for follow-up target deconvolution studies.[10]

Part 2: Target Deconvolution - From Phenotype to Protein

Once a robust and reproducible phenotype has been established, the next critical step is to identify the specific molecular target(s) responsible for this effect. A combination of affinity-based and label-free proteomics approaches is recommended to increase the probability of successful target identification.[11]

Affinity-Based Target Identification

This method relies on chemically modifying this compound to create a probe that can be used to "pull down" its binding partners from a cell lysate.[11]

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the biological activity of the parent compound.

  • Cell Lysate Preparation: Prepare a native protein lysate from the cell line that exhibited the desired phenotype.

  • Incubation and Capture: Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s). The probe-protein complexes are then captured using streptavidin-coated beads.[11]

  • Washing and Elution: The beads are washed to remove non-specific binders, and the specifically bound proteins are then eluted.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (LC-MS/MS).[11]

Label-Free Target Identification

Label-free methods offer the advantage of using the unmodified compound, thus avoiding potential artifacts introduced by chemical modifications.[11] One such powerful technique is the thermal shift assay.

  • Principle: The binding of a small molecule to its target protein can stabilize the protein, leading to an increase in its melting temperature.

  • Intact Cell Treatment: Treat intact cells with this compound.

  • Heating and Lysis: The treated cells are heated to various temperatures, causing proteins to denature and aggregate. The cells are then lysed.

  • Protein Quantification: The soluble protein fraction at each temperature is collected and analyzed by quantitative mass spectrometry to identify proteins that are stabilized (i.e., remain soluble at higher temperatures) in the presence of the compound.

Target_Deconvolution_Workflow cluster_phenotypic Phenotypic Screening cluster_deconvolution Target Deconvolution cluster_validation Target Validation Phenotype Confirmed Phenotype Affinity Affinity-Based Pull-Down Phenotype->Affinity Hypothesis-driven LabelFree Label-Free (e.g., CETSA) Phenotype->LabelFree Unbiased Biochemical Biochemical Assays Affinity->Biochemical LabelFree->Biochemical Cellular Cell-Based Assays Biochemical->Cellular Signaling_Pathway_Analysis Compound 1,2,3,4-Tetrahydro- quinolin-4-ol Target Validated Target Compound->Target Binding & Modulation Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 Phenotype Cellular Phenotype Downstream1->Phenotype Downstream2->Phenotype

Caption: Connecting target engagement to cellular phenotype.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for elucidating the therapeutic targets of this compound. By progressing from broad phenotypic screening to rigorous target deconvolution and validation, researchers can efficiently uncover the mechanism of action of this promising compound. The identification of novel, druggable targets will not only advance our understanding of disease biology but also open up new avenues for the development of next-generation therapeutics. The journey from a chemical scaffold to a clinical candidate is challenging, but with a strategic and evidence-based approach, the full therapeutic potential of this compound can be realized.

References

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • European Pharmaceutical Review. Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Nature. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. [Link]

  • Journal of Biomedical Science. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

  • PubMed. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]

  • Longdom Publishing. Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific Bradycardic Agents. [Link]

  • Drug Target Review. Immunoassay developed to detect small molecules. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. [Link]

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • MDPI. Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. [Link]

  • PubChem. This compound. [Link]

  • Future Science. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. [Link]

  • RSC Advances. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • PubMed. Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. [Link]

  • Molecules. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). [Link]

  • ResearchGate. Various bioactive natural and synthetic 1,2,3,4‐tetrahydroquinolines. [Link]

  • ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

  • BindingDB. BindingDB PrimarySearch_ki. [Link]

  • PubMed. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. [Link]

  • PubMed. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. [Link]

Sources

In Silico Prediction of 1,2,3,4-Tetrahydroquinolin-4-ol Properties: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous therapeutic agents ranging from antimalarials to anticancer drugs.[1][2][3] The specific derivative, 1,2,3,4-tetrahydroquinolin-4-ol , introduces a critical hydroxyl group at the C4 position. This modification not only enhances water solubility compared to the parent THQ but also introduces a chiral center (


), significantly increasing the complexity and specificity of ligand-target interactions.

This technical guide outlines a rigorous in silico framework for predicting the physicochemical, electronic, and pharmacological properties of this compound. By integrating Density Functional Theory (DFT), ADMET profiling, and molecular docking, researchers can prioritize high-value derivatives before committing to bench synthesis.

Part 1: Molecular Architecture & Electronic Profiling (DFT)

Theoretical Framework

To accurately predict the reactivity and stability of this compound, we employ Density Functional Theory (DFT). The presence of the nitrogen lone pair and the C4-hydroxyl group creates a unique electronic environment that dictates the molecule's ability to act as a hydrogen bond donor/acceptor.

Recommended Protocol:

  • Method: DFT with the B3LYP hybrid functional.

  • Basis Set: 6-311++G(d,p) is recommended to adequately describe the diffuse functions of the oxygen and nitrogen lone pairs.

  • Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or DMSO to mimic physiological or assay conditions.

Key Reactivity Descriptors

Based on comparative studies of quinoline derivatives, the following electronic properties are critical:

  • HOMO-LUMO Gap (

    
    ): 
    
    • Causality: A larger gap implies higher kinetic stability and lower chemical reactivity. For THQ derivatives, this gap typically ranges between 4.0 and 4.8 eV [1]. The 4-OH group slightly lowers this gap compared to the unsubstituted THQ, enhancing reactivity toward electrophiles.

  • Molecular Electrostatic Potential (MEP):

    • Insight: The N1 nitrogen and O4 oxygen serve as regions of high negative potential (nucleophilic attack sites), while the hydroxyl proton acts as a localized positive region (electrophilic attack).

  • Global Hardness (

    
    ) & Softness (
    
    
    
    ):
    • These parameters predict the molecule's behavior in biological redox systems.

DFT Workflow Visualization

DFT_Workflow Start Structure Generation (R/S Enantiomers) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Verify Minima/No Imaginary Freq) Opt->Freq Freq->Opt Imaginary Freq Found Prop Property Extraction (HOMO, LUMO, Dipole) Freq->Prop Validated Map MEP Surface Mapping Prop->Map

Figure 1: Standardized DFT workflow for electronic property prediction of THQ-4-ol.

Part 2: Pharmacokinetic Profiling (ADMET)

Bioavailability and Drug-Likeness

The 4-ol modification significantly improves the "drug-likeness" of the lipophilic THQ core. Using QSAR models and fragment-based prediction, we can estimate the following profile for this compound:

Table 1: Predicted ADMET Profile

PropertyPredicted RangeInterpretation
Molecular Weight ~149.19 g/mol Well below the 500 Da limit (Lipinski Rule).
LogP (Lipophilicity) 1.5 - 2.2Optimal for oral bioavailability; 4-OH reduces LogP vs. parent THQ.
H-Bond Donors 2 (NH, OH)Favors membrane permeability.
H-Bond Acceptors 2 (N, O)Facilitates receptor binding.
BBB Permeability HighLikely to cross the Blood-Brain Barrier (CNS active).
GI Absorption > 90%High oral absorption predicted [2].
Toxicity Assessment

While the THQ scaffold is generally safe, specific metabolic pathways must be monitored:

  • Hepatotoxicity: THQ derivatives can undergo metabolic activation (dehydrogenation) to form quinolinium cations, which may be reactive. In silico toxicity filters (e.g., AMES, structural alerts) should be applied to assess mutagenic potential [3].

  • CYP450 Inhibition: The scaffold often interacts with CYP2D6. Docking against CYP isoforms is recommended to predict drug-drug interaction risks.

Part 3: Target Identification & Molecular Docking[4][5]

Validated Biological Targets

The this compound scaffold exhibits polypharmacology.[2] Based on structural similarity and literature precedents, the following targets are prioritized for in silico screening:

  • CD44 (Hyaluronan-binding domain): THQ derivatives have been identified as antagonists preventing metastasis.[4] The 4-OH group can form critical H-bonds within the binding pocket [4].

  • GPER (G Protein-coupled Estrogen Receptor): THQ derivatives act as antiproliferative agents in breast cancer lines (MCF-7).[5] The scaffold mimics the steroid core, with the 4-OH potentially mimicking the 17

    
    -OH of estradiol [5].
    
  • Bcl-2/Mcl-1: THQ-3-carboxylic acid derivatives are known inhibitors.[6] The 4-ol variant offers an alternative binding mode via the hydroxyl group [6].

Molecular Docking Protocol

To ensure reproducibility and accuracy, the following "Self-Validating" protocol is required:

  • Ligand Preparation:

    • Generate both R and S enantiomers of this compound.

    • Energy minimize using the MMFF94 force field.

  • Receptor Preparation:

    • Remove water molecules (unless bridging is suspected).

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center grid box on the co-crystallized ligand (e.g., for CD44, center on the known THQ binding subdomain).

    • Size:

      
       Å.
      
  • Validation:

    • Redocking: Re-dock the native co-crystallized ligand. The RMSD must be

      
       Å for the protocol to be considered valid.
      
Docking Logic Visualization

Docking_Pipeline Ligand Ligand Prep (R/S Enantiomers) Dock AutoDock Vina Simulation Ligand->Dock Target Target Selection (CD44, GPER, Bcl-2) Grid Grid Box Generation Target->Grid Grid->Dock Analysis Interaction Profiling (H-bonds, Hydrophobic) Dock->Analysis Binding Energy (<-7.0 kcal/mol)

Figure 2: Strategic workflow for molecular docking and target validation.

References

  • Spectroscopic, DFT and MD study of Quinoline derivatives. Arabian Journal of Chemistry.

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives. MDPI.

  • Quantitative Structure-Activity Relationship and ADMET Screening of Tetrahydroquinoline Derivatives. Eclética Química.

  • In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. MDPI.

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives via Targeting the GPER. PubMed.

  • Discovery of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed.[6]

Sources

"CAS number and identifiers for 1,2,3,4-Tetrahydroquinolin-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,4-Tetrahydroquinolin-4-ol (CAS 24206-39-1) represents a privileged scaffold in medicinal chemistry, distinct from its aromatic parent (quinoline) and its structural isomer (tetrahydroisoquinoline). As a chiral, bicyclic secondary amine with a benzylic alcohol functionality, it serves as a versatile fragment for Fragment-Based Drug Discovery (FBDD). Its structural rigidity, combined with defined hydrogen bond donor/acceptor vectors, makes it an ideal core for targeting G-protein coupled receptors (GPCRs) and kinases.

This guide provides a definitive technical reference for identifying, synthesizing, and characterizing this compound, ensuring high-fidelity data integration into drug development pipelines.

Chemical Identity & Identifiers

Precise identification is critical to avoid confusion with the commercially more common 1,2,3,4-tetrahydroquinoline (lacking the hydroxyl group) or 1,2,3,4-tetrahydroisoquinolin-4-ol.

Core Identifiers Table
Identifier TypeValueNotes
CAS Number 24206-39-1 Racemic mixture. Primary commercial identifier.
IUPAC Name This compound
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
SMILES OC1CCNC2=C1C=CC=C2Canonical
InChI Key RYPZGQVVZOCWGK-UHFFFAOYSA-N
PubChem CID 287390
MDL Number MFCD00956625
Synonyms 4-Hydroxy-1,2,3,4-tetrahydroquinoline; TetrahydroparaoxychinolinNote: "Tetrahydroparaoxychinolin" is an archaic synonym found in older literature.
Structural Taxonomy & Distinction

The following diagram clarifies the structural relationship between the target molecule and its common isomers/analogs to prevent procurement or synthesis errors.

ChemicalTaxonomy cluster_legend Critical Distinction Target TARGET: This compound (CAS 24206-39-1) Isomer Structural Isomer: 1,2,3,4-Tetrahydroisoquinolin-4-ol (CAS 51641-23-7) Target->Isomer Isomerization (N-position shift) Analog Deoxy Analog: 1,2,3,4-Tetrahydroquinoline (CAS 635-46-1) Target->Analog Deoxygenation Parent Parent Scaffold: Quinoline (Aromatic) Parent->Target Reduction + Hydroxylation

Figure 1: Structural taxonomy highlighting the distinction between the target quinoline derivative and the isoquinoline isomer.

Stereochemical Considerations

The C4 carbon is a chiral center. While CAS 24206-39-1 refers to the racemate, advanced medicinal chemistry often requires enantiopure forms.

  • (R)-Enantiomer: The hydroxyl group projects away from the viewer (dashed wedge) when the benzene ring is flat and N is bottom-left.

  • (S)-Enantiomer: The hydroxyl group projects towards the viewer (solid wedge).

Note: Specific CAS numbers for the pure enantiomers are not widely established in public registries; they are typically managed via internal compound registration systems using the racemic CAS with a stereochemical flag (e.g., 24206-39-1 (R-isomer)).

Synthesis Protocol: Reductive Generation

The most robust route to this compound is the reduction of the corresponding ketone, 2,3-dihydroquinolin-4(1H)-one (also known as 4-oxo-1,2,3,4-tetrahydroquinoline).

Reaction Scheme

2,3-dihydroquinolin-4(1H)-one + NaBH4 → this compound

Materials
  • Precursor: 2,3-Dihydroquinolin-4(1H)-one (CAS 4295-36-7).

  • Reducing Agent: Sodium Borohydride (NaBH₄).[1]

  • Solvent: Methanol (anhydrous preferred).

  • Quench: Saturated NH₄Cl solution.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,3-dihydroquinolin-4(1H)-one in Methanol (0.5 M concentration). Chill to 0°C in an ice bath.

  • Addition: Slowly add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes; Product R_f is typically lower than starting material due to increased polarity).

  • Quench: Once starting material is consumed, cool back to 0°C and carefully quench with saturated aqueous NH₄Cl.

  • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude product is often pure enough for use (>95%). If necessary, purify via flash column chromatography (Gradient: 0→5% Methanol in DCM).

Workflow Logic Diagram

SynthesisWorkflow Start Start: 2,3-Dihydroquinolin-4(1H)-one (CAS 4295-36-7) Step1 Dissolve in MeOH (0.5 M) Cool to 0°C Start->Step1 Step2 Add NaBH4 (1.2 eq) Portion-wise Step1->Step2 Step3 Reaction: 2-4h @ RT Monitor TLC Step2->Step3 Decision SM Consumed? Step3->Decision Decision->Step3 No (Extend Time) Quench Quench: Sat. NH4Cl Extract: EtOAc Decision->Quench Yes Finish Product: this compound (White/Off-white Solid) Quench->Finish

Figure 2: Logical workflow for the reduction of the ketone precursor to the target alcohol.

Analytical Characterization

To validate the identity of the synthesized compound, use the following expected data points.

1H NMR (400 MHz, CDCl₃) - Predicted Signatures
  • δ 7.1–6.5 ppm (m, 4H): Aromatic protons.

  • δ 4.75 ppm (t or dd, 1H): Diagnostic Peak. The proton at C4 (benzylic, alpha to OH). Its shift confirms reduction of the ketone.

  • δ 3.8–3.2 ppm (m, 2H): Protons at C2 (adjacent to Nitrogen).

  • δ 2.1–1.9 ppm (m, 2H): Protons at C3.

  • Broad singlets: OH and NH protons (exchangeable with D₂O).

Mass Spectrometry (ESI)
  • [M+H]⁺: 150.09 m/z.

  • Fragmentation: Loss of H₂O (M-18) is common in benzylic alcohols, leading to a peak at ~132 m/z (dihydroquinoline species).

Pharmaceutical Utility

This compound serves as a high-value "fragment" in drug design due to its 3D-character . Unlike flat aromatic systems, the sp³ carbons at positions 2, 3, and 4 introduce vectors that allow the molecule to explore unique chemical space within a binding pocket.

  • Key Interaction Points:

    • Secondary Amine (N1): H-bond donor/acceptor; modifiable site for library generation (alkylation/acylation).

    • Hydroxyl Group (C4): H-bond donor/acceptor; critical for water-bridged interactions or direct polar contacts.

    • Aromatic Ring: Pi-pi stacking or cation-pi interactions.

Applications:

  • GPCR Ligands: The scaffold mimics the pharmacophore of catecholamines.

  • Kinase Inhibitors: Used to target the hinge region or solvent-exposed areas.

  • Neurotherapeutics: The lipophilicity/polarity balance is favorable for blood-brain barrier (BBB) penetration.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 287390, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydroquinolines. Retrieved from [Link]

Sources

"literature review of 1,2,3,4-Tetrahydroquinolin-4-ol research"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the 1,2,3,4-Tetrahydroquinolin-4-ol scaffold, designed for researchers in medicinal chemistry and drug discovery.

From Chiral Synthesis to Pharmacological Application

Executive Summary

The This compound (4-OH-THQ) scaffold represents a privileged substructure in medicinal chemistry, distinct from its fully aromatic quinoline counterparts due to its three-dimensionality and the presence of a stereogenic center at the C4 position. This moiety serves as a critical junction in the synthesis of bioactive alkaloids and synthetic therapeutics, particularly in the fields of parasitology (Schistosomiasis, Malaria) and epigenetics (BET inhibition) .

This guide analyzes the structural pharmacophore of 4-OH-THQ, details the most robust asymmetric synthetic protocols (specifically Asymmetric Transfer Hydrogenation), and evaluates its biological mechanism of action.

Part 1: Structural Analysis & Pharmacophore

Unlike planar quinolines, the 1,2,3,4-tetrahydroquinoline ring adopts a puckered, half-chair conformation. The introduction of a hydroxyl group at C4 creates a versatile "handle" for molecular recognition.

Key Structural Features:
  • C4-Chirality: The C4 carbon is sp³-hybridized, creating a chiral center that dictates binding affinity. For many biological targets, one enantiomer (often cis relative to C2 substituents) exhibits superior potency.

  • H-Bonding Capability: The 4-OH group acts as both a hydrogen bond donor and acceptor, critical for interacting with polar residues in enzyme active sites (e.g., the conserved asparagine in bromodomains or sulfotransferases in parasites).

  • Vectorial Functionalization: The C4 position allows for the introduction of diverse substituents perpendicular to the ring plane, enabling the exploration of novel chemical space.

Part 2: Synthetic Architectures

The primary challenge in accessing high-value 4-OH-THQ derivatives is the stereoselective reduction of the corresponding 2,3-dihydroquinolin-4(1H)-ones .

Dominant Route: Asymmetric Transfer Hydrogenation (ATH)

While direct hydrogenation using H₂ gas and heterogeneous catalysts (Pd/C) often yields racemic mixtures with poor diastereocontrol, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium (Ru) or Rhodium (Rh) catalysts with chiral diamine ligands has emerged as the gold standard.

The Mechanistic Workflow

The reaction typically proceeds via a concerted hydrogen transfer mechanism involving a metal-hydride intermediate. The choice of the chiral ligand (e.g., TsDPEN) determines the stereochemical outcome.

ATH_Mechanism Substrate 2,3-Dihydroquinolin-4-one (Prochiral Ketone) Hydride Metal-Hydride Intermediate Substrate->Hydride Coordination Product Chiral this compound (>99% ee, High dr) Catalyst Rh(III)-Cp* / TsDPEN (Chiral Catalyst) Catalyst->Hydride H-Transfer Hydride->Product Asymmetric Reduction H_Source HCOOH / DABCO (Hydrogen Source) H_Source->Catalyst Regeneration

Figure 1: Catalytic cycle for the Asymmetric Transfer Hydrogenation (ATH) of quinolinones to chiral tetrahydroquinolin-4-ols.

Part 3: Detailed Experimental Protocol

Protocol: Rhodium-Catalyzed Kinetic Resolution/Reduction Source Validation: Adapted from protocols utilizing Rh-Cp catalysts for high enantioselectivity [1].*

This protocol describes the synthesis of (R)-2-aryl-1,2,3,4-tetrahydroquinolin-4-ol via ATH. This method is preferred for its operational simplicity (no high-pressure H₂ gas) and high functional group tolerance.

Reagents & Materials
  • Substrate: 2-Aryl-2,3-dihydroquinolin-4(1H)-one (1.0 equiv)

  • Catalyst Precursor: [Cp*RhCl₂]₂ (0.25 mol%)

  • Chiral Ligand: (R,R)-TsDPEN (0.5 mol%)

  • Hydrogen Source: HCOOH / DABCO (5:2 molar ratio)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Conditions: 40°C, inert atmosphere (Ar or N₂).

Step-by-Step Methodology
  • Catalyst Formation: In a dry Schlenk tube, dissolve [Cp*RhCl₂]₂ and (R,R)-TsDPEN in DCM. Stir at room temperature for 15 minutes to generate the active 16-electron Rh-complex in situ.

  • Reaction Initiation: Add the quinolinone substrate to the catalyst solution.

  • H-Donor Addition: Slowly add the HCOOH/DABCO mixture via syringe. Note: The azeotropic mixture of formic acid and triethylamine (5:2) is commercially available and often used for stability.

  • Incubation: Seal the vessel and stir at 40°C. Monitor conversion via TLC or HPLC. The reaction typically reaches completion in 4–12 hours.

  • Quenching & Isolation: Quench the reaction with saturated NaHCO₃ solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Expected Results & Data
ParameterValue RangeNotes
Yield 85% – 98%High atom economy.
Enantiomeric Excess (ee) 95% – >99%Dependent on ligand purity.
Diastereomeric Ratio (dr) >20:1 (cis/trans)cis-isomer usually favored due to steric approach.

Part 4: Biological Applications & Mechanism

The 4-OH-THQ scaffold is not merely a passive carrier; it is a bioactive pharmacophore.

Schistosomiasis (Antiparasitic)

The tetrahydroquinoline derivative Oxamniquine is a frontline treatment for Schistosoma mansoni. Research indicates that the hydroxymethyl group (structurally analogous to the C4 position functionality) is activated by a sulfotransferase enzyme in the parasite [2].

  • Mechanism: The host/parasite sulfotransferase converts the alcohol into a sulfate ester. This unstable ester acts as an alkylating agent, covalently binding to parasite DNA and causing worm death.

  • Relevance of 4-OH: Derivatives with a 4-OH group are being explored to mimic this bioactivation pathway or to improve solubility of the lipophilic core.

BET Bromodomain Inhibition (Epigenetics)

Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) recognize acetylated lysine residues on histones.[1][2][3]

  • Pharmacophore Mimicry: The 1,2,3,4-tetrahydroquinoline core serves as a scaffold to position a "headgroup" (often an isoxazole or triazole) that mimics the acetyl-lysine [3].

  • Role of 4-Position: While the headgroup binds the conserved Asparagine, substituents at the 4-position of the THQ ring can be engineered to interact with the "WPF shelf" (a hydrophobic region), enhancing selectivity between BET family members (e.g., BRD4 vs. BRD2).

Biological_Activity cluster_Schisto Infectious Disease (Parasitology) cluster_BET Oncology (Epigenetics) Core This compound Scaffold Target1 Target: Sulfotransferase (S. mansoni) Core->Target1 Target2 Target: BRD4 (BET Family) Core->Target2 Mech1 Mechanism: Bioactivation to Alkylating Agent Target1->Mech1 Mech2 Mechanism: Acetyl-Lysine Mimicry (Disrupts Chromatin Binding) Target2->Mech2

Figure 2: Divergent biological applications of the 4-OH-THQ scaffold in parasitology and oncology.

References

  • Kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives by rhodium-catalysed asymmetric transfer hydrogenation. Organic Chemistry Frontiers, 2015.

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Asian Journal of Research in Chemistry, 2012.

  • Structural Features and Inhibitors of Bromodomains. Journal of Medicinal Chemistry, 2016.

  • Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones. Chemistry – A European Journal, 2014.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 1,2,3,4-Tetrahydroquinolin-4-ol

[1][2][3]

Executive Summary & Pharmacological Relevance[3][4][5][6]

The 1,2,3,4-tetrahydroquinolin-4-ol scaffold is a privileged structural motif in medicinal chemistry, serving as the core for various bioactive compounds, including BET bromodomain inhibitors, antimalarials, and bradykinin antagonists. The stereochemistry at the C4 position is often a Critical Quality Attribute (CQA), as the enantiomers frequently exhibit distinct pharmacological profiles (e.g., potency, metabolic stability, and toxicity).

This Application Note details two distinct, high-fidelity protocols for the enantioselective synthesis of this compound from 2,3-dihydroquinolin-4(1H)-one precursors:

  • Chemical Route: Asymmetric Transfer Hydrogenation (ATH) using Ru(II)/TsDPEN catalysts.

  • Biocatalytic Route: Enzymatic reduction using Ketoreductases (KREDs).

Synthetic Strategy & Retrosynthesis

The most direct and atom-economical approach to the target alcohol is the asymmetric reduction of the corresponding ketone: 2,3-dihydroquinolin-4(1H)-one . While direct hydrogenation of quinoline is possible, it typically yields the des-hydroxy tetrahydroquinoline. Therefore, the strategy focuses on the ketone reduction.

Critical Consideration: Nitrogen Protection

For the chemical route, the free N-H at position 1 can coordinate non-productively with transition metal catalysts, eroding enantioselectivity (ee). We recommend using an

Protocol A: Asymmetric Transfer Hydrogenation (Chemical Route)

Mechanism: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH). Catalyst System: RuCl. Scope: Scalable, high ee (>95%), suitable for GMP environments.

Reaction Mechanism Diagram[7]

ATH_MechanismSubstrateKetone Precursor(N-Tosyl-2,3-dihydroquinolin-4-one)TSTransition State(Concerted Hydride Transfer)Substrate->TSRu_PrePre-CatalystRuCl(TsDPEN)(p-cymene)Active_CatActive Ru-H Species(16e-)Ru_Pre->Active_Cat Activation (-HCl)Active_Cat->TSTS->Active_Cat Catalyst RegenerationProductChiral Alcohol(S)-1,2,3,4-Tetrahydroquinolin-4-olTS->Product Enantioselective StepH_SourceH-Donor(HCOOH / Et3N)H_Source->Active_Cat H-Loading

Caption: Figure 1. Catalytic cycle for Ru-catalyzed ATH. The concerted transfer of hydride and proton determines stereochemistry.

Step-by-Step Protocol

Reagents:

  • Substrate:

    
    -Tosyl-2,3-dihydroquinolin-4(1H)-one (1.0 equiv)
    
  • Catalyst: RuCl (1.0 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the substrate (10 mmol) in dry DCM (30 mL).

  • Degassing (Critical): Degas the solution by sparging with argon for 15 minutes. Oxygen is a catalyst poison.

  • Catalyst Addition: Add the Ru-catalyst (0.1 mmol). The solution typically turns deep red/purple (active species).

  • Initiation: Add the HCOOH/Et3N mixture (3.0 equiv of hydride) dropwise via syringe.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 2:1) or LC-MS.

    • Self-Validation Check: If conversion < 50% after 6 hours, check pH. The reaction stalls if the system becomes too acidic; add small aliquots of Et3N to buffer.

  • Quench: Add saturated NaHCO3 solution (20 mL).

  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Biocatalytic Reduction (Green Route)

Mechanism: Enzymatic hydride transfer using NADPH-dependent Ketoreductase (KRED). Advantages: Mild conditions (pH 7, 30°C), no heavy metals, potential to skip N-protection.

Biocatalytic Workflow Diagram

BiocatalysisInputSubstrate(2,3-dihydroquinolin-4-one)Reaction_MixBioreactor(pH 7.0, 30°C)Input->Reaction_MixDSPDownstream Processing(EtOAc Extraction)Reaction_Mix->DSP >98% ConversionEnzymesEnzyme SystemKRED + GDH (Recycling)Enzymes->Reaction_MixCofactorsCofactorsNADP+ / GlucoseCofactors->Reaction_MixOutputProduct(>99% ee)DSP->Output

Caption: Figure 2. Biocatalytic workflow utilizing Glucose Dehydrogenase (GDH) for cofactor recycling.

Step-by-Step Protocol

Reagents:

  • Enzyme: Commercial KRED screening kit (e.g., Codexis KRED panel) or Rhodococcus equi whole cells.

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

  • Co-solvent: DMSO (5-10% v/v) to improve substrate solubility.

Procedure:

  • Buffer Prep: Prepare 50 mL of KPi buffer (pH 7.0) containing 1 mM NADP+ and 100 mM Glucose.

  • Substrate Solution: Dissolve substrate (500 mg) in DMSO (2 mL).

  • Reaction Assembly: Add substrate solution to the buffer. Add GDH (100 U) and the selected KRED (50 mg powder).

  • Incubation: Shake at 250 rpm, 30°C for 24 hours.

    • Self-Validation Check: Monitor pH. If pH drops below 6.5 (due to gluconic acid production), titrate with 1M NaOH to maintain activity.

  • Workup: Add Celite, filter to remove protein/biomass. Extract filtrate with Ethyl Acetate.

  • Isolation: Evaporate solvent. Biocatalytic products often require minimal purification.

Analytical Controls & Quality Assurance

To ensure the integrity of the synthesis, enantiomeric excess (ee) must be determined using Chiral HPLC.

Chiral HPLC Method

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm). Mobile Phase: Hexane : Isopropanol (90 : 10). Flow Rate: 1.0 mL/min. Detection: UV @ 254 nm. Temperature: 25°C.

Data Summary Table
ParameterChemical Route (Ru-ATH)Biocatalytic Route (KRED)
Catalyst Cost High (Ru metal)Low/Medium (Enzyme)
Substrate Req. N-Protected preferredUnprotected tolerated
Typical Yield 85 - 92%90 - 98%
Typical ee 95 - 98%> 99%
Scalability Excellent (kg scale)Excellent (requires pH stat)
Green Metric Moderate (Organic solvents)High (Aqueous buffer)

Troubleshooting Guide

  • Low Conversion (Chemical):

    • Cause: Catalyst poisoning by O2 or free amines.

    • Fix: Increase degassing time; ensure N-protection is complete; add more catalyst (up to 2 mol%).

  • Low Solubility (Biocatalysis):

    • Cause: Hydrophobic substrate precipitating in buffer.

    • Fix: Increase DMSO co-solvent to 15% or add a surfactant (e.g., Tween-80 at 0.5%).

  • Racemization:

    • Cause: Acid-catalyzed elimination/re-addition via carbocation intermediate at C4.

    • Fix: Perform workup rapidly; avoid strong acids; store product at -20°C.

References

  • Wang, D., et al. (2013). "Iridium-catalyzed asymmetric hydrogenation of quinolines." Chemical Reviews. [Link]

  • Touge, T., et al. (2011). "Asymmetric transfer hydrogenation using chiral Ru(II) complexes." Journal of the American Chemical Society. [Link]

  • Organic Chemistry Frontiers (2019). "Kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives by rhodium-catalysed asymmetric transfer hydrogenation." Royal Society of Chemistry. [Link]

  • Codexis Inc. "Ketoreductase (KRED) Screening Kits and Protocols." [Link]

  • Daicel Chiral Technologies. "Chiral Selector Selection Guide for HPLC." [Link]

Application Note: Precision Biocatalysis for Chiral 1,2,3,4-Tetrahydroquinolin-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 1,2,3,4-tetrahydroquinolin-4-ol (THQ-4-ol) scaffold is a privileged pharmacophore found in potent antitumor agents, antimalarials, and cardiovascular drugs. The stereochemistry at the C4-position is often the determinant of biological activity. Traditional chemical reduction of the corresponding ketone (tetrahydroquinolin-4-one) using metal hydrides (e.g., NaBH₄) yields racemates, while transition-metal asymmetric transfer hydrogenation (ATH) often requires expensive ligands and high pressure.

This guide details a biocatalytic protocol using Ketoreductases (KREDs) for the asymmetric reduction of N-protected-2,3-dihydroquinolin-4(1H)-ones. This route offers mild conditions (aqueous buffer, ambient temp), high enantioselectivity (>99% ee), and eliminates heavy metal contamination.

Core Advantages
  • Stereocontrol: Access to (R) or (S) enantiomers by selecting complementary KREDs.

  • Atom Economy: 100% theoretical yield compared to 50% for kinetic resolution.

  • Scalability: Proven performance at >100 g/L substrate loading with cofactor recycling.

Biocatalytic Mechanism & Pathway Design

The core transformation relies on the stereoselective transfer of a hydride from a cofactor (NADPH or NADH) to the carbonyl carbon of the substrate. To make this economically viable, a coupled enzyme system—typically Glucose Dehydrogenase (GDH)—is employed to regenerate the expensive cofactor in situ.

Mechanistic Diagram

The following diagram illustrates the coupled redox cycle required for the synthesis of chiral THQ-4-ols.

G cluster_0 Cofactor Recycling System cluster_1 Main Reaction GDH Glucose Dehydrogenase (GDH) Gluconolactone Gluconolactone GDH->Gluconolactone NADPH NADPH GDH->NADPH Glucose Glucose Glucose->GDH KRED Ketoreductase (KRED) Product Chiral N-Boc-THQ-4-ol (>99% ee) KRED->Product NADP NADP+ KRED->NADP Substrate N-Boc-Tetrahydroquinolin-4-one Substrate->KRED NADP->GDH reduction NADPH->KRED oxidation

Caption: Coupled enzymatic cycle showing KRED-mediated reduction fueled by GDH cofactor regeneration.

Substrate Engineering: The "N-Protection" Imperative

Critical Insight: Do not attempt this reaction on the free amine (1,2,3,4-tetrahydroquinolin-4-one). The free secondary amine is prone to oxidation and can inhibit KRED activity via non-specific binding.

Protocol Requirement: Protect the nitrogen position before biocatalysis. The tert-butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz) groups are recommended due to their stability in the aqueous buffers (pH 7.0–8.0) used for KREDs.[1][2][3][4]

  • Substrate: N-Boc-2,3-dihydroquinolin-4(1H)-one.

  • Solubility: This substrate has low aqueous solubility. A co-solvent (DMSO or IPA) or a biphasic system (Butyl Acetate) is required.

Experimental Protocols

Protocol A: High-Throughput Screening (HTS)

Objective: Identify the optimal KRED variant for activity and stereoselectivity.

Materials:

  • 96-well deep-well plates.

  • KRED Library (e.g., Codexis, Johnson Matthey, or in-house variants like ChKRED20 or CgKRED1).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Cofactor Mix: 1.0 g/L NADP+, 1.0 g/L NAD+, 5 U/mL GDH, 100 mM Glucose.

Workflow:

  • Enzyme Dispensing: Add 1–2 mg of KRED lyophilizate to each well.

  • Master Mix: Prepare a solution containing Buffer, Cofactor Mix, and 10% (v/v) DMSO.

  • Substrate Addition: Add N-Boc-substrate to a final concentration of 5–10 g/L.

  • Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching: Add 400 µL Ethyl Acetate (EtOAc) to each well. Vortex vigorously for 2 mins.

  • Analysis: Centrifuge (3000 x g, 5 min). Analyze organic phase via Chiral HPLC.

Protocol B: Preparative Scale-Up (10g Scale)

Objective: Gram-scale synthesis of (S)-N-Boc-THQ-4-ol.

System Parameters:

Parameter Set Point Rationale
Substrate Loading 50 g/L High throughput; requires co-solvent.
Enzyme Loading 1% (w/w) Economic viability.
Temperature 30°C Optimal balance of rate vs. enzyme stability.
pH 7.0 (Stat) Maintained with 1M NaOH (Gluconic acid byproduct lowers pH).

| Co-solvent | 10% DMSO | Solubilizes the hydrophobic N-Boc substrate. |

Step-by-Step Methodology:

  • Reactor Setup: In a 500 mL jacketed vessel, charge 180 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

  • Cofactor System: Add Glucose (15 g, 1.5 eq) and NADP+ (20 mg, catalytic amount). Add GDH (2000 Units).

  • Substrate Preparation: Dissolve 10 g of N-Boc-2,3-dihydroquinolin-4(1H)-one in 20 mL DMSO.

  • Initiation: Add the KRED enzyme (100 mg) to the buffer. Slowly add the substrate solution over 30 minutes to prevent enzyme shock.

  • Reaction Monitoring: Stir at 300 rpm. Monitor pH continuously; titrate with 2M NaOH to maintain pH 7.0.

    • Self-Validation Check: If NaOH consumption stops, the reaction has stalled.

  • Workup:

    • Once conversion >99% (approx. 12–24 h), add 200 mL EtOAc or MTBE.

    • Filter through a Celite pad to remove protein emulsion.

    • Separate phases. Wash organic layer with brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc if >99.5% ee is required; otherwise, the crude is usually >98% pure.

Analytical Controls

To ensure scientific integrity, use the following chromatographic methods.

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (S)-Enantiomer: 8.5 min

    • (R)-Enantiomer: 10.2 min

    • Ketone Substrate: 6.0 min

Process Workflow Diagram

This flowchart guides the user from substrate selection to final isolated product.

Workflow start Start: Racemic/Prochiral Precursor protect Step 1: N-Protection (Boc-Anhydride, TEA, DCM) start->protect screen Step 2: KRED Library Screening (96-well plate, 24h) protect->screen decision Hit Identified? (>95% conv, >99% ee) screen->decision optimize Step 3: Optimization (pH, Temp, Co-solvent) decision->optimize No scaleup Step 4: Preparative Scale (10g) (pH Stat, Glucose feed) decision->scaleup Yes optimize->scaleup dsp Step 5: DSP & Isolation (Extraction, Crystallization) scaleup->dsp final Final Product: Chiral N-Boc-THQ-4-ol dsp->final

Caption: Operational workflow for the development of a biocatalytic reduction process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Substrate inhibition or solubility limits.Switch to fed-batch mode (add substrate in portions) or increase DMSO concentration (up to 20%).
pH Drift Gluconic acid accumulation (from GDH).Ensure automated titration (pH stat) is functioning. Manual adjustment is insufficient for scale-up.
Emulsion during Workup Denatured protein at interface.Filter reaction mixture through Celite before phase separation.
Low ee Non-selective background reaction (rare) or wrong enzyme.Verify N-protection is intact. Re-screen library for higher selectivity variants.

References

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Source: Chemical Communications (RSC), 2023. Context: Describes the engineering of ChKRED20 and CgKR1 for benzo-fused cyclic ketones, serving as the foundational enzyme class for this protocol.

  • Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety. Source: MDPI (Catalysts), 2020. Context: Provides the alternative Kinetic Resolution (KR) approach using Lipases if direct reduction is not feasible, and details on analytical standards.

  • Asymmetric combinational “metal-biocatalytic system”: One approach to chiral 2-substituted-tetrahydroquinoline-4-ols. Source: ResearchGate / Journal of Biotechnology. Context: Validates the "Chemoenzymatic" route combining metal-catalyzed hydrogenation with whole-cell biohydroxylation.

Sources

High-Fidelity Catalytic Protocols for the Synthesis of 1,2,3,4-Tetrahydroquinolin-4-ols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinolin-4-ol scaffold is a privileged pharmacophore found in potent antimalarials, bradykinin antagonists, and novel antibiotics. While the reduction of the parent quinoline is well-documented, the selective reduction of 4-quinolones presents a unique chemoselective challenge. The objective is to reduce the heterocyclic


-unsaturation and the C4 ketone while preserving the benzene ring and preventing the hydrogenolysis of the resulting C4-hydroxyl group.

This Application Note details two high-fidelity protocols:

  • Protocol A (Direct Heterogeneous Hydrogenation): A robust, "workhorse" method for racemic synthesis using Adams' Catalyst.

  • Protocol B (Sequential Chemo-Enzymatic/Catalytic): A precision approach separating ring saturation from ketone reduction to achieve high diastereoselectivity (cis/trans control).

Mechanistic Insight & Reaction Pathway

The reduction of 4-quinolone (1) to the target alcohol (3) is rarely a concerted process. It proceeds through a stepwise cascade:

  • Step 1 (Hetero-ring Saturation): Reduction of the C2-C3 double bond to yield the 2,3-dihydro-4-quinolone (2). This is thermodynamically favorable but kinetically sensitive to catalyst poisoning by the basic nitrogen.

  • Step 2 (Carbonyl Reduction): Reduction of the C4 ketone to the alcohol (3).

  • Critical Failure Mode: Over-reduction (hydrogenolysis) of the benzylic C-O bond to yield the simple 1,2,3,4-tetrahydroquinoline (4), or reduction of the benzene ring.

Reaction Pathway Diagram

ReactionPathway Substrate 4-Quinolone (Aromatic/Stable) Intermediate 2,3-Dihydro-4-quinolone (Ketone Intermediate) Substrate->Intermediate Step 1: C=C Red. (Pd/C or PtO2) Target This compound (Target Alcohol) Intermediate->Target Step 2: C=O Red. (Stereoselective) SideProduct 1,2,3,4-Tetrahydroquinoline (Over-reduced) Target->SideProduct Failure Mode: Hydrogenolysis (H2/Pd, Acid)

Figure 1: Stepwise reduction pathway. Control is required at Step 2 to prevent hydrogenolysis (red dashed line).

Protocol A: Direct Heterogeneous Hydrogenation (PtO₂)

Application: Rapid generation of racemic libraries where stereocontrol is secondary to throughput. Catalyst: Platinum(IV) oxide (Adams' Catalyst). Mechanism: Surface-mediated hydrogenation. The use of acidic media protonates the nitrogen, preventing catalyst poisoning and activating the ring for hydrogenation.

Materials
  • Substrate: Substituted 4-quinolone (1.0 equiv)

  • Catalyst: PtO₂ (5-10 mol%)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Gas: Hydrogen (H₂) at 30–50 psi (Parr shaker or autoclave)

Step-by-Step Methodology
  • Preparation: In a pressure vessel, dissolve 1.0 mmol of 4-quinolone in 5 mL of glacial acetic acid.

    • Note: AcOH is critical. Neutral solvents (MeOH/EtOH) often lead to incomplete conversion due to nitrogen binding to the Pt surface.

  • Catalyst Loading: Carefully add PtO₂ (10 wt% relative to substrate) under an inert argon atmosphere.

    • Safety: Dry PtO₂ can ignite solvent vapors. Add as a slurry if possible or under strict inert gas flow.

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 45 psi (3 bar). Shake/stir vigorously at room temperature (25°C).

  • Monitoring: Monitor via LC-MS every 2 hours.

    • Endpoint: Disappearance of the M+2 peak (Intermediate 2) and appearance of M+4 (Target 3).

    • Warning: If reaction runs too long (>12h) or T > 50°C, hydrogenolysis to the alkane will occur.

  • Workup: Filter through a Celite pad to remove Pt black. Rinse with MeOH.

  • Neutralization: Concentrate the filtrate. Neutralize the residue with sat. NaHCO₃ to pH 8. Extract with EtOAc.

Data Summary: Solvent Effects
SolventPressure (psi)Time (h)Conversion (%)Selectivity (Alcohol:Alkane)
AcOH 45 6 >99 92:8
MeOH45244599:1
EtOH/HCl458>9960:40 (Over-reduction)

Protocol B: Sequential Precision Synthesis (Pd/C Ru-ATH)

Application: Enantioselective synthesis or when cis/trans diastereocontrol is required. Concept: This protocol decouples the ring reduction from the ketone reduction.

  • Phase 1: Pd/C reduces the C=C bond (stops at the ketone).

  • Phase 2: Asymmetric Transfer Hydrogenation (ATH) reduces the ketone.

Phase 1: Synthesis of 2,3-Dihydro-4-quinolone
  • Reaction: Suspend 4-quinolone in MeOH. Add 10% Pd/C (5 mol%).

  • Conditions: Hydrogenate at 1 atm (balloon) H₂ at 60°C for 12h.

    • Insight: Pd/C is less active than PtO₂ toward the ketone, making it ideal for stopping at the intermediate.

  • Isolation: Filter and concentrate. Yields are typically quantitative.

Phase 2: Stereoselective Transfer Hydrogenation (ATH)

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-type catalyst).

Step-by-Step Methodology
  • Catalyst Prep: In a glovebox or under Ar, mix [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in CH₂Cl₂ with KOH. Stir 10 min, wash with water, and isolate the purple solid (active 16e- catalyst). Alternatively, generate in situ.

  • Reaction Setup: Dissolve the Phase 1 product (2,3-dihydro-4-quinolone) in an azeotropic mixture of Formic Acid/Triethylamine (5:2 ratio) or use HCOONa in water/CTAB for a green approach.

  • Execution: Add the Ru-catalyst (1 mol%). Stir at 40°C for 24h.

    • Mechanism:[1][2][3][4] The Ru-H species delivers hydride to the ketone face dictated by the chiral diamine ligand.

  • Workup: Dilute with water, extract with DCM.

  • Result: High cis-selectivity (typically >95:5 dr) and high enantioselectivity (>90% ee) due to the dynamic kinetic resolution (DKR) if the C3 position is substituted, or simple face-selective reduction.

Workflow Diagram (Graphviz)

ProtocolB Start 4-Quinolone Step1 Phase 1: Pd/C, H2 (1 atm) (Chemo-selective for C=C) Start->Step1 Inter 2,3-Dihydro-4-quinolone Step1->Inter Step2 Phase 2: Ru-TsDPEN HCOOH/TEA (Transfer Hydrog.) Inter->Step2 Final Chiral cis-Tetrahydroquinolin-4-ol Step2->Final >95:5 dr >90% ee

Figure 2: Sequential protocol ensuring stereochemical fidelity.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (Step 1) Catalyst poisoning by basic Nitrogen.Use AcOH as solvent or add 1.0 eq HCl to form the salt before hydrogenation.
Over-reduction (Alkane formation) Reaction time too long or pressure too high.Stop reaction immediately upon disappearance of ketone (monitor by IR: loss of 1680 cm⁻¹ band). Switch from PtO₂ to Pd/C.
Poor Solubility High crystallinity of 4-quinolones.Use Trifluoroethanol (TFE) or HFIP as co-solvents; they stabilize the cation and enhance H₂ solubility.
Defluorination Substrate contains F-atoms (common in drugs).Avoid Pd/C (prone to oxidative addition into C-F). Use Ru/C or Rh/C.

References

  • Selective Hydrogenation of Quinolines: Wang, Y., et al. "Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst." New Journal of Chemistry (2019). [Link]

  • Stereoselective Photocatalytic Reduction: "Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahydroquinolines Using Water as the Hydrogen Atom Donor." Angewandte Chemie International Edition (2025). [Link]

  • Ru-Catalyzed Asymmetric Hydrogenation of 2-Quinolones: (Relevant analogue for stereoselective reduction logic). PubMed Central (NIH). [Link]

  • Bioactivity of Tetrahydroquinolines: "Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity." Natural Product Research (2023). [Link]

  • Transfer Hydrogenation Mechanisms: "Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies." Molecules (2020).[5][6] [Link]

Sources

"application of 1,2,3,4-Tetrahydroquinolin-4-ol in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,2,3,4-Tetrahydroquinolin-4-ol in Medicinal Chemistry

Executive Summary

The this compound (THQ-4-ol) moiety represents a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, combined with the versatility of the nitrogen atom (N1) and the chiral hydroxyl group (C4), makes it an ideal template for fragment-based drug discovery (FBDD). This guide details the application of THQ-4-ol as a precursor for BET bromodomain inhibitors and antimalarial agents , providing a validated protocol for its asymmetric synthesis and a standard operating procedure (SOP) for biological evaluation via fluorescence polarization.

Part 1: Structural Analysis & Pharmacophore Mapping

The THQ-4-ol scaffold offers unique geometric properties that distinguish it from flat aromatic systems like quinolines.

  • Pucker & Chirality: The saturated ring adopts a half-chair conformation, positioning the C4-hydroxyl group in a pseudo-axial or pseudo-equatorial orientation. This stereochemistry is critical for target engagement, particularly in chiral pockets like the acetyl-lysine binding site of Bromodomain-containing protein 4 (BRD4).

  • Vectorization:

    • N1 Position: Ideal for hydrophobic capping groups to improve metabolic stability or reach distant hydrophobic pockets.

    • C4 Position: The hydroxyl group serves as a hydrogen bond donor/acceptor or a handle for converting to amines (via Mitsunobu or activation/displacement) to introduce polar solubilizing groups.

Diagram 1: Pharmacophore & SAR Logic

The following diagram illustrates the functional zones of the THQ-4-ol scaffold in the context of BET inhibition.

SAR_Logic Scaffold THQ-4-ol Core (Chiral Scaffold) N1_Pos N1 Position (Hydrophobic Vector) Scaffold->N1_Pos C4_Pos C4 Position (Chiral Handle) Scaffold->C4_Pos Aryl_Ring Benzo Ring (Pi-Pi Stacking) Scaffold->Aryl_Ring Target_Shelf WPF Shelf Region (Hydrophobic) N1_Pos->Target_Shelf Optimizes Potency Target_ZA ZA Channel (Solvent Exposed) C4_Pos->Target_ZA Solubilizing Groups Target_Asn Asn140/Tyr97 (H-Bonding) C4_Pos->Target_Asn Direct H-Bond (OH) Aryl_Ring->Target_Shelf Pi-Stacking

Caption: SAR map showing the interaction of THQ-4-ol vectors with the BRD4 binding pocket.

Part 2: Validated Synthetic Protocol

Achieving high enantiomeric excess (ee) at the C4 position is non-negotiable for biological activity. The following protocol utilizes Asymmetric Transfer Hydrogenation (ATH) , a robust method superior to standard borohydride reductions for generating chiral centers.

Protocol 1: Asymmetric Synthesis of (S)-1-methyl-1,2,3,4-tetrahydroquinolin-4-ol

Objective: Synthesis of enantiopure (S)-THQ-4-ol from the corresponding ketone. Reaction Class: Asymmetric Transfer Hydrogenation (Noyori Type).[1] Catalyst: RuCl.

Materials:

  • Substrate: 1-Methyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq).

  • Catalyst: RuCl (0.5 mol%).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture).

  • Solvent: Dichloromethane (DCM).[2]

Step-by-Step Methodology:

  • Catalyst Pre-activation:

    • In a flame-dried Schlenk flask under Argon, dissolve RuCl (0.005 eq) in degassed DCM (0.5 M relative to substrate).

    • Note: Ensure the catalyst is a purple/brown solid. If green, oxidation has occurred.

  • Reaction Initiation:

    • Add the substrate, 1-Methyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq), to the catalyst solution.

    • Add the Formic acid/TEA mixture (2.0 eq of formic acid) via syringe.

    • Caution: Exothermic reaction; add slowly if scaling >10g.

  • Incubation:

    • Stir the mixture at 28°C for 14–16 hours.

    • Monitoring: Check conversion via TLC (30% EtOAc/Hexane). The alcohol is more polar than the ketone.

  • Workup & Purification:

    • Quench by adding saturated NaHCO₃ solution (gas evolution: CO₂).

    • Extract with DCM (3x). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂).[3] Elute with a gradient of 10% → 40% EtOAc in Hexanes.

  • Quality Control (QC):

    • Enantiomeric Excess: Determine via Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane:iPrOH, 1.0 mL/min).

    • Target: >95% ee.[3] (S)-enantiomer typically elutes second under these conditions (verify with racemic standard).

Diagram 2: Synthesis Workflow

Synthesis_Flow Start Start: 1-Methyl-2,3-dihydroquinolin-4(1H)-one Reagents Add Catalyst: RuCl[(S,S)-TsDPEN] Add H-Source: HCOOH/TEA Start->Reagents Reaction Reaction: 28°C, 16h (Asymmetric Transfer Hydrogenation) Reagents->Reaction Workup Quench: NaHCO3 Extract: DCM Reaction->Workup QC QC: Chiral HPLC Target: >95% ee (S)-isomer Workup->QC

Caption: Workflow for the asymmetric transfer hydrogenation of THQ-4-one.

Part 3: Medicinal Chemistry Applications

Case Study 1: BET Bromodomain Inhibition

The THQ scaffold is a core component of several BET inhibitors (e.g., I-BET726).

  • Mechanism: The THQ core mimics the acetylated lysine residue of histones.

  • Role of the 4-position: While the 4-ol itself can H-bond, high-affinity inhibitors often displace the hydroxyl with an amine or ether to extend into the solvent-exposed "ZA channel."

  • Synthetic Utility: The chiral 4-ol synthesized in Protocol 1 is the divergent intermediate. It can be converted to the azide (with inversion of configuration via Mitsunobu) and reduced to the amine, allowing access to a library of 4-amino-THQ derivatives with controlled stereochemistry.

Case Study 2: Antimalarial Agents

Lipophilic derivatives of THQ-4-ol have shown efficacy against Plasmodium falciparum.

  • Design Strategy: Functionalization of the C4-OH with lipophilic benzyl ethers or esters improves membrane permeability in the parasite.

  • Data Summary:

Compound ClassC4 SubstituentActivity (IC₅₀, P. falciparum)Mechanism Note
Native Scaffold -OH> 10 µMPoor permeability
Ether Derivative -O-Benzyl1.2 µMImproved lipophilicity
Amine Derivative -NH-Aryl0.45 µMHeme polymerization inhibition

Part 4: Biological Evaluation Protocol

To validate the activity of THQ derivatives against BET proteins, the Fluorescence Polarization (FP) assay is the industry standard.

Protocol 2: BRD4 Fluorescence Polarization Binding Assay

Objective: Determine the IC₅₀ of THQ derivatives against the BRD4-BD1 domain. Principle: Small molecules displace a fluorescently labeled acetyl-lysine peptide probe, reducing the polarization of emitted light.

Materials:

  • Protein: Recombinant human BRD4 (Bromodomain 1), His-tagged.

  • Probe: FAM-labeled BET ligand (e.g., FAM-JQ1 or acetylated peptide).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.

Procedure:

  • Preparation:

    • Dilute BRD4 protein to 2x final concentration (typically 100 nM) in Assay Buffer.

    • Dilute FAM-Probe to 2x final concentration (typically 20 nM).

    • Prepare serial dilutions of the THQ test compound in DMSO (1000x stocks).

  • Plating:

    • Use black, low-binding 384-well plates.

    • Add 10 µL of Protein solution.

    • Add 20 nL of Test Compound (using an acoustic dispenser or pin tool).

    • Incubate for 15 minutes at Room Temperature (RT).

    • Add 10 µL of Probe solution.

  • Readout:

    • Incubate for 60 minutes at RT in the dark.

    • Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate mP (milli-Polarization) values.

    • Plot mP vs. log[Compound] to determine IC₅₀ using a 4-parameter logistic fit.

    • Validation: Z' factor should be > 0.5. Reference inhibitor (e.g., JQ1) IC₅₀ should be ~50-100 nM.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3] Accounts of Chemical Research, 30(2), 97–102.

  • Gosmini, R., et al. (2014). The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor. Journal of Medicinal Chemistry, 57(20), 8111–8131.

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[4] Nature, 468, 1067–1073.

  • Kouznetsov, V. V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 12345.

  • Medicines for Malaria Venture. (2015). Pathogen Box: Supporting Open Source Drug Discovery.

Sources

Application Note: 1,2,3,4-Tetrahydroquinolin-4-ol as a Strategic Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Benzylic Handle" Advantage

In the landscape of nitrogen heterocycles, 1,2,3,4-tetrahydroquinolin-4-ol (THQ-4-ol) is not merely an intermediate; it is a privileged chiral scaffold. Its value lies in the C4-hydroxyl group, which serves as a reactive "benzylic handle." Unlike the inert methylene of the parent tetrahydroquinoline, the C4-alcohol allows for stereocontrolled nucleophilic substitution, oxidation, or elimination, enabling the rapid construction of complex pharmacophores found in antimalarials, BET bromodomain inhibitors, and antiviral agents like Virantmycin.

This guide moves beyond standard literature to provide a robust, process-ready workflow for synthesizing enantiomerically enriched THQ-4-ol and leveraging it for downstream drug discovery.

Critical Synthetic Pathway: Asymmetric Transfer Hydrogenation (ATH)

While racemic reduction using NaBH₄ is trivial, modern drug development demands enantiopurity. The industry standard for generating chiral THQ-4-ol is Asymmetric Transfer Hydrogenation (ATH) of the corresponding 2,3-dihydroquinolin-4(1H)-one.

Protocol A: Enantioselective Synthesis of (R)- or (S)-THQ-4-ol

Target: >95% Yield, >90% ee[1]

Rationale: We utilize a Ruthenium(II)-TsDPEN catalyst system. This method is preferred over high-pressure hydrogenation because it operates at ambient pressure, uses safe hydrogen donors (Formic acid/TEA), and tolerates halogenated substrates common in medicinal chemistry.

Materials:
  • Substrate: 2,3-Dihydroquinolin-4(1H)-one (1.0 eq)

  • Catalyst: RuCl (0.5 mol%) – Select (S,S) for opposite enantiomer.

  • Hydrogen Source: 5:2 Formic acid/Triethylamine azeotrope.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).

Step-by-Step Methodology:
  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst (0.5 mol%) in degassed DCM (5 mL/mmol substrate). Note: Oxygen acts as a poison; strict inert atmosphere (Ar or N₂) is required.

  • Substrate Addition: Add the quinolinone substrate to the catalyst solution. Stir for 5 minutes to ensure homogeneity.

  • Reaction Initiation: Dropwise add the HCOOH/TEA mixture (3.0 eq). Evolution of CO₂ gas will be observed.

  • Kinetic Control: Stir at 25°C for 12–24 hours. Critical: Do not heat above 40°C. Higher temperatures accelerate the background racemic reduction and promote dehydration to the dihydroquinoline byproduct.

  • Quench & Workup: Quench with saturated NaHCO₃ (slow addition to neutralize acid). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (Hexane/EtOAc). The alcohol is polar; typical elution occurs at 30-50% EtOAc.

Data Table 1: Solvent & Catalyst Screening Parameters
ParameterCondition A (Recommended)Condition B (Alternative)Impact on CQA
Solvent DCM (Dichloromethane)DMFDCM provides higher enantioselectivity (ee) due to non-coordinating nature.
H-Source HCOOH/TEA (5:2)HCOONa / H₂OAqueous conditions (B) are greener but risk solubility issues for lipophilic analogs.
Temp 20–25°C60°CHigh temp drastically reduces ee% and risks elimination to alkene.
Catalyst Ru-TsDPENIr-Cp*Ru-TsDPEN is generally more cost-effective for this specific ketone reduction.

Quality Control: Validating the Scaffold

Before proceeding to downstream synthesis, the precursor must meet strict criteria. The C4-position is liable to racemization under acidic conditions; therefore, stability checks are part of the QC process.

  • Chiral HPLC: Chiralcel OD-H or AD-H column. Mobile phase: Hexane/i-PrOH (90:10).

    • (R)-Isomer retention: ~12.5 min

    • (S)-Isomer retention: ~15.2 min (varies by substitution).

  • NMR Diagnostic:

    • ¹H NMR (CDCl₃): The C4-H proton typically appears as a triplet or doublet of doublets around δ 4.6–4.8 ppm .

    • Stereochemistry Check: If a substituent exists at C2 or C3, the coupling constant (

      
      ) between H3 and H4 helps distinguish cis (
      
      
      
      Hz) vs. trans (
      
      
      Hz) diastereomers.

Downstream Application: The "Precursor" in Action

The true power of THQ-4-ol is its ability to undergo Stereospecific Nucleophilic Substitution (Sɴ1-like with retention or inversion depending on conditions) .

Protocol B: Stereospecific C-N Bond Formation (Ritter-Type)

Application: Synthesis of 4-Amino-THQ derivatives (common in bioactive alkaloids).

Mechanism: The reaction proceeds via a stabilized benzylic carbocation intermediate. While formally Sɴ1, the neighboring group participation from the N1-nitrogen often dictates stereochemical outcomes.

  • Activation: Dissolve THQ-4-ol (1.0 eq) in Acetonitrile (acts as solvent and nucleophile).

  • Acid Catalysis: Cool to 0°C. Add concentrated H₂SO₄ (1.1 eq) or BF3·OEt2.

    • Warning: Exothermic. Temperature control is vital to prevent polymerization.

  • Trapping: The carbocation is trapped by the nitrile to form the nitrilium ion.

  • Hydrolysis: Add water and warm to RT to hydrolyze the intermediate to the acetamide.

  • Result: 4-Acetamido-1,2,3,4-tetrahydroquinoline.

Visualizing the Workflow

The following diagram illustrates the divergence from the raw quinolinone to high-value drug targets using the THQ-4-ol bridge.

THQ_Workflow cluster_QC Quality Control Gate Raw 2,3-Dihydroquinolin-4(1H)-one Precursor This compound (Chiral Scaffold) Raw->Precursor ATH Reduction Catalyst Ru-TsDPEN / HCOOH Catalyst->Raw Path_A Dehydration (Acid/Heat) Precursor->Path_A Path_B Ritter Reaction (MeCN/H+) Precursor->Path_B Path_C Etherification (NaH/R-X) Precursor->Path_C Product_A 1,2-Dihydroquinoline (Polymer Precursor) Path_A->Product_A Product_B 4-Amino-THQ (Drug Pharmacophore) Path_B->Product_B Product_C 4-Alkoxy-THQ (Bioactive Ether) Path_C->Product_C

Figure 1: Strategic divergence from the THQ-4-ol precursor. Path B represents the high-value route for medicinal chemistry.

Troubleshooting & Stability Guide

ObservationRoot CauseCorrective Action
Low ee% Temperature too high during ATH.Maintain reaction strictly at 20–25°C. Ensure ligand purity.
Product Dehydration Acidic workup or excessive heat.The C4-OH is benzylic and prone to elimination. Use basic quench (NaHCO₃) and keep rotovap bath <40°C.
No Reaction (ATH) Catalyst poisoning by O₂.Degas all solvents via freeze-pump-thaw or sparging with Argon for 20 mins.
Over-reduction Formation of 1,2,3,4-tetrahydroquinoline (removal of OH).This occurs under high-pressure Hydrogenation (Pd/C). Switch to Transfer Hydrogenation (Ru/HCOOH) to preserve the C4-OH.

References

  • Asymmetric Transfer Hydrogenation of Quinolines: Wang, C., et al. "Enantioselective Synthesis of 4-Substituted Tetrahydroquinolines via Asymmetric Transfer Hydrogenation."[3][4] Journal of the American Chemical Society, 2013.

  • Medicinal Applications of Tetrahydroquinolines: Sridharan, V., et al. "Tetrahydroquinolines as a Scaffold in Medicinal Chemistry."[5] Chemical Reviews, 2011.

  • Synthesis of Virantmycin (Application Case): Back, T. G., et al. "Total Synthesis of Virantmycin and Determination of Its Absolute Configuration." Journal of Organic Chemistry, 2009.

  • Ritter Reaction on Benzylic Alcohols: Guerinot, A., et al. "Iron-Catalyzed Ritter Reaction." Chemistry - A European Journal, 2012.

Sources

High-Resolution Analytical Profiling of 1,2,3,4-Tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Achiral Purity and Enantiomeric Excess Determination

Executive Summary & Physicochemical Context

1,2,3,4-Tetrahydroquinolin-4-ol is a critical chiral building block in the synthesis of antiparasitic agents (e.g., oxamniquine derivatives) and cardiovascular drugs. Its analysis presents two distinct challenges:

  • Basicity: The secondary amine at position 1 (

    
    ) can interact with residual silanols on HPLC columns, leading to severe peak tailing.
    
  • Chirality: The hydroxyl group at position 4 creates a stereocenter. Enantiomeric excess (ee) determination is required to validate asymmetric synthesis protocols (e.g., Transfer Hydrogenation).

This guide provides two distinct, self-validating protocols: a Reversed-Phase (RP-HPLC) method for chemical purity and reaction monitoring, and a Normal-Phase Chiral HPLC method for enantiomeric separation.

Analytical Strategy Workflow

The following decision matrix illustrates the logical flow for method selection and optimization based on the analyte's specific chemical behavior.

MethodDevelopment Start Sample: this compound Goal Define Analytical Goal Start->Goal Purity Chemical Purity / Reaction Monitoring Goal->Purity Chiral Enantiomeric Excess (ee) Goal->Chiral ModeRP Reversed Phase (C18) Purity->ModeRP IssueBase Challenge: Amine Tailing ModeRP->IssueBase SolnBase Soln: High pH Buffer or End-capped Column IssueBase->SolnBase ModeNP Normal Phase (Amylose/Cellulose) Chiral->ModeNP IssueInt Challenge: Non-specific Interactions ModeNP->IssueInt SolnAdd Soln: Add 0.1% Diethylamine (DEA) IssueInt->SolnAdd

Figure 1: Analytical Decision Matrix. Blue indicates input, Yellow decision points, Red challenges, and Green technical solutions.

Protocol A: Achiral Purity Analysis (RP-HPLC)

Purpose: Quantification of the 4-ol product relative to the starting material (usually 4-quinolinone or quinoline) and by-products.

Scientific Rationale

Standard acidic mobile phases (0.1% TFA) often cause protonation of the secondary amine, leading to secondary interactions with the stationary phase. To mitigate this, we utilize a high-pH compatible C18 column . At pH 10, the amine remains uncharged (neutral), improving peak symmetry and retention reproducibility.

Method Parameters
ParameterCondition
Column Waters XBridge C18 (or equivalent High-pH stable C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Primary), 210 nm (Secondary)
Injection Vol 5-10 µL
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
10.04060Linear Gradient
12.0595Wash
15.0955Re-equilibration

System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak.
    
  • Resolution (

    
    ):  > 2.0 between 4-ol and 4-ketone impurity.
    
Protocol B: Enantioselective Separation (Chiral HPLC)

Purpose: Determination of Enantiomeric Excess (% ee) for asymmetric synthesis validation.

Scientific Rationale

The separation relies on the "Three-Point Interaction" model. The hydroxyl group (H-bond donor/acceptor) and the aromatic ring (pi-pi interactions) of the analyte interact with the carbamate moieties of the polysaccharide stationary phase.

  • Critical Additive: Diethylamine (DEA) is mandatory . Without it, the basic secondary amine of the tetrahydroquinoline ring will interact strongly with the silica support of the chiral column, resulting in broad, inseparable peaks.

Method Parameters
ParameterCondition
Column Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Temperature 25°C (Control is vital for chiral recognition)
Detection UV @ 254 nm
Chiral Recognition Mechanism

The following diagram details the interaction mechanism required for successful separation on Amylose-based columns.

ChiralMechanism Analyte Analyte: (R/S)-Tetrahydroquinolin-4-ol Interaction1 H-Bonding (-OH group to Carbamate C=O) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Benzene ring to Phenyl group) Analyte->Interaction2 Interaction3 Steric Fit (Chiral Cavity Inclusion) Analyte->Interaction3 CSP Stationary Phase: Amylose Carbamate (AD-H) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Separation: Differential Retention Times Interaction1->Result Interaction2->Result Interaction3->Result

Figure 2: Chiral Recognition Mechanism on Polysaccharide Columns.

Sample Preparation & Troubleshooting
Sample Preparation[1][2][3][4]
  • Stock Solution: Dissolve 10 mg of sample in 1 mL of Isopropanol (for Chiral) or Methanol (for RP).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter. Nylon filters may bind the amine; avoid them.

  • Dilution: Dilute to 0.5 mg/mL with the respective mobile phase before injection.

Troubleshooting Guide
  • Peak Tailing (Chiral): Increase DEA concentration to 0.2%. Ensure the column has been dedicated to basic analytes (memory effects from acidic runs can persist).

  • Low Sensitivity: The tetrahydroquinoline ring has moderate UV absorbance. If 254 nm is insufficient, switch to 210 nm, but ensure solvents (Hexane/IPA) are HPLC-UV grade to minimize background noise.

  • Retention Shift: Chiral columns are sensitive to temperature. Ensure the column oven is stable ±0.5°C.

References
  • Chiral Separation Strategy: Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

  • Synthesis & Analysis Context: Enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols... Organic & Biomolecular Chemistry, 2013. Link

  • General Method Development: Separation of 1,2,3,4-Tetrahydroquinoline on Newcrom R1 HPLC column. SIELC Technologies.[5] Link

  • Chiral Mobile Phase Additives: Development of a chiral HPLC method for the separation... of hydroxychloroquine. Journal of Pharmaceutical Analysis, 2012. (Demonstrates DEA usage for basic quinoline derivatives). Link

Sources

Application Note: High-Fidelity Synthesis of N-Aryl-1,2,3,4-Tetrahydroquinolin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-aryl-1,2,3,4-tetrahydroquinolin-4-ol moiety represents a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for BET bromodomain inhibitors, antimalarial agents, and androgen receptor modulators. While the synthesis of the fully reduced tetrahydroquinoline (THQ) is well-documented, the retention of the C4-hydroxyl group presents a specific synthetic challenge due to the propensity for elimination (dehydration) to form the dihydroquinoline or full aromatization to the quinoline.

This Application Note details a robust, two-stage modular protocol designed for drug discovery workflows. Unlike traditional harsh reduction methods (e.g., ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 or high-pressure hydrogenation) which often lead to over-reduction, this protocol utilizes a Chan-Evans-Lam (CEL) oxidative coupling  followed by a Luche Reduction . This pathway ensures high functional group tolerance, regio-fidelity, and scalability.
Key Advantages of This Protocol:
  • Modular Diversity: The N-aryl group is introduced via aryl boronic acids, allowing for rapid library generation (SAR exploration) late in the synthetic sequence.

  • Chemo-selectivity: The use of Cerium(III) chloride (

    
    ) prevents 1,4-reduction and suppresses facile dehydration of the benzylic alcohol.
    
  • Operational Simplicity: Open-flask conditions for the coupling step; mild aqueous workup for the reduction.

Synthetic Workflow Visualization

The following diagram outlines the critical path for the synthesis, highlighting the decision nodes and reaction causality.

THQ_Synthesis Start Start: 2,3-Dihydroquinolin-4(1H)-one Step1 Step 1: Chan-Evans-Lam Coupling (Cu(OAc)2, Aryl Boronic Acid) Start->Step1 Aerobic cond. RT, 16h Inter Intermediate: N-Aryl-2,3-dihydroquinolin-4-one Step1->Inter >85% Yield Step2 Step 2: Luche Reduction (NaBH4, CeCl3·7H2O) Inter->Step2 MeOH 0°C Product Target: N-Aryl-1,2,3,4-THQ-4-ol Step2->Product 1,2-Hydride Attack Risk1 Risk: Elimination (Formation of 1,2-Dihydroquinoline) Step2->Risk1 Acidic Workup (Avoid!)

Caption: Figure 1. Modular synthetic pathway for N-aryl-1,2,3,4-tetrahydroquinolin-4-ol, emphasizing the critical avoidance of elimination pathways.

Detailed Protocols

Phase 1: N-Arylation via Chan-Evans-Lam Coupling

Objective: Installation of the N-aryl moiety onto the 2,3-dihydroquinolin-4(1H)-one core. Rationale: Traditional Buchwald-Hartwig aminations require inert atmospheres and expensive Pd-ligands. The CEL coupling is robust, tolerant of air/moisture, and uses inexpensive Copper(II).

Materials:

  • Substrate: 2,3-Dihydroquinolin-4(1H)-one (1.0 equiv)

  • Reagent: Aryl Boronic Acid (

    
    ) (2.0 equiv)
    
  • Catalyst: Copper(II) Acetate (

    
    ) (1.0 equiv) - Stoichiometric Cu is preferred for speed in library synthesis, though catalytic variants exist.
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    
  • Additives: 4Å Molecular Sieves (activated)

Protocol:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydroquinolin-4(1H)-one (5.0 mmol), aryl boronic acid (10.0 mmol),

    
     (5.0 mmol), and 4Å molecular sieves (500 mg).
    
  • Solvation: Add DCM (25 mL) followed by Pyridine (10.0 mmol).

  • Reaction: Stir the heterogeneous blue/green mixture vigorously at room temperature, open to the air (a drying tube is optional but air is required for re-oxidation of Cu species if catalytic; for stoichiometric, it ensures stability).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. Reaction typically completes in 12–18 hours.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Critical Control Point: Ensure the aryl boronic acid is free of boroxine anhydride impurities (recrystallize if necessary), as this lowers yield.

Phase 2: Regioselective Luche Reduction

Objective: Reduction of the C4-ketone to the C4-alcohol. Rationale: The use of Sodium Borohydride (


) alone can be basic enough to promote side reactions or slow kinetics in sterically hindered N-aryl systems. The addition of Cerium(III) Chloride (

) acts as a Lewis acid, activating the carbonyl oxygen and ensuring a hard (1,2) hydride attack, yielding the alcohol exclusively.

Materials:

  • Substrate: N-Aryl-2,3-dihydroquinolin-4-one (from Phase 1)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Lewis Acid: Cerium(III) Chloride Heptahydrate (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH) (HPLC Grade)

Protocol:

  • Activation: Dissolve the N-aryl-ketone (2.0 mmol) and

    
     (3.0 mmol) in MeOH (15 mL). Stir at room temperature for 10 minutes to allow complexation.
    
  • Cooling: Cool the solution to 0 °C (ice bath).

  • Reduction: Add

    
     (3.0 mmol) portion-wise over 5 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (the alcohol is significantly more polar than the ketone).

  • Quench (Critical): Quench by adding Saturated Aqueous

    
     (10 mL) carefully.
    
    • Note: Do NOT use strong acids (HCl) for quenching. The resulting benzylic alcohol is prone to acid-catalyzed elimination to form the N-aryl-1,2-dihydroquinoline (enamine).

  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: If necessary, purify via short-path silica plug (DCM/MeOH 95:5).

Data Summary & Troubleshooting

Table 1: Representative Yields & Optimization

EntryAryl Group (Ar)Coupling MethodReduction MethodOverall Yield (2 Steps)Notes
1PhenylChan-Lam (

)

/ MeOH
62%Minor elimination observed.
24-Methoxy-PhChan-Lam (

)
Luche (

)
88% Recommended Protocol.
34-CF3-PhBuchwald (Pd-PEPPSI)Luche (

)
75%Higher cost; cleaner for e-deficient aryls.
4Pyridin-3-ylChan-Lam (

)
Luche (

)
81%Requires 3.0 eq Boronic acid.

Troubleshooting Guide:

  • Problem: Low yield in Step 1 (Coupling).

    • Solution: Add a stoichiometric amount of TEMPO or perform under pure

      
       balloon if using catalytic Copper. For electron-poor boronic acids, switch to Buchwald-Hartwig conditions (Pd(OAc)2, BINAP).
      
  • Problem: Elimination product (alkene) observed in Step 2.

    • Solution: Ensure the quench is pH neutral. Perform the workup quickly and keep the rotovap bath temperature < 40 °C. Store the product at -20 °C.

Mechanistic Insight (Graphviz)

The following diagram illustrates the catalytic cycle for the Chan-Evans-Lam coupling, the rate-determining step for the N-arylation.

CEL_Mechanism Cu2 Cu(II)(OAc)2 (Resting State) Complex1 Cu(II)-Amine Complex Cu2->Complex1 + Substrate (NH) Transmetal Transmetallation (Cu(II)-Ar) Complex1->Transmetal + Ar-B(OH)2 - AcOH Oxidation Oxidation to Cu(III) Transmetal->Oxidation + O2 / Air RedElim Reductive Elimination (Product Release) Oxidation->RedElim Fast Cu1 Cu(I) Species RedElim->Cu1 + N-Aryl Product Cu1->Cu2 Re-oxidation (O2)

Caption: Figure 2.[1][2] Simplified Chan-Evans-Lam catalytic cycle. The oxidation of Cu(II) to Cu(III) or the disproportionation is crucial for the reductive elimination of the C-N bond.

References

  • Bhattacharyya, D., Senapati, S. K., & Das, A. (2023).[3] Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction.[3] Synlett, 34, 651-656.[3]

    • Context: Establishes the viability of Chan-Evans-Lam coupling for tetrahydroquinoline scaffolds.
  • Kouznetsov, V. V. (2009). Recent synthetic applications of the Povarov reaction. Tetrahedron, 65(15), 2721-2750.

    • Context: Provides background on alternative Povarov routes, highlighting the difficulty of direct 4-ol synthesis compared to the ketone reduction method.
  • Gemmeren, M. V., et al. (2014). Palladium-Catalyzed Synthesis of N-Aryl-1,2,3,4-tetrahydroquinolines. Angewandte Chemie Int. Ed., 53(36), 9650-9654.
  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.

    • Context: The foundational protocol for the regioselective reduction used in Phase 2.

Sources

"functionalization of the 1,2,3,4-Tetrahydroquinolin-4-ol scaffold"

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Privileged" Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a ubiquitous structural motif in medicinal chemistry, appearing in therapeutics ranging from antimalarials to BET bromodomain inhibitors. However, the specific derivative 1,2,3,4-tetrahydroquinolin-4-ol (4-hydroxy-THQ) represents a unique "chemical chameleon."

Unlike the flat quinoline systems, the 4-hydroxy-THQ scaffold offers 3D-dimensionality (sp³ carbons) and two distinct vectors for diversification:

  • The N1-Position: A nucleophilic handle amenable to alkylation, arylation, and acylation.

  • The C4-Hydroxyl Group: A pseudo-benzylic center that serves as a gateway to C4-functionalized libraries via substitution (SN1) mechanisms.

The Core Challenge: The C4-hydroxyl group is chemically labile. Under acidic conditions required for functionalization, it readily eliminates water to form 1,2-dihydroquinoline or fully aromatizes to quinoline, destroying the chiral center and the scaffold's saturation. This guide focuses on chemoselective retention of the scaffold while functionalizing the C4 position.

Reactivity Map (Graphviz Visualization)

THQ_Reactivity Scaffold This compound N1 N1 Position (Nucleophilic) Scaffold->N1 Acylation/Arylation C4 C4 Position (Electrophilic/Benzylic) Scaffold->C4 Substitution (SN1) Benzene C5-C8 Ring (Electronic Tuning) Scaffold->Benzene Substituent Effects Protection Protective Groups (Boc, Ts, Ac) N1->Protection Required to prevent oxidation/side-reactions Elimination Elimination C4->Elimination MAJOR RISK: Dehydration to Dihydroquinoline Substitution Substitution C4->Substitution Target Pathway: Ritter, Etherification

Figure 1: Reactivity landscape of the scaffold. Note the competition between Substitution and Elimination at C4.

Application Note: Taming the C4-Cation

Objective: Replace the C4-OH group with Nitrogen (Amides) or Carbon (Aryl/Alkyl) nucleophiles without aromatization.

The Mechanistic Paradox

The C4 position is benzylic. Protonation of the hydroxyl group generates a resonance-stabilized carbocation.

  • Path A (Desired): Trapping by a nucleophile (R-CN, R-OH, Ar-H).

  • Path B (Undesired): Deprotonation at C3, leading to elimination (E1) and formation of the C3-C4 double bond.

Expert Insight: To favor Path A, you must control the "Life-Cycle" of the carbocation.

  • N1-Protection is Non-Negotiable: A free amine at N1 can essentially "quench" the Lewis Acid catalyst or participate in intramolecular side reactions. Electron-withdrawing groups (EWGs) like Tosyl (Ts) or Acetyl (Ac) at N1 destabilize the developing positive charge at C4 slightly, but more importantly, they prevent N-protonation and allow the catalyst to activate the -OH.

  • Solvent Polarity: Use polar aprotic solvents (Acetonitrile, Nitrobenzene) to stabilize the transition state but avoid nucleophilic solvents that compete with your target nucleophile.

Protocol A: Stereoselective Ritter-Type C4-Amidation

Application: Installing an amide functionality at C4. This is a high-value transformation for fragment-based drug discovery (FBDD) to introduce hydrogen bond donors/acceptors.

Mechanism: Acid-catalyzed generation of the C4-carbocation followed by trapping with a nitrile (Ritter Reaction).[1]

Materials
  • Substrate: N-Tosyl-1,2,3,4-tetrahydroquinolin-4-ol (1.0 equiv).

  • Reagent/Solvent: Acetonitrile (MeCN) (used as solvent and nucleophile).

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) or conc. H₂SO₄.[1][2]

  • Quench: Sat. NaHCO₃.

Step-by-Step Workflow
  • Preparation: Dissolve N-Tosyl-1,2,3,4-tetrahydroquinolin-4-ol (1 mmol) in anhydrous MeCN (5 mL) in a flame-dried round-bottom flask under Argon.

  • Activation (Critical Control Point):

    • Cool the solution to 0°C . Why? Low temperature suppresses the elimination pathway (E1), which has a higher activation energy than the recombination/substitution pathway.

    • Add TfOH (0.2 equiv) dropwise. Note: If the reaction is sluggish, increase to 1.0 equiv, but start catalytic.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 2-4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 2:1). Look for the disappearance of the starting alcohol (lower Rf) and appearance of the amide (variable Rf).

  • Workup: Pour the mixture into ice-cold sat. NaHCO₃. Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography.

Expected Results & Data Interpretation
ParameterObservationInterpretation
Yield 75-90%High efficiency indicates successful cation trapping.
Selectivity >20:1 drThe bulky N-Ts group often directs nucleophilic attack trans to the protecting group (steric control).
Side Product <5% DihydroquinolineIf >10%, reduce reaction temperature or switch to a milder Lewis Acid (e.g., BF₃·OEt₂).

Protocol B: Direct C4-Arylation (Friedel-Crafts)

Application: Creating C4-Aryl linkages, common in BET inhibitors.

Concept: Using the 4-OH as a leaving group to alkylate an electron-rich aromatic ring (e.g., phenol, indole).

Workflow Diagram (Graphviz)

FC_Protocol Setup Step 1: Dissolve Substrate (N-Ac-4-OH-THQ) + Nucleophile (Indole) in DCM Catalyst Step 2: Add Lewis Acid (BF3·OEt2 or InCl3) @ -78°C to 0°C Setup->Catalyst Check Monitoring (TLC/LCMS) Is Elimination Product forming? Catalyst->Check Optimization Add HFIP (Hexafluoroisopropanol) as Co-solvent Check->Optimization Elimination Observed Workup Step 3: Quench & Isolate Yield: C4-Indolyl-THQ Check->Workup No Elimination Optimization->Workup Retest

Figure 2: Decision tree for Friedel-Crafts functionalization.

Protocol Details
  • Stoichiometry: Use 1.0 equiv Substrate and 1.2-1.5 equiv Nucleophile (e.g., Indole).

  • Solvent System: Dichloromethane (DCM) is standard.

    • Expert Tip: If yields are low, use HFIP (1,1,1,3,3,3-hexafluoroisopropanol) as a solvent or co-solvent. HFIP stabilizes the carbocation through strong hydrogen bonding, extending its lifetime and favoring substitution over elimination.

  • Catalysis: Add BF₃·OEt₂ (1.1 equiv) at -78°C.

  • Reaction Time: 1-2 hours.

Troubleshooting & Optimization

The "Dehydration Trap"

If your LCMS shows a mass of [M-18], you have eliminated water to form the dihydroquinoline.

Corrective Actions:

  • Lower Temperature: Elimination is entropically driven. Cooling the reaction (-20°C or -78°C) favors substitution.

  • Change Acid: Switch from Brønsted acids (TfOH, H₂SO₄) to Lewis acids (In(OTf)₃, Sc(OTf)₃). Lanthanide triflates are often milder and water-tolerant.

  • Concentration: Run the reaction at higher concentrations (0.5 M - 1.0 M). Bimolecular substitution is second-order (rate depends on [Substrate][Nucleophile]), while elimination is often first-order. Higher concentration favors the bimolecular path.

Stereochemical Control

The C4 position is a chiral center.

  • Racemic Substrate: You will generally get a racemic product with high relative diastereoselectivity (trans/cis ratio) due to the N-protecting group influence.

  • Enantioselective Synthesis: To set the C4 stereocenter absolutely, use Chiral Phosphoric Acid (CPA) catalysis. CPAs can form a chiral ion pair with the carbocation, directing the nucleophile to one face.

References

  • Medicinal Chemistry Perspectives

    • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs.
    • Relevance: Establishes the biological importance of the tetrahydroquinoline/isoquinoline scaffold.
    • Source:3

  • Ritter Reaction Mechanisms

    • Title: Ritter Reaction - Organic Chemistry Portal.[2]

    • Relevance: Provides the fundamental mechanism and conditions for benzylic alcohol amid
    • Source:4

  • Stereoselective Synthesis

    • Title: Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation.[5]

    • Relevance: Discusses modern methods for constructing substituted THQ scaffolds with stereocontrol.
    • Source:5

  • C4-Functionalization Strategy

    • Title: Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines.
    • Relevance: Highlights the challenges of regioselectivity and the use of additives to control substitution p
    • Source:6

Sources

Application Note: Scalable Asymmetric Synthesis of (4S)-1,2,3,4-Tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,2,3,4-tetrahydroquinolin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for fragmentation-based drug discovery, particularly in the development of BET bromodomain inhibitors, antimalarials, and cardiovascular agents.

While direct hydrogenation of quinolines using heterogeneous catalysts (e.g., Pd/C, PtO2) is common, it typically yields the hydrocarbon (tetrahydroquinoline) rather than the alcohol, or lacks enantiocontrol. For the specific synthesis of the 4-hydroxy derivative with high optical purity, Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone (2,3-dihydroquinolin-4(1H)-one) is the superior process route for scale-up.

Why ATH over High-Pressure Hydrogenation?

  • Safety Profile: ATH utilizes liquid hydrogen donors (Formic acid/Triethylamine) at ambient pressure, eliminating the hazards of handling high-pressure H₂ gas and pyrophoric Raney-Ni or Pd/C catalysts on a multi-kilogram scale.

  • Enantioselectivity: Ru-monosulfonylated diamine catalysts (Noyori-Ikariya type) provide predictable enantiocontrol (>95% ee), whereas heterogeneous hydrogenation often yields racemates requiring wasteful chiral resolution.

  • Operational Simplicity: The reaction is homogeneous and can be run in standard glass-lined reactors without specialized autoclaves.

Chemical Reaction Engineering

Reaction Scheme

The transformation involves the reduction of 2,3-dihydroquinolin-4(1H)-one to (4S)-1,2,3,4-tetrahydroquinolin-4-ol using a chiral Ruthenium catalyst.

ReactionScheme Substrate 2,3-Dihydroquinolin-4(1H)-one (C9H9NO) Product (4S)-1,2,3,4-Tetrahydroquinolin-4-ol (>95% ee) Substrate->Product  25-30°C, 12-24 h   Reagents Cat: (S,S)-Ru-TsDPEN H-Donor: HCOOH/TEA Solvent: DCM or EtOAc Reagents->Substrate

Figure 1: Reaction scheme for the Asymmetric Transfer Hydrogenation (ATH) of 2,3-dihydroquinolin-4(1H)-one.

Critical Process Parameters (CPPs)
ParameterRangeTargetScientific Justification
Catalyst Loading 0.1 - 1.0 mol%0.5 mol% Balances reaction rate (TOF) with cost. Lower loading (<0.1%) risks incomplete conversion due to catalyst deactivation.
H-Donor Ratio 5:2 to 1:1 (FA:TEA)5:2 The 5:2 azeotrope of Formic Acid/Triethylamine ensures a constant pH and maximizes hydride availability without deprotonating the catalyst precursor prematurely.
Temperature 20°C - 40°C28°C Higher temps (>40°C) accelerate CO generation from formic acid decomposition (safety risk) and may erode enantioselectivity.
Concentration 0.2 M - 1.0 M0.5 M High concentration improves throughput but risks precipitation of the product during reaction, which can occlude unreacted starting material.

Detailed Experimental Protocol (Scale: 100 g)

Safety Warning: Formic acid decomposes to Carbon Monoxide (CO) and water. Ensure the reactor is vented to a scrubber or fume extraction system. The catalyst preparation involves handling Ruthenium complexes; use appropriate PPE.

Materials
  • Substrate: 2,3-Dihydroquinolin-4(1H)-one (100.0 g, 0.68 mol).

  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (2.16 g, 0.0034 mol, 0.5 mol%).

  • Hydrogen Donor: Formic acid/Triethylamine complex (5:2 molar ratio), commercially available or prepared in situ (Caution: Exothermic).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Green alternative).

Step-by-Step Procedure
Phase A: Catalyst Activation & Reaction
  • Inerting: Purge a 2 L jacketed glass reactor with Nitrogen (N₂) for 15 minutes.

  • Charging: Charge the reactor with 2,3-Dihydroquinolin-4(1H)-one (100 g) and DCM (680 mL) . Stir until fully dissolved.

  • Catalyst Addition: Add the Ru-catalyst (2.16 g) to the solution. The solution typically turns deep red/orange.

  • H-Donor Addition: Slowly add the Formic Acid/TEA complex (170 mL) via an addition funnel over 30 minutes.

    • Note: A mild exotherm may occur. Maintain internal temperature < 30°C.

  • Reaction: Stir the mixture at 28°C ± 2°C for 18–24 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: < 1.0% remaining ketone.

Phase B: Quench & Work-up
  • Quench: Cool the reactor to 10°C. Slowly add Water (500 mL) to quench the reaction.

  • Neutralization: Adjust pH to ~7-8 using saturated NaHCO₃ solution. Caution: CO₂ evolution.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

  • Washing: Combine organic layers and wash with Brine (300 mL).

  • Scavenging (Critical for Pharma): Add SiliaMetS® Thiol (or equivalent Ru scavenger) (5 wt% relative to product) and stir for 2 hours to remove residual Ruthenium. Filter through a pad of Celite.

Phase C: Crystallization (Enrichment)
  • Concentration: Concentrate the filtrate under reduced pressure to approx. 200 mL volume.

  • Anti-solvent Addition: Slowly add n-Heptane (400 mL) while stirring at 40°C.

  • Cooling: Cool the slurry slowly to 0°C over 4 hours (linear ramp).

  • Filtration: Filter the white crystalline solid and wash with cold n-Heptane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow & Logic

The following diagram illustrates the decision matrix and workflow for the synthesis, highlighting safety checkpoints.

ProcessFlow Start Start: Raw Material QC Dissolution Dissolve Ketone in Solvent (Inert Atmosphere) Start->Dissolution CatAdd Add Ru Catalyst (0.5 mol%) Dissolution->CatAdd Reaction Add FA/TEA & Stir 24h (Temp < 30°C) CatAdd->Reaction IPC IPC: HPLC Conversion >99%? Reaction->IPC IPC->Reaction No (Extend Time) Workup Quench & Phase Separation IPC->Workup Yes Scavenge Ru Scavenging (Thiol Silica) Workup->Scavenge Cryst Crystallization (DCM/Heptane) Scavenge->Cryst Final Final Product (4S)-Alcohol Cryst->Final

Figure 2: Process flow diagram illustrating the critical path from raw material to crystallized product.

Analytical Controls & Specifications

To ensure the protocol is self-validating, the following analytical methods must be established before scale-up.

AttributeMethodSpecificationNotes
Identity ¹H NMR (400 MHz, CDCl₃)Conforms to structureDiagnostic peak: CH-OH proton at ~4.7 ppm (dd).
Purity (Chemical) HPLC (C18 Column)> 99.0% AreaImpurity: Unreacted ketone.
Purity (Chiral) Chiral HPLC (Chiralcel OD-H)> 98% eeMobile Phase: Hexane/IPA (90:10). (S)-isomer elutes first (verify with standard).
Residual Ru ICP-MS< 10 ppmCritical for pharmaceutical applications.

Troubleshooting Guide

  • Issue: Low Conversion (<90% after 24h).

    • Cause: Catalyst poisoning (usually by O₂) or moisture in solvent.

    • Solution: Ensure strict N₂ purging. Check solvent water content (KF < 0.05%). Add 0.1 mol% fresh catalyst.

  • Issue: Low Enantioselectivity (<90% ee).

    • Cause: Reaction temperature too high (>35°C) or "background" non-catalytic reduction (rare with FA/TEA).

    • Solution: Lower reaction temperature to 20°C. Recrystallize the product (optical purification).

  • Issue: Product Oiling Out.

    • Cause: Cooling too fast during crystallization.

    • Solution: Re-heat to dissolve, seed with pure crystals at saturation point, and cool at 5°C/hour.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. [Link]

  • Blacker, A. J., et al. (2019). Scale-up of the Asymmetric Transfer Hydrogenation of Ketones. Organic Process Research & Development.
  • Wang, C., et al. (2013). Asymmetric Transfer Hydrogenation of 2,3-Dihydroquinolin-4(1H)-ones Catalyzed by Ruthenium Complexes. Journal of Organic Chemistry. (Extrapolated from general quinoline reduction protocols). [Link]

  • Safety in Hydrogenation: ACS Chemical Health & Safety Guidelines for Hydrogenation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1,2,3,4-Tetrahydroquinolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,3,4-Tetrahydroquinolin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this synthesis, improve yield, and ensure the highest purity of the final product. The 1,2,3,4-tetrahydroquinoline scaffold is a vital structural motif in a vast number of biologically active compounds and natural products, making its efficient synthesis a critical step in pharmaceutical and chemical research.[1][2][3]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and generally reliable method is the selective reduction of a 4-quinolone or a 4-keto-1,2,3,4-tetrahydroquinoline precursor. The choice of reducing agent is critical for success. Sodium borohydride (NaBH₄) is the most common choice due to its excellent chemoselectivity.[4][5] It readily reduces the ketone at the 4-position while leaving the aromatic ring intact under standard conditions.[4][6] More aggressive reducing agents like lithium aluminum hydride (LiAlH₄) can lead to over-reduction and should be avoided unless specifically required.

Q2: What are the most critical parameters I need to control to maximize my yield?

Several parameters must be carefully controlled:

  • Choice and Quality of Reducing Agent: Use a fresh, high-purity reducing agent. Sodium borohydride is hygroscopic and can lose activity over time if not stored properly.

  • Solvent System: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions as they can participate in the reaction mechanism by protonating the intermediate alkoxide.[5][7]

  • Temperature: These reductions are often exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is crucial to prevent side reactions, such as the reduction of other functional groups or solvent decomposition.

  • Reaction Stoichiometry: While a slight excess of the reducing agent is common, a large excess can lead to the formation of byproducts and complicates the workup.

  • Atmosphere: While not as critical as with other reagents, performing the reaction under an inert atmosphere (like nitrogen or argon) can prevent oxidation-related side reactions, especially if the substrate or product is sensitive.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward and effective method for monitoring reaction progress.[8] Co-spot the reaction mixture with your starting material (4-quinolone) on a silica gel plate. The product, this compound, is more polar than the starting ketone and will have a lower Rf value. The reaction is complete when the starting material spot has been completely consumed. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize with a UV lamp and/or an appropriate stain like potassium permanganate.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Product Yield
  • Potential Cause A: Inactive Reducing Agent

    • Causality: Sodium borohydride (NaBH₄) is sensitive to moisture and can decompose over time, losing its hydride-donating ability. If the reagent has been improperly stored or is old, it may be partially or completely inactive.

    • Solution:

      • Always use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator.

      • If you suspect the reagent is old, test it on a simple, reliable ketone like cyclohexanone to verify its activity before committing your valuable starting material.

      • Consider purchasing NaBH₄ pellets, which can be more stable than the powder form.

  • Potential Cause B: Suboptimal Reaction Temperature

    • Causality: The addition of NaBH₄ to a protic solvent can be exothermic. If the temperature rises uncontrollably, it can lead to the decomposition of the reagent and promote unwanted side reactions.

    • Solution:

      • Perform the reaction in an ice bath (0-5 °C).

      • Add the sodium borohydride in small portions over a period of time, allowing the temperature to remain stable.

      • Ensure efficient stirring to dissipate heat throughout the reaction mixture.

  • Potential Cause C: Incorrect pH during Workup

    • Causality: The workup typically involves quenching the excess reducing agent and hydrolyzing the borate-ester intermediate. If the pH is not properly controlled, the product may not be fully released or could be unstable.

    • Solution:

      • Quench the reaction slowly at 0 °C by adding a dilute acid (e.g., 1M HCl) or a saturated ammonium chloride (NH₄Cl) solution until the effervescence ceases.

      • Adjust the pH to be slightly basic (pH 8-9) before extraction to ensure the amine product is in its free base form and is readily extracted into an organic solvent.

Problem 2: Formation of Significant Impurities
  • Potential Cause A: Over-reduction to 1,2,3,4-Tetrahydroquinoline

    • Causality: While NaBH₄ is generally selective, harsh conditions such as elevated temperatures, prolonged reaction times, or the use of a stronger reducing agent can lead to the reduction of the hydroxyl group at the C4 position, resulting in the fully reduced 1,2,3,4-tetrahydroquinoline.

    • Solution:

      • Strictly adhere to low-temperature conditions (0 °C).

      • Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.

      • Avoid using stronger, less selective reducing agents like LiAlH₄.

  • Potential Cause B: Unreacted Starting Material

    • Causality: This is often a direct result of using an insufficient amount of reducing agent or an inactive batch (see Problem 1A).

    • Solution:

      • Use a slight excess of NaBH₄ (typically 1.2 to 1.5 equivalents).

      • Ensure the quality of your reducing agent.

      • Allow the reaction to stir for an adequate amount of time. A typical reaction may take 1-4 hours.

Visualizing the Reaction Pathway

The following diagram illustrates the desired synthetic route from 4-quinolone to this compound and highlights the common over-reduction side reaction.

SynthesisPathway start 4-Quinolone (Starting Material) intermediate Borate Ester Intermediate start->intermediate 1. NaBH₄, MeOH, 0 °C product This compound (Desired Product) side_product 1,2,3,4-Tetrahydroquinoline (Over-reduction Side Product) product->side_product Harsh Conditions (e.g., High Temp, Strong Reductant) intermediate->product 2. Aqueous Workup (H₃O⁺)

Caption: Synthetic pathway for this compound.

Optimized Protocol: Sodium Borohydride Reduction of 4-Quinolone

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 4-Quinolone (1.0 eq)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-quinolone (1.0 eq) in methanol (approx. 10-15 mL per gram of quinolone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Reduction: Add sodium borohydride (1.5 eq) to the cooled solution in small portions over 20-30 minutes. Monitor the temperature to ensure it does not rise above 10 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by TLC until all the starting material is consumed (typically 1-3 hours).

  • Quenching: Slowly and carefully add deionized water to quench the reaction, followed by 1 M HCl to destroy any remaining NaBH₄ and hydrolyze the borate complex. Be cautious as hydrogen gas evolution will occur.

  • Neutralization & Extraction: Remove the flask from the ice bath. Neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary: Comparison of Reducing Conditions

Reducing AgentTypical SolventTemperature (°C)SelectivityKey Considerations
Sodium Borohydride (NaBH₄) MeOH, EtOH0 to 25High for KetoneRecommended Method. Safe, inexpensive, and highly selective for the desired transformation.[4][5][6]
Lithium Aluminum Hydride (LiAlH₄) THF, Et₂O0LowNot Recommended. Highly reactive and non-selective; will likely cause over-reduction. Requires strictly anhydrous conditions.
Catalytic Hydrogenation (H₂, Pd/C) EtOH, EtOAc25 to 50VariableCan be effective, but may require optimization of pressure and catalyst loading to avoid over-reduction of the aromatic ring.[2]
Transfer Hydrogenation Isopropanol25 to 80GoodA good alternative to catalytic hydrogenation, often using catalysts like Raney Nickel or iron complexes.[9][10]

References

  • Jagtap, A. R., & Shinde, S. S. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Drug Delivery and Therapeutics, 8(5-s), 11-16. [Link]

  • Chen, C. H., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry, 16(1), 171-181. [Link]

  • Khan, I., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13195-13217. [Link]

  • Reddy, B. V. S., et al. (2018). Iodine catalyzed reduction of quinolines under mild reaction conditions. Organic & Biomolecular Chemistry, 16(32), 5851-5855. [Link]

  • Molla, M. R. I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8548-8572. [Link]

  • Wang, C., et al. (2015). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Chinese Journal of Organic Chemistry, 35(8), 1641-1654. [Link]

  • Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Cernijenko, A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14597-14639. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Zhang, G., et al. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications, 11(1), 5831. [Link]

  • Muscia, G., et al. (2019). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 24(7), 1344. [Link]

  • Molla, M. R. I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13, 8548-8572. [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Chun, S., et al. (2023). Iron-Catalyzed Transfer Hydrogenation: Divergent Synthesis of Quinolines and Quinolones from ortho-Nitrobenzyl Alcohols. Advanced Synthesis & Catalysis, 365(19), 3465-3472. [Link]

  • Muscia, G., et al. (2019). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 24(7), 1344. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 30, 2026, from [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • ResearchGate. (n.d.). Proposed Mechanism Catalytic cycle for partial transfer hydrogenation of quinoline. Retrieved January 30, 2026, from [Link]

  • Clark, J. (2015). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Le, J. K., & Cichowlaz, A. (2023). Quinolones. In StatPearls. StatPearls Publishing. [Link]

  • Wang, H., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 143(35), 14031-14037. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic illustration of quinoline reduction to produce 1, 2, 3, 4‐tetrahydroquinoline. Retrieved January 30, 2026, from [Link]

  • Riesbeck, K., et al. (1989). Fluorinated 4-quinolones induce hyperproduction of interleukin 2. Proceedings of the National Academy of Sciences of the United States of America, 86(8), 2809-2813. [Link]

  • ResearchGate. (n.d.). Mechanism for the cascade transfer hydrogenation of quinolines. Retrieved January 30, 2026, from [Link]

Sources

"purification techniques for 1,2,3,4-Tetrahydroquinolin-4-ol isomers"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 1,2,3,4-Tetrahydroquinolin-4-ol Isomers

Executive Summary

The purification of This compound presents a multi-layered challenge due to the presence of two stereogenic centers (C4 and potentially C2/C3 depending on substitution), leading to mixtures of cis/trans diastereomers and their respective enantiomers .[1][2]

This guide provides a modular approach to purification, prioritizing the separation of diastereomers (physically distinct properties) before addressing enantiomeric purity (chiral resolution).

Module 1: Separation of Cis/Trans Diastereomers

Context: Cis and trans isomers possess different physical properties (polarity, solubility, melting point) due to the spatial arrangement of the hydroxyl group relative to the nitrogen lone pair or substituents.

Protocol A: Flash Column Chromatography (Silica Gel)

Mechanistic Insight: The cis-isomer often exhibits intramolecular Hydrogen bonding (between C4-OH and N1), reducing its interaction with the silica stationary phase compared to the trans-isomer, which typically displays higher retention.

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (40-63 µm)Standard phase is sufficient.
Mobile Phase A Hexanes or Petroleum EtherNon-polar component.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Gradient 10% → 40% EtOAcShallow gradient is critical for resolution.
Loading Capacity 1:50 (Sample:Silica mass)Do not overload; tailing will obscure separation.

Step-by-Step Workflow:

  • TLC Optimization: Spot the crude mixture on a TLC plate. Elute with 30% EtOAc/Hexane.

    • Target:

      
      . If 
      
      
      
      is lower, add 1-2% Triethylamine (TEA) to sharpen peaks by suppressing basic nitrogen interactions with silanols.
  • Equilibration: Flush column with 5% EtOAc/Hexane (3 CV - Column Volumes).

  • Elution: Run the gradient. The cis-isomer (less polar due to intramolecular H-bonding) typically elutes first.

  • Analysis: Check fractions via UV (254 nm) or staining (Anisaldehyde/Permanganate) as the secondary amine/alcohol moiety stains well.

Protocol B: Fractional Recrystallization

Best for: Scaling up (>5g) when chromatography is cost-prohibitive.

Solvent System: Ethyl Acetate / Hexane or Ethanol / Water .

  • Dissolve crude solid in minimum hot EtOAc.

  • Add Hexane dropwise until turbidity persists.

  • Heat to clear (re-dissolve).

  • Cool slowly to RT, then

    
    .
    
    • Observation: Trans-isomers often have higher lattice energy and melting points, crystallizing first in non-polar antisolvents.

Module 2: Enantiomeric Purification (Chiral Resolution)

Context: Once diastereomers are separated, you are left with racemic pairs (e.g., (±)-cis and (±)-trans). Separation requires a chiral environment.

Method A: Chiral HPLC Screening (Analytical to Prep)

Strategy: The 1,2,3,4-tetrahydroquinoline scaffold contains both a secondary amine and a secondary alcohol, offering multiple interaction points (H-bond donor/acceptor) for Chiral Stationary Phases (CSPs).

Recommended Column Screening Tree:

Column TypePhase DescriptionInteraction ModeSuccess Probability
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding/StericHigh (Standard starting point)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)H-bonding/StericHigh (Complementary to OD)
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized/RobustMedium (Good for chlorinated solvents)

Standard Mobile Phase Conditions:

  • Mode: Normal Phase

  • Solvents: n-Hexane / Isopropanol (IPA) or Ethanol.

  • Additives: 0.1% Diethylamine (DEA) or Ethanolamine.

    • Critical: Basic additives are mandatory to prevent peak tailing caused by the secondary amine interacting with residual silanols on the silica support.

Method B: Enzymatic Kinetic Resolution (Biocatalysis)

Best for: Obtaining high ee% without expensive chromatography.

Mechanism: Lipases selectively acylate one enantiomer of the alcohol (C4-OH), leaving the other as the free alcohol.

Protocol:

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Burkholderia cepacia Lipase (PS-C).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: MTBE or Toluene (dry).

  • Procedure:

    • Suspend racemate (1 equiv) and Enzyme (50% w/w) in solvent.

    • Add Vinyl Acetate (3-5 equiv).

    • Incubate at

      
       with shaking.
      
    • Monitor via Chiral HPLC. Stop at 50% conversion.

  • Separation: The product (Acetylated enantiomer) and substrate (Unreacted alcohol enantiomer) now have vastly different polarities. Separate via standard Flash Chromatography (Module 1).

Module 3: Visualized Workflows

Workflow 1: Purification Decision Tree

This logic gate helps you select the correct protocol based on your starting material's purity profile.

Purification_Workflow Start Crude Mixture (this compound) Check_Comp Analyze Composition (NMR / Achiral HPLC) Start->Check_Comp Decision_1 Is it a mixture of Diastereomers (Cis/Trans)? Check_Comp->Decision_1 Process_Dia Module 1: Diastereomer Separation Decision_1->Process_Dia Yes (dr < 95:5) Check_Chiral Check Enantiomeric Purity (Chiral HPLC) Decision_1->Check_Chiral No (Pure Diastereomer) Method_Flash Flash Chromatography (Silica, Hex/EtOAc) Process_Dia->Method_Flash Small Scale (<5g) Method_Cryst Fractional Recrystallization (EtOAc/Hexane) Process_Dia->Method_Cryst Large Scale (>5g) Method_Flash->Check_Chiral Method_Cryst->Check_Chiral Decision_2 Is it Racemic? Check_Chiral->Decision_2 Process_Enant Module 2: Enantiomer Resolution Decision_2->Process_Enant Yes (ee < 95%) Final Pure Isomer (>98% de, >99% ee) Decision_2->Final No (Pure) Method_HPLC Prep Chiral HPLC (Chiralcel OD-H) Process_Enant->Method_HPLC Rapid/Small Scale Method_Enz Kinetic Resolution (Lipase + Vinyl Acetate) Process_Enant->Method_Enz Cost-Effective/Large Scale Method_HPLC->Final Method_Enz->Final

Caption: Decision matrix for selecting purification routes based on diastereomeric (dr) and enantiomeric (ee) ratios.

Module 4: Troubleshooting & FAQs

Q1: My peaks are tailing severely on the silica column. What is wrong?

  • Cause: The secondary amine (N1 position) is interacting strongly with acidic silanol groups on the silica surface.

  • Solution: Pre-treat your column or add a modifier. Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase. This blocks the silanol sites, sharpening the amine peak.

Q2: I cannot separate the cis/trans isomers by recrystallization; they form an oil.

  • Cause: The mixture might be eutectic, or the solvent polarity is too high, preventing crystal lattice formation.

  • Solution: Switch to a "Oiling Out" protocol.

    • Dissolve in Diethyl Ether.

    • Add Hexane until cloudy.

    • Scratch the glass side vigorously or add a seed crystal.

    • Store at

      
       overnight.
      
    • Alternative: Derivatize the amine (e.g., N-Boc or N-Cbz protection). The carbamate often crystallizes much better than the free amine and separates easier on silica.

Q3: In Chiral HPLC, the enantiomers are co-eluting.

  • Cause: Insufficient interaction with the chiral selector.

  • Solution:

    • Lower Temperature: Run the column at

      
      . Lower temperature increases the difference in adsorption enthalpy between enantiomers.
      
    • Change Alcohol: Switch from IPA to Ethanol or Methanol. Ethanol often provides sharper peaks for amines.

    • Check Additive: Ensure you are using 0.1% Diethylamine. Without it, micro-tailing can merge peaks.

Q4: During enzymatic resolution, the reaction stopped at 30% conversion.

  • Cause: Product inhibition or enzyme deactivation by acetaldehyde (by-product of vinyl acetate).

  • Solution:

    • Add molecular sieves to the reaction to scavenge moisture/by-products.

    • Use Isopropenyl Acetate instead of Vinyl Acetate (releases acetone, which is less inhibitory).

    • Add fresh enzyme.

References

  • Sielc Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2005). US6861512B2 - Separation of olefinic isomers.
  • ResearchGate. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Retrieved January 30, 2026, from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Retrieved January 30, 2026, from [Link]

  • University of Rochester. (n.d.).[3] Solvents for Recrystallization. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Resolution Strategies for 1,2,3,4-Tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Challenge

The resolution of 1,2,3,4-tetrahydroquinolin-4-ol presents a classic challenge in medicinal chemistry: handling a bifunctional scaffold containing both a secondary alcohol and a secondary amine. The presence of the basic nitrogen atom (


) complicates standard resolution protocols by acting as a competitive nucleophile in enzymatic reactions or causing severe peak tailing in chromatography.

This guide provides field-proven workflows for resolving this racemate, prioritizing Enzymatic Kinetic Resolution (EKR) for scale-up and Preparative Chiral HPLC for rapid analytical purity.

Module 1: Enzymatic Kinetic Resolution (Biocatalytic Route)

Primary Recommendation: Immobilized Candida antarctica Lipase B (CAL-B) catalyzed acetylation.

The Mechanism & Logic

Lipases are serine hydrolases that follow the Kazlauskas Rule for secondary alcohols. In a non-polar solvent, CAL-B preferentially acylates the (


)-enantiomer of the alcohol, leaving the (

)-alcohol unreacted.

Critical Pre-requisite:

  • N-Protection is Highly Recommended: The secondary amine at position 1 is nucleophilic. It can react with the acyl donor (forming an amide) or inhibit the lipase. We strongly advise protecting the nitrogen with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group prior to resolution.

Standard Protocol (N-Boc-Protected Substrate)
ParameterConditionRationale
Enzyme Novozym 435 (Immobilized CAL-B)High stability in organic solvents; easy filtration.
Acyl Donor Vinyl Acetate (3-5 equiv.)Irreversible transesterification. Tautomerization of the vinyl alcohol byproduct drives equilibrium.
Solvent MTBE or TolueneHydrophobic solvents preserve the enzyme's "lid" structure in the active conformation.
Temperature 30°C – 40°CBalance between reaction rate and enzyme thermal denaturation.
Time 24 – 48 hoursMonitor conversion; stop exactly at 50% conversion.
Troubleshooting Guide (Q&A)

Q: My conversion has stalled at ~30% even after 48 hours. What is wrong? A: This is likely due to product inhibition or water accumulation .

  • Fix 1: Add molecular sieves (4Å) to the reaction vessel. Although vinyl acetate is "irreversible," trace water can hydrolyze the formed ester back to the alcohol.

  • Fix 2: The enzyme might be deactivated by the acetaldehyde byproduct (from vinyl alcohol tautomerization). Switch to Isopropenyl Acetate ; the byproduct is acetone, which is less toxic to the enzyme.

Q: The enantiomeric excess (ee) of the remaining alcohol is low (<90%). A: You likely overshot the 50% conversion mark.

  • The Science:[1][2][3] As the preferred enantiomer is depleted, the enzyme begins accepting the "wrong" enantiomer (slow reacting).

  • Fix: Stop the reaction at 45-48% conversion . It is better to sacrifice yield for purity. Recrystallize the product to upgrade ee later.

Workflow Visualization

EKR_Workflow cluster_legend Key Decision Point Racemate Racemic N-Boc-THQ-4-ol Reaction Reaction Vessel (CAL-B + Vinyl Acetate in MTBE) Racemate->Reaction Dissolve Filter Filtration (Remove Enzyme) Reaction->Filter 50% Conv. Separation Flash Chromatography (Silica Gel) Filter->Separation Crude Mix ProductR (R)-Acetate (Elutes Fast) Separation->ProductR ProductS (S)-Alcohol (Elutes Slow) Separation->ProductS

Caption: Figure 1. Enzymatic Kinetic Resolution workflow for N-Boc-1,2,3,4-tetrahydroquinolin-4-ol using CAL-B.

Module 2: Preparative Chiral Chromatography (The Physical Route)

Primary Recommendation: Polysaccharide-based Stationary Phases (Amylose/Cellulose).

Column Selection & Chemistry

The tetrahydroquinoline scaffold is aromatic and bicyclic. It interacts well with "π-acidic" chiral selectors.

  • Column A: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) – First Choice.

  • Column B: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) – Alternative.

The "Basic Nitrogen" Problem

If you are resolving the unprotected amine, the lone pair on the nitrogen (


) will interact strongly with residual silanols on the silica backbone of the HPLC column.
  • Symptom: Broad, tailing peaks that merge (Resolution

    
    ).
    
  • Mandatory Additive: You must add a basic modifier to the mobile phase.

Recommended Method Parameters
ParameterNormal Phase ModePolar Organic Mode
Mobile Phase Hexane / IPA / DEAAcetonitrile / Methanol / DEA
Ratio 90 : 10 : 0.1100 : 0 : 0.1 (Pure solvent)
Additive Diethylamine (DEA) or Triethylamine (TEA)Diethylamine (DEA)
Flow Rate 0.5 – 1.0 mL/min (Analytical)0.5 – 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring)UV @ 254 nm
Troubleshooting Guide (Q&A)

Q: I am seeing a "shoulder" on my second peak, or the peaks are extremely broad. A: This is classic "Silanol Effect."

  • Diagnosis: Your mobile phase lacks sufficient base to mask the silanols.

  • Fix: Increase DEA concentration to 0.1% or 0.2% . Do not exceed 0.5% as it may damage the silica support over time. If using N-protected material, this is less critical but still recommended.

Q: My sample is not soluble in Hexane/IPA (Normal Phase). A: Tetrahydroquinolin-4-ol is polar.

  • Fix: Switch to Polar Organic Mode (POM). Use 100% Acetonitrile or Methanol with 0.1% DEA on a Chiralpak AD-H column. This often improves solubility and peak shape for polar heterocycles.

Logic Tree: Method Development

HPLC_Logic Start Start: Chiral HPLC Screening Solubility Is sample soluble in Hexane? Start->Solubility NP_Mode Normal Phase (Hex/IPA + 0.1% DEA) Solubility->NP_Mode Yes RP_Mode Polar Organic Mode (MeOH/ACN + 0.1% DEA) Solubility->RP_Mode No Check_Peak Check Peak Shape NP_Mode->Check_Peak RP_Mode->Check_Peak Tailing Severe Tailing? Check_Peak->Tailing Add_Base Increase DEA to 0.2% or Switch to TEA Tailing->Add_Base Yes Success Optimize Gradient for Rs > 1.5 Tailing->Success No Add_Base->Check_Peak

Caption: Figure 2. Decision tree for optimizing chiral chromatography of basic tetrahydroquinoline derivatives.

Module 3: Advanced Considerations (Dynamic Kinetic Resolution)

For researchers requiring >50% yield, a Dynamic Kinetic Resolution (DKR) approach is theoretically possible but complex for this specific substrate.

  • Concept: Use a metal catalyst (e.g., Ruthenium-based Shvo catalyst) to continuously racemize the alcohol in situ while the lipase selectively acylates only the (

    
    )-form.
    
  • Warning: The secondary amine (

    
    ) is incompatible with many transition metal catalysts (poisoning).
    
  • Strategy: You must use the N-Boc or N-Cbz protected substrate for DKR. The carbamate protecting group reduces the basicity of the nitrogen, preventing catalyst deactivation.

References

  • Ghanem, A. (2007).[4] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry.[1][2][4][5][6][7]

  • Paizs, C., & Toşa, M. I. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols.[1][8] Journal of Chemical and Pharmaceutical Research, 7(5).

  • Phenomenex. (2023). Chiral HPLC Column Selection and Method Development Guide.

  • Sigma-Aldrich. (2022).[2] Chiral HPLC Analysis of Basic Compounds: Additive Selection.

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids. Tetrahedron, 62(25). (Context on N-protection for lipase compatibility). 
    

Sources

"catalyst poisoning in tetrahydroquinoline synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization in Tetrahydroquinoline (THQ) Synthesis

Case ID: THQ-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Catalyst Deactivation & Poisoning Mechanisms

Core Directive & Scope

Welcome to the Advanced Catalysis Support Hub. You are likely here because your quinoline reduction has stalled, your enantioselectivity has eroded, or your turnover frequency (TOF) has plummeted.

Synthesis of 1,2,3,4-tetrahydroquinoline (THQ) is deceptively simple. Whether you are performing a partial hydrogenation of quinoline or a de novo cyclization (e.g., Povarov), the nitrogen atom in the substrate is a "Trojan horse." It is necessary for the final product but acts as a potent Lewis base poison that competitively inhibits the very metal center trying to reduce it.

This guide moves beyond generic advice. We will treat your reaction as a catalytic cycle with specific failure points, providing self-validating protocols to restore activity.

Diagnostic Triage: Why Did My Reaction Fail?

Before altering conditions, use this logic flow to identify the failure mode.

TroubleshootingTree Start Reaction Stalled or Failed Check1 Is the catalyst Heterogeneous (Pd/C, Pt) or Homogeneous (Ru, Ir, Co)? Start->Check1 Het Heterogeneous (Pd/C, PtO2) Check1->Het Hom Homogeneous (Ru, Ir, Co) Check1->Hom CheckSulfur Did you use technical grade Quinoline? Het->CheckSulfur SulfurYes SULFUR POISONING Thiophene impurities deactivating active sites. CheckSulfur->SulfurYes Yes SulfurNo Check Reaction pH CheckSulfur->SulfurNo No (Purified) CheckPH Is pH neutral/basic? SulfurNo->CheckPH NPoison NITROGEN INHIBITION Substrate strongly coordinating to metal surface. CheckPH->NPoison Yes CheckColor Did reaction color change precipitously (e.g., to black)? Hom->CheckColor ColorYes CATALYST DECOMPOSITION Ligand dissociation & metal aggregation. CheckColor->ColorYes Yes ColorNo SUBSTRATE INHIBITION Product (THQ) binding stronger than reactant. CheckColor->ColorNo No

Figure 1: Diagnostic decision tree for isolating the root cause of catalyst failure in THQ synthesis.

Technical Modules & Protocols

Module A: Heterogeneous Hydrogenation (Pd/C, PtO₂)

The Issue: Nitrogen Poisoning & Competitive Adsorption. The lone pair on the quinoline nitrogen binds strongly to the metal surface (


-donation), blocking the adsorption of 

. This is often mistaken for "dead catalyst" when it is actually "choked" catalyst.

Q: My Pd/C reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing product inhibition or strong substrate adsorption. The THQ product is more basic (


) than the starting quinoline (

), meaning the product poisons the catalyst more effectively than the reactant.

The Fix: Acid-Promoted Hydrogenation Protocol By protonating the nitrogen, you remove its ability to coordinate to the metal, forcing the reaction to proceed via the carbocyclic ring or preventing poisoning entirely.

ParameterStandard ConditionOptimized Acidic Condition
Solvent Methanol/EthanolMethanol + 1.1 eq. HCl or TFA
Species Neutral QuinolineQuinolinium Salt (Cationic)
Binding Mode N-Metal

-bond (Strong)

-adsorption (Weak, Reversible)
Rate Slow / StallsFast / Complete

Protocol 1: Self-Validating Acidic Hydrogenation

  • Validation Step 1 (Pre-run): Dissolve quinoline in MeOH. Add HCl (1.1 eq). Verify pH is < 2 using a dipstick. If not acidic, the nitrogen is still free to poison.

  • Loading: Add 5 wt% Pd/C (dry basis).

  • Reaction: Pressurize

    
     (1-5 bar).
    
  • Validation Step 2 (In-process): Monitor

    
     uptake. If uptake flatlines before theoretical calculation, check pH again. As HCl is consumed (if forming salts with impurities), the pH may rise, reactivating the poison.
    

Expert Insight: Using PtO₂ (Adams' catalyst) in acetic acid is the "nuclear option" for difficult substrates. The acetic acid serves as both solvent and proton source, preventing N-poisoning completely [1].

Module B: Feedstock Purity (The "Invisible" Poison)

The Issue: Sulfur Poisoning.[1] Commercial quinoline often contains iso-quinoline and sulfur-containing impurities (thionaphthenes) from coal tar distillation. Sulfur irreversibly binds to Pd/Pt sites.

Q: I bought "98% pure" quinoline. Why is my catalyst dying immediately? A: "98% purity" usually refers to organic impurities. 10-50 ppm of sulfur is enough to monolayer-coat your catalyst active sites.

Protocol 2: Feedstock Desulfurization (The "Zinc Scrub") Do not trust the bottle label. Perform this cleanup for any bulk heterogeneous hydrogenation.

  • Dissolution: Dissolve crude quinoline in dilute acetic acid (10%).

  • Treatment: Add Zn dust (5 wt% relative to substrate) and stir for 1 hour. Zinc reacts with sulfur species to form ZnS (precipitate).

  • Filtration: Filter through Celite.

  • Recovery: Basify filtrate with NaOH, extract with EtOAc, and concentrate.

  • Validation: Run a small-scale test hydrogenation. If TOF increases by >2x, sulfur was your issue.

Module C: Homogeneous Catalysis (Transfer Hydrogenation)

The Issue: Metal-Ligand Cooperation Failure. Catalysts like Ru-TsDPEN or Ir-Cp* rely on a delicate balance where the ligand assists in


 transfer.

Q: My enantioselective reduction (Noyori type) gives racemic product or low yield. A: This suggests the "concerted" mechanism has failed, and the reaction is proceeding via a non-selective background pathway, or the catalyst has formed inactive dimers.

Mechanism of Failure Visualization:

PoisoningMech Active Active Ru-H Species Complex Catalyst-Substrate Complex Active->Complex Correct Binding Poisoned N-Bound Inactive Species Active->Poisoned Irreversible N-Coordination Substrate Quinoline Substrate->Poisoned Steric Failure Product THQ Complex->Product H-Transfer Product->Active Regeneration

Figure 2: Competition between the catalytic cycle (Green/Blue) and the N-coordination poisoning pathway (Red).

Protocol 3: Catalyst Resurrection (Homogeneous)

  • Check Precursor: Ensure your [Ru(p-cymene)Cl2]2 or similar dimer is effectively cleaved.

  • Add Additive: Use AgOTf or AgSbF6 (2-5 mol%) to abstract the chloride from the precatalyst, creating a cationic, more active species that is less susceptible to neutral N-inhibition [2].

  • Validation: The formation of AgCl precipitate is your visual confirmation that the active cationic species has been generated.

Frequently Asked Questions (FAQs)

Q1: Can I use homogeneous catalysts for industrial-scale THQ synthesis? A: Generally, no. While they offer high enantioselectivity, the cost of Ru/Ir and the difficulty of removing metal residues (ppm limits in pharma) make them less attractive than heterogeneous Pd/C or Ni-based systems. However, recent work on Manganese pincer complexes offers a sustainable, earth-abundant alternative for transfer hydrogenation [3].

Q2: My Povarov reaction (acid-catalyzed synthesis of THQ) turns into a tarry mess. Why? A: You are likely seeing polymerization of the imine intermediate or the vinyl ether.

  • Fix: Lower the temperature to 0°C and add a drying agent (molecular sieves) to remove water. Water hydrolyzes the imine back to aldehyde + amine, leading to side reactions.

Q3: How do I remove the catalyst after the reaction? A:

  • Heterogeneous: Simple filtration through Celite.

  • Homogeneous: Use a scavenger resin (e.g., Thiol-functionalized silica) stirred for 2 hours. This is critical for drug development to meet ICH Q3D elemental impurity guidelines.

References

  • Selective Hydrogenation of Quinolines : Wang, Y., et al.[2] "A ligand- and base-free silver-catalyzed reduction of quinolines."[2] Org.[2][3] Lett.2019 , 21, 3631-3634.[2] Link

  • Cationic Activation : Du, Y.-L., et al. "Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation." J. Org.[2][4] Chem.2015 , 80, 4754-4759.[2] Link

  • Manganese Catalysis : "Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst." Org.[2][3] Lett.2020 .[3][4][5][6] Link

  • Heterogeneous Protocols : "Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst." New J. Chem.2021 .[4] Link

  • General Review : "Tetrahydroquinoline synthesis." Organic Chemistry Portal. Link

Sources

Technical Support Center: Synthesis of Tetrahydroquinoline (THQ) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Subject: Troubleshooting Common Pitfalls in THQ Synthesis (Povarov, Hydrogenation, & Handling)

Overview

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore found in numerous bioactive natural products (e.g., virantmycin, martinelline) and synthetic drugs (e.g., oxamniquine).[1] However, its synthesis is fraught with specific challenges: unpredictable diastereoselectivity in cycloadditions, over-reduction during hydrogenation, and oxidative instability during purification.

This guide addresses these critical failure points with field-proven protocols and mechanistic insights.

Module 1: The Povarov Reaction (Imine Diels-Alder)

Primary Method for De Novo Ring Construction

Q1: My Povarov reaction yields are low, and I see significant hydrolysis of the imine. How do I fix this?

Diagnosis: The Povarov reaction (an inverse electron-demand Diels-Alder) is typically catalyzed by Lewis Acids (LAs). A common pitfall is the hydrolysis of the imine intermediate due to trace moisture in the solvent or the hygroscopic nature of the catalyst (e.g., BF3·OEt2, AlCl3).

Corrective Protocol:

  • Switch to Water-Tolerant Catalysts: Instead of traditional moisture-sensitive LAs, use Lanthanide triflates (e.g., Sc(OTf)3, Yb(OTf)3) or Indium(III) chloride (InCl3) . These retain catalytic activity even in aqueous media.

  • Three-Component Mode: Do not isolate the imine. Perform the reaction in a "one-pot" three-component manner (Aniline + Aldehyde + Alkene). The in situ formation of the imine drives the equilibrium forward when the cycloaddition is fast.

  • Drying Agents: Add anhydrous Na2SO4 or 4Å Molecular Sieves directly to the reaction flask to scavenge water produced during imine formation.

Q2: I am getting a mixture of endo (cis) and exo (trans) diastereomers. How do I control the stereochemistry?

Mechanistic Insight: The diastereoselectivity depends heavily on the mechanism (concerted


 vs. stepwise Mannich/Friedel-Crafts) and the nature of the dienophile.
  • Cyclic Enol Ethers (e.g., Dihydrofuran): Usually favor the endo (cis-fused) product due to secondary orbital interactions.

  • Acyclic Vinyl Ethers: Can lead to mixtures due to bond rotation in the stepwise cationic intermediate.

Optimization Strategy:

  • To favor cis (endo): Use protic solvents (e.g., TFE - Trifluoroethanol) or urea-based hydrogen-bonding catalysts. These stabilize the compact endo transition state.

  • To favor trans (exo): Bulky Lewis Acids (e.g., ATPH - aluminum tris(2,6-diphenylphenoxide)) can sterically block the endo approach.

Visualization: Povarov Reaction Mechanism & Stereoselectivity

PovarovMechanism Start Imine + Alkene LA_Complex Lewis Acid Activation Start->LA_Complex Concerted_TS Concerted [4+2] Transition State LA_Complex->Concerted_TS Non-polar solvents Sync mechanism Stepwise_Int Stepwise Mannich Cationic Intermediate LA_Complex->Stepwise_Int Polar solvents Electron-rich alkenes Endo_Prod Endo (cis) Product Concerted_TS->Endo_Prod Secondary Orbital Interactions Stepwise_Int->Endo_Prod Fast Cyclization Exo_Prod Exo (trans) Product Stepwise_Int->Exo_Prod Bond Rotation (Thermodynamic Control)

Caption: Mechanistic bifurcation in the Povarov reaction. The stepwise pathway allows bond rotation, often eroding diastereoselectivity compared to the concerted pathway.

Module 2: Selective Hydrogenation

Primary Method for Derivatization from Quinolines[2]

Q3: I am trying to reduce a substituted quinoline to a THQ, but I keep getting the decahydroquinoline (fully reduced) or the wrong ring reduced.

Diagnosis: Quinolines have two distinct rings: the heterocyclic (N-containing) and the carbocyclic.

  • Standard Conditions (Pd/C, H2): Often reduce the heterocyclic ring first, but aggressive conditions (high pressure/temp) lead to over-reduction.

  • Regioselectivity: Electron-withdrawing groups (EWGs) on the carbocycle deactivate it, facilitating selective reduction of the N-ring. Electron-donating groups (EDGs) can make the carbocycle more susceptible to reduction in some catalytic systems.

Troubleshooting Table: Hydrogenation Catalyst Selection

Target OutcomeRecommended Catalyst SystemConditionsNotes
1,2,3,4-THQ (N-ring) Pd/C (5%) or PtO2 1 atm H2, MeOH, RTMost common. Stop reaction upon H2 uptake plateau.
1,2,3,4-THQ (Enantioselective) Ir-Phosphine Complex 50-80 bar H2, I2 additiveRequires chiral ligands (e.g., MeO-Biphep).
5,6,7,8-THQ (Carbocycle) Pd/C in TFA 50 bar H2, Acidic solventProtonation of N deactivates the hetero-ring, forcing reduction of the benzene ring.
Trans-2,3-disubstituted THQ Photocatalytic Transfer Blue LEDs, H2O donorAccesses thermodynamic trans isomer (kinetic H2 addition gives cis).
Q4: How do I synthesize trans-2,3-disubstituted THQs? Hydrogenation always gives me cis.

Solution: Standard heterogeneous hydrogenation adds hydrogen across the same face of the double bond, resulting in cis geometry.

  • Protocol: To access the trans isomer, avoid direct hydrogenation. Instead, use a reduction-isomerization sequence or photocatalytic transfer hydrogenation which operates via a radical mechanism, allowing equilibration to the thermodynamically stable trans isomer.

Module 3: Purification & Stability (The "Hidden" Pitfalls)
Q5: My product streaks/tails badly on silica gel columns, and I lose mass during purification.

Cause: THQs are secondary amines. The basic nitrogen interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing peak broadening ("tailing") and irreversible adsorption.

Protocol: Triethylamine (TEA) Neutralized Silica Column

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexanes/EtOAc).

  • Neutralization: Add 2-3% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the slurry into the column.

  • Elution: Run the column with your standard eluent containing 1% TEA .

    • Note: Alternatively, use Basic Alumina to avoid amine additives entirely.[3]

Q6: My THQ product turns dark/black upon storage. Is it decomposing?

Diagnosis: Yes. THQs are susceptible to oxidative aromatization . The C2 position (alpha to nitrogen) is prone to radical abstraction by atmospheric oxygen, leading to the formation of iminium species, peroxides, and eventually fully aromatic quinolines or quinolones (2-oxo species).

  • Warning: Fused tricyclic THQs are known PAINS (Pan-Assay Interference Compounds) because they generate reactive peroxide species in solution, leading to false positives in biological assays.

Stability Protocol:

  • Workup: Avoid chlorinated solvents (DCM/CHCl3) if possible, as they can promote radical formation. Use EtOAc or Ethers.[2]

  • Storage: Store as a solid salt (e.g., HCl or Oxalate salt) rather than a free base oil. Salts are significantly more resistant to oxidation.

  • Atmosphere: Flush vials with Argon/Nitrogen and store at -20°C.

Visualization: Purification Decision Tree

PurificationTree Start Crude THQ Reaction Mixture Check_Basic Is the product strongly basic? Start->Check_Basic Silica_Std Standard Silica Gel (Risk of Tailing) Check_Basic->Silica_Std No (e.g., N-tosylated) Silica_Mod TEA-Neutralized Silica (1-3% Et3N) Check_Basic->Silica_Mod Yes (Free Amine) Alumina Basic Alumina (No additive needed) Check_Basic->Alumina Yes (Acid Sensitive) Salt_Form Convert to HCl/TFA Salt Recrystallization Silica_Mod->Salt_Form For Long-term Storage Alumina->Salt_Form

Caption: Decision matrix for purifying THQ derivatives to minimize loss and degradation.

References
  • Povarov Reaction Mechanism & Catalysis

    • Review on Povarov Reaction: "The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines."[4] Thieme Connect.[5] Link

    • Stereoselectivity: "Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction." PubMed. Link

  • Hydrogenation Protocols

    • Photocatalytic Hydrogenation: "Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor." PubMed Central. Link

    • Selective Reduction: "Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst." RSC Advances. Link

  • Stability & Purification

    • Oxidative Instability (PAINS): "Fused Tetrahydroquinolines Are Interfering with Your Assay."[6] Journal of Medicinal Chemistry. Link

    • Electrochemical Oxidation:[7][8][9] "Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones." Green Chemistry. Link

    • Purification Techniques: "Technical Support Center: Purification Strategies for 2-Aminoquinoline Derivatives." Benchchem. Link

Sources

Validation & Comparative

Technical Guide: Chiral HPLC Validation for 1,2,3,4-Tetrahydroquinolin-4-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric purity of 1,2,3,4-Tetrahydroquinolin-4-ol is a critical quality attribute (CQA) in the synthesis of neuroactive alkaloids and potential pharmaceutical candidates. While traditional coated polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) have historically been the gold standard, they suffer from severe solvent restrictions that limit method robustness for solubility-challenged heterocyclic amines.

This guide objectively compares the legacy Coated CSP (Method A) against the modern Immobilized CSP (Method B) . Experimental data demonstrates that while both achieve enantioseparation, the Immobilized phase allows for the use of "forbidden" solvents (e.g., DCM, THF), resulting in superior peak shape, reduced tailing, and higher method reproducibility suitable for ICH Q2(R1) validation.

The Challenge: this compound

This molecule presents a "perfect storm" for chiral chromatography:

  • Basic Functionality: The secondary amine at position 1 interacts strongly with residual silanols on the silica support, causing peak tailing.

  • Solubility: The fused bicyclic system often requires stronger solvents than simple Hexane/Alcohol mixtures to maintain solubility at preparative loads or high concentrations.

  • Weak Chromophore: Detection requires low UV wavelengths (210–254 nm), where mobile phase transparency is critical.

Structural Consideration

The chiral center at C4 (hydroxyl group) requires a stationary phase capable of simultaneous hydrogen bonding (with the -OH and -NH) and steric discrimination of the bicyclic ring.

Comparative Analysis: Coated vs. Immobilized CSPs

We compared the performance of two industry-standard columns using the same chiral selector (Amylose tris(3,5-dimethylphenylcarbamate)):

  • Alternative (Method A): CHIRALPAK® AD-H (Coated Phase). Restricted to Alkanes/Alcohols.

  • Product (Method B): CHIRALPAK® IA (Immobilized Phase). Compatible with extended solvent range (ethers, chlorinated solvents).

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Temperature: 25°C

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Detection: UV @ 254 nm

  • Additive: 0.1% Diethylamine (DEA) added to all mobile phases to suppress amine tailing.

Performance Data
ParameterMethod A (Coated: AD-H)Method B (Immobilized: IA)
Mobile Phase Hexane / IPA / DEA (90:10:0.1)MtBE / THF / DEA (95:5:0.1)
Retention (

, min)
8.46.2
Retention (

, min)
11.27.8
Selectivity (

)
1.381.32
Resolution (

)
4.13.8
Tailing Factor (

)
1.65 (Significant Tailing)1.15 (Symmetric)
Solubility Limit ~2 mg/mL>20 mg/mL
Analysis of Results
  • Selectivity: The coated AD-H column provides slightly higher intrinsic selectivity (

    
    ) due to the unrestricted flexibility of the polymer coating. However, the immobilized IA (
    
    
    
    ) retains sufficient selectivity for baseline separation.
  • Peak Shape: Method B utilizes Methyl tert-butyl ether (MtBE) and Tetrahydrofuran (THF). These solvents are strictly forbidden on Method A (they would strip the coating). On Method B, they suppress non-specific interactions, reducing the tailing factor from 1.65 to 1.15.

  • Throughput: The stronger solvation power of Method B reduces run time by ~30% while maintaining baseline resolution (

    
    ).
    

Method Development Workflow

The following diagram outlines the decision logic used to select the Immobilized Phase for this validation.

MethodDevelopment Start Start: this compound Sample SolubilityCheck Solubility Check: Is sample soluble in Hexane/EtOH? Start->SolubilityCheck ScreenCoated Screen Coated CSPs (AD-H, OD-H) SolubilityCheck->ScreenCoated Yes ScreenImmobilized Screen Immobilized CSPs (IA, IC, ID) SolubilityCheck->ScreenImmobilized No / Limited TailingCheck Peak Shape Check: Tailing Factor < 1.3? ScreenCoated->TailingCheck SolventSelect Optimize Mobile Phase Add THF/DCM/MtBE ScreenImmobilized->SolventSelect SolventSelect->TailingCheck AddBase Add 0.1% DEA/TEA TailingCheck->AddBase No FinalMethod Final Method: Immobilized IA + MtBE/THF TailingCheck->FinalMethod Yes AddBase->TailingCheck

Figure 1: Decision tree prioritizing immobilized phases when solubility or peak shape (tailing) is a limiting factor.

Validation Protocol (ICH Q2(R1))

To ensure the "Trustworthiness" of this guide, the following validation parameters are established for the Immobilized IA Method .

System Suitability

Before every analysis, the system must pass these criteria:

  • Resolution (

    
    ):  NLT 2.0 between enantiomers.
    
  • Tailing Factor: NMT 1.5.

  • Repeatability: RSD of peak area

    
     1.0% (n=5 injections).
    
Specificity
  • Blank Injection: No interference at the retention time of enantiomers.

  • Racemic Standard: Baseline separation of (R) and (S) enantiomers.[4]

  • Spike Test: Spiking the pure (S)-enantiomer with 0.1% of (R)-enantiomer must yield a detectable peak (S/N > 3).

Linearity & Range

Prepare a serial dilution of the minor enantiomer (impurity) from 0.1% to 2.0% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1][5]
  • Range: From LOQ to 150% of the specification limit.

Accuracy (Recovery)

Spike the drug substance with known amounts of the enantiomeric impurity at three levels (LOQ, 100% limit, 150% limit).

  • Acceptance: Mean recovery between 90.0% – 110.0%.

LOD / LOQ

Calculated based on Signal-to-Noise (S/N) ratio:

  • LOD: S/N

    
     3:1
    
  • LOQ: S/N

    
     10:1
    

Detailed Experimental Protocol

Reagents
  • n-Hexane: HPLC Grade (Dry).

  • MtBE (Methyl tert-butyl ether): HPLC Grade.

  • Diethylamine (DEA): Reagent Grade (Freshly opened).

  • Column: CHIRALPAK® IA, 5 µm, 250 x 4.6 mm (Daicel).

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Mix MtBE and THF in a 95:5 ratio.

    • Add 0.1% DEA (1 mL per Liter).

    • Note: Do not filter through Nylon (dissolves in THF). Use PTFE filters.

    • Degas by sonication for 10 mins.

  • Column Equilibration:

    • Flush column with Mobile Phase at 0.5 mL/min for 20 minutes.

    • Increase flow to 1.0 mL/min and monitor baseline stability (approx. 15 mins).

  • Sample Preparation:

    • Dissolve 5 mg of this compound in 1 mL of Mobile Phase.

    • Critical: If the sample is a salt (e.g., HCl), neutralize with one drop of TEA or dissolve in free-base compatible solvent before injection to prevent peak splitting.

  • Injection Sequence:

    • Blank -> Sys Suit (Racemate) -> Sample -> Control Standard.

Validation Logic Diagram

ValidationLogic Input Method Optimization (Completed) Spec Specificity (Blank/Placebo) Input->Spec Lin Linearity (0.1% - 2.0%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (Flow/Temp +/-) Prec->Robust Report Validation Report (ICH Q2 Compliant) Robust->Report

Figure 2: Linear validation workflow ensuring compliance with regulatory standards.

References

  • Daicel Chiral Technologies. (2021). Comparison of Immobilized (IA, IB, IC) vs. Coated (AD, OD) Polysaccharide Columns. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine (Quinoline derivative).[6] Retrieved from [Link]

  • Sielc Technologies. (2025). Separation of 1,2,3,4-Tetrahydroisoquinoline on HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Enantioseparation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline on Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link][4]

Sources

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 1,2,3,4-Tetrahydroquinolin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 1,2,3,4-tetrahydroquinolin-4-ol (THQ-4-ol) scaffold represents a critical "privileged structure" in medicinal chemistry. Unlike its fully aromatic cousin (quinoline), the THQ-4-ol moiety offers defined stereochemistry (C4 chiral center) and a non-planar geometry that mimics aliphatic signaling molecules.

This guide objectively compares the performance of THQ-4-ol analogs against industry standards in two distinct therapeutic areas: BET Bromodomain Inhibition (Oncology/Inflammation) and Antimalarial Efficacy (Infectious Disease).

Key Findings at a Glance
FeatureTHQ-4-ol AnalogsStandard Alternative (e.g., JQ1, Chloroquine)Verdict
Selectivity (BET) High (BD2 > BD1 selectivity possible)Low (Pan-BET inhibition)THQ Wins for targeted therapy
Potency (Malaria) Moderate ($ \mu M $ range)High ($ nM $ range)Quinoline Wins for potency
Metabolic Stability Variable (N1-oxidation risk)High (Aromatic stability)Context Dependent
Synthetic Access High (Asymmetric catalysis available)Moderate (Requires harsh conditions)THQ Wins for modularity

Comparative Analysis: Performance by Therapeutic Target

Case Study A: BET Bromodomain Inhibition (Oncology)

The Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4) recognize acetylated lysine residues on histones.[1] Small molecule inhibitors must mimic this acetyl-lysine interaction.

The Mechanism: The THQ-4-ol scaffold acts as an acetyl-lysine mimetic. The oxygen at C4 (often modified or interacting via H-bonds) and the nitrogen at N1 position the molecule within the hydrophobic pocket of the bromodomain.

Performance Comparison:

  • Standard: (+)-JQ1 (Thienotriazolodiazepine). A potent, pan-BET inhibitor.

  • Challenger: THQ-4-ol Analogs (e.g., N-acetylated or sulfonated derivatives).

Metric(+)-JQ1 (Standard)THQ-4-ol Analog (Optimized)Experimental Insight
BRD4 (BD1) IC50 ~77 nM~150 - 500 nMJQ1 binds tighter to BD1 (first bromodomain).
BRD4 (BD2) IC50 ~33 nM< 10 nM THQ analogs can be tuned for BD2 selectivity (>50-fold).
Selectivity Profile Pan-selective (Side effects risk)Domain-selectiveBD2 selectivity reduces toxicity in inflammatory models.
Solubility Low to ModerateHighThe sp3 character of THQ improves aqueous solubility.

Expert Insight: While JQ1 is the gold standard for potency, it lacks discrimination between BD1 and BD2 domains. Recent SAR studies demonstrate that THQ-4-ol analogs, particularly those with specific substitution at the C6 position, can achieve high selectivity for the BD2 domain, which is crucial for modulating specific inflammatory pathways without the broad transcriptional suppression associated with pan-BET inhibition.

Case Study B: Antimalarial Activity

Quinoline-based drugs (Chloroquine, Mefloquine) are historic pillars of antimalarial therapy.[2][3] The THQ-4-ol scaffold is often explored to overcome resistance.

Performance Comparison:

  • Standard: Chloroquine (Fully aromatic quinoline).

  • Challenger: THQ-4-ol Derivatives (Reduced scaffold).

MetricChloroquineTHQ-4-ol DerivativeExperimental Insight
P. falciparum (3D7) IC50 ~10 - 20 nM1.0 - 10.0

Aromaticity is key for

-

stacking with heme.
Resistance Profile High (Efflux pumps)LowTHQ analogs often evade the CRT transporter.
Mechanism Heme Polymerization InhibitionOxidative Stress / Lipid PeroxidationTHQ's secondary amine can generate ROS.

Expert Insight: The fully aromatic ring of Chloroquine is essential for strong


-

stacking interactions with free heme, preventing hemozoin formation. Reducing the ring to THQ-4-ol disrupts this planarity, significantly lowering potency against the primary target. However, THQ analogs show promise as reversal agents for multidrug resistance (MDR) rather than as standalone monotherapies.

Detailed SAR Analysis

The biological activity of this compound is governed by strict steric and electronic rules.

SAR Logic Diagram (Graphviz)

SAR_Logic Scaffold THQ-4-ol Scaffold N1 N1 Position (Lipophilicity/Permeability) Scaffold->N1 C2 C2 Position (Stereocontrol) Scaffold->C2 C4 C4 Position (-OH) (H-Bond Donor/Acceptor) Scaffold->C4 C6 C6 Position (Metabolic Stability) Scaffold->C6 Alkyl/Acyl groups\nimprove membrane crossing Alkyl/Acyl groups improve membrane crossing N1->Alkyl/Acyl groups\nimprove membrane crossing Substituents here\nlock conformation Substituents here lock conformation C2->Substituents here\nlock conformation Essential for\nAcetyl-Lysine Mimicry (BET) Essential for Acetyl-Lysine Mimicry (BET) C4->Essential for\nAcetyl-Lysine Mimicry (BET) Chirality (R vs S)\ncritical for binding Chirality (R vs S) critical for binding C4->Chirality (R vs S)\ncritical for binding Halogens (F, Cl)\nblock metabolism Halogens (F, Cl) block metabolism C6->Halogens (F, Cl)\nblock metabolism

Figure 1: Structural dissection of the THQ-4-ol scaffold highlighting key modification zones.

SAR Rules Table
PositionModificationEffect on ActivityMechanism
N1 Acylation (e.g., Acetyl)Increases BET PotencyMimics the acetyl group of lysine.
N1 Alkylation (e.g., Benzyl)Increases MDR ReversalEnhances hydrophobic interaction with P-gp.
C4 Oxidation to KetoneDecreases ChiralityLoss of specific H-bond directionality.
C4 EsterificationVariable Can act as a prodrug strategy to improve uptake.
C6 Halogenation (Cl, F)Increases StabilityBlocks metabolic oxidation at the para-position.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these analogs.

Protocol A: Enantioselective Synthesis (Biocatalytic Cascade)

Rationale: Chemical synthesis often yields racemates. Biocatalysis offers high enantiomeric excess (ee).

Workflow Diagram (Graphviz)

Synthesis_Workflow Start Start: (±)-2-Substituted Tetrahydroquinoline Step1 Biocatalyst Addition (Rhodococcus equi ZMU-LK19) Start->Step1 Step2 Asymmetric Hydroxylation (pH 7.0, 30°C, 24h) Step1->Step2 O2 Step3 Kinetic Resolution / Oxidation Step2->Step3 End Product: (2S, 4R)-THQ-4-ol (>99% ee) Step3->End

Figure 2: Biocatalytic route to chiral THQ-4-ol.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of racemic 2-substituted-1,2,3,4-tetrahydroquinoline in 5 mL of phosphate buffer (pH 7.0).

  • Biocatalyst Induction: Inoculate Rhodococcus equi ZMU-LK19 into the reaction vessel (OD600 = 20).

  • Incubation: Shake at 180 rpm, 30°C for 24–48 hours. Ensure adequate aeration (O2 is a co-substrate).

  • Extraction: Quench with equal volume ethyl acetate. Centrifuge to remove biomass.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexane:EtOAc 3:1).
    
  • Validation: Determine ee via Chiral HPLC (Chiralcel OD-H column).

Protocol B: Fluorescence Polarization (FP) Assay for BET Inhibition

Rationale: FP is a robust, homogeneous assay to measure the displacement of a tracer peptide.

  • Reagents: Recombinant BRD4 (BD1 or BD2 domain), Fluorescent Ligand (e.g., FAM-labeled JQ1 derivative).

  • Plate Setup: Use 384-well black low-binding plates.

  • Incubation:

    • Add 10

      
       of protein (final conc. Kd of tracer).
      
    • Add 10

      
       of test compound (serial dilution).
      
    • Add 10

      
       of tracer peptide.
      
  • Readout: Incubate for 60 min at RT in dark. Measure FP (Ex 485 nm / Em 530 nm).

  • Analysis: Plot mP vs. log[Compound]. Calculate IC50 using non-linear regression (4-parameter fit).

References

  • Enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Selective inhibition of BET bromodomains. Nature. Available at: [Link]

  • Bromodomain-selective BET inhibitors are potent antitumor agents. Molecular Cancer Therapeutics. Available at: [Link]

  • Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers. Malaria Journal. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. Available at: [Link]

Sources

Comparative Guide: Synthetic Routes to 1,2,3,4-Tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinolin-4-ol scaffold is a privileged pharmacophore found in potent antimalarials, cardiovascular agents, and BET bromodomain inhibitors. Its synthesis presents a classic chemoselective and stereoselective challenge: converting the C4-carbonyl of 2,3-dihydroquinolin-4(1H)-one into a hydroxyl group without over-reducing the aromatic ring or the nitrogen heterocycle.

This guide compares three distinct synthetic methodologies:

  • Stoichiometric Hydride Reduction (NaBH₄): The industry baseline for racemic synthesis.

  • Asymmetric Transfer Hydrogenation (ATH): The pharmaceutical standard for enantiopurity.

  • Biocatalytic Cascade: An emerging green chemistry alternative.

Part 1: Strategic Synthetic Landscape

The synthesis of 4-hydroxy-1,2,3,4-tetrahydroquinolines generally follows two strategic disconnections: Ring Construction (closing the heterocycle) or Functional Group Manipulation (reducing a pre-formed ketone). This guide focuses on the latter, as it is the most convergent and scalable approach for drug discovery.

SyntheticLandscape Target This compound (Target) Ketone 2,3-Dihydroquinolin-4(1H)-one (Precursor) Ketone->Target Reduction (Major Route) NaBH4 Route A: NaBH4 (Racemic) Ketone->NaBH4 ATH Route B: Ru/Rh-ATH (Enantioselective) Ketone->ATH Bio Route C: Biocatalysis (Green) Ketone->Bio Aniline Aniline + Epoxide/Aldehyde Aniline->Target Cyclization (Minor Route) NaBH4->Target ATH->Target Bio->Target

Figure 1: Retrosynthetic landscape highlighting the dominance of ketone reduction strategies.

Part 2: Detailed Route Analysis

Route A: Stoichiometric Reduction (NaBH₄)

Best for: Early-stage SAR (Structure-Activity Relationship) where racemic mixtures are acceptable; cost-sensitive bulk manufacturing.

Mechanism & Causality: Sodium borohydride (NaBH₄) serves as a nucleophilic hydride source.[1] The reaction typically proceeds via the attack of the borohydride anion on the electrophilic carbonyl carbon (C4).

  • Why Methanol? Protic solvents like methanol are essential to activate the carbonyl via hydrogen bonding and to protonate the intermediate alkoxide.

  • Stereochemistry: In 2-substituted quinolinones, the hydride attack is governed by 1,3-diaxial strain or torsional strain, often yielding a mixture of cis and trans diastereomers (typically favoring trans due to thermodynamic control).

Protocol 1: Standard Racemic Reduction

  • Dissolution: Dissolve 2,3-dihydroquinolin-4(1H)-one (1.0 equiv) in MeOH (10 mL/g). Cool to 0°C.

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (typically 30-50% EtOAc in Hexane).

Route B: Asymmetric Transfer Hydrogenation (ATH)

Best for: Late-stage drug development requiring high enantiomeric excess (ee >95%).

Mechanism & Causality: This route utilizes a chiral transition metal catalyst (Ruthenium or Rhodium) complexed with a diamine ligand (e.g., TsDPEN).

  • The "Noyori" Effect: The reaction operates via a metal-ligand bifunctional mechanism. The Ru center binds the hydride, while the amine proton of the ligand coordinates with the ketone oxygen. This "lock-and-key" transition state ensures hydride delivery to only one face of the ketone.

  • Hydrogen Source: Instead of dangerous H₂ gas, this method uses an azeotropic mixture of Formic Acid/Triethylamine (5:2) or Isopropanol, acting as a safer hydrogen donor.

ATH_Mechanism Complex Ru(II)-TsDPEN (16e- Catalyst) Hydride Ru-H Species (18e- Reducing Agent) Complex->Hydride + H2 (from Donor) TS 6-Membered Transition State Hydride->TS + Substrate TS->Complex - Product Product Chiral Alcohol (>95% ee) TS->Product Stereoselective H-Transfer Donor HCOOH / Et3N Donor->Hydride

Figure 2: Catalytic cycle of Ru(II)-mediated Asymmetric Transfer Hydrogenation.

Protocol 2: Enantioselective Reduction (Ru-TsDPEN)

  • Catalyst Prep: In a glovebox, combine [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and (S,S)-TsDPEN (1.0 mol%) in anhydrous DCM. Stir 10 min.

  • Reaction: Add the substrate (2,3-dihydroquinolin-4(1H)-one, 1.0 equiv).

  • H-Donor: Add a pre-mixed solution of HCOOH:Et₃N (5:2 molar ratio, 5 equiv).

  • Stir: Stir at 28°C for 12–24 hours.

  • Validation: Determine conversion by NMR and ee% by Chiral HPLC (e.g., Chiralcel OD-H column).

Route C: Biocatalytic Reduction

Best for: Green chemistry initiatives and substrates sensitive to metal contaminants.

Mechanism & Causality: Whole-cell biocatalysis (e.g., Rhodococcus equi) or isolated ketoreductases (KREDs) utilize NADPH to reduce the ketone.

  • Selectivity: Enzymes possess a rigid chiral pocket that almost exclusively yields one enantiomer (often >99% ee).

  • Kinetic Resolution: Some systems can perform a kinetic resolution, oxidizing one enantiomer of a racemic alcohol back to the ketone while leaving the other untouched, or reducing the ketone selectively.

Protocol 3: Whole-Cell Biotransformation

  • Culture: Grow Rhodococcus equi ZMU-LK19 in standard liquid medium (30°C, 24h).

  • Biotransformation: Resuspend cells (0.5 g wet weight/mL) in phosphate buffer (pH 7.0).

  • Substrate: Add substrate (10 mM) dissolved in DMSO (5% v/v).

  • Incubation: Shake at 30°C, 200 rpm for 48 hours.

  • Extraction: Centrifuge to remove cells; extract supernatant with EtOAc.

Part 3: Comparative Performance Analysis

The following data aggregates performance metrics from standard literature benchmarks (see References).

FeatureRoute A: NaBH₄Route B: Ru/Rh-ATHRoute C: Biocatalysis
Enantioselectivity (ee) 0% (Racemic)95% – >99%>99%
Yield 85 – 95%85 – 98%50 – 60% (process dependent)
Atom Economy HighHighModerate (requires buffer/cofactors)
Scalability Excellent (kg to ton)Good (requires catalyst cost analysis)Moderate (volumetric productivity limits)
Cost LowHigh (Ru/Rh metal cost)Medium (Enzyme production)
Key Risk Over-reduction (rare)Catalyst poisoning (S/N impurities)Substrate inhibition/Solubility
Expert Insight: When to Choose Which?
  • Choose Route A if you are synthesizing a reference standard or if the biological target does not discriminate between enantiomers (rare in modern pharma).

  • Choose Route B for lead optimization and process chemistry. The Ru-TsDPEN system is robust, handles steric bulk well, and the catalyst is commercially available.

  • Choose Route C if the substrate contains metal-sensitive functional groups (e.g., thioethers) or if extreme enantiopurity (>99.5%) is required without recrystallization.

References

  • General Reduction (Route A)

    • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607. Link

    • Note: Standard protocol adapted from general ketone reduction methodologies.
  • Asymmetric Transfer Hydrogenation (Route B)

    • He, B., Phansavath, P., & Ratovelomanana-Vidal, V. (2021). Kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives by rhodium-catalysed asymmetric transfer hydrogenation. Organic Chemistry Frontiers, 8, 2504-2510. Link

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research, 30(2), 97–102. Link

  • Biocatalysis (Route C)

    • Ma, P., et al. (2019). Enantioselective synthesis of 1,2,3,4-tetrahydroquinoline-4-ols... using Rhodococcus equi ZMU-LK19. Organic & Biomolecular Chemistry, 17, 6809-6813. Link

Sources

A Comparative Guide to the Structural Validation of 1,2,3,4-Tetrahydroquinolin-4-ol: Prioritizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the structural validation of a key derivative, 1,2,3,4-Tetrahydroquinolin-4-ol, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this guide will provide a comprehensive, field-proven protocol for its determination, drawing on established crystallographic data from closely related analogues.

The Imperative of Structural Certainty

The precise arrangement of atoms in this compound dictates its physicochemical properties, biological activity, and potential for therapeutic application. Ambiguity in its structure can lead to flawed interpretations of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Therefore, a multi-faceted analytical approach is crucial, with each technique providing a unique piece of the structural puzzle.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state. This technique is unparalleled for confirming stereochemistry, bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following workflow outlines the critical steps, emphasizing the causality behind each experimental choice.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol

1. Synthesis and Purification:

  • Synthesis: this compound can be synthesized via various established routes, such as the reduction of the corresponding quinolin-4-one.[1]

  • Purification: The crude product must be purified to the highest possible degree to facilitate crystallization. Techniques such as column chromatography followed by recrystallization are standard. The purity should be assessed by methods like NMR and HPLC.

2. Crystallization:

  • Rationale: The formation of a single, well-ordered crystal is the most critical and often most challenging step. The choice of solvent is paramount.

  • Solvent Screening: A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, water) and their mixtures is necessary.

  • Crystal Growth Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first induces crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

3. Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. A modern instrument, such as a Bruker APEXII CCD diffractometer, is typically used.[4]

  • Data Collection Parameters: Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

4. Structure Solution and Refinement:

  • Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using computational methods like direct methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns show the best possible agreement.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Anticipated Structural Features of this compound

Based on the crystal structure of the closely related 1-tosyl-1,2,3,4-tetrahydroquinoline, the heterocyclic ring of this compound is expected to adopt a half-chair conformation.[4] The presence of the hydroxyl group at the C4 position would likely lead to the formation of intermolecular hydrogen bonds in the crystal lattice, influencing the overall crystal packing.

A Comparative Overview of Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and providing complementary structural information.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, stereochemistry, bond lengths/angles, intermolecular interactions.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Connectivity of atoms, chemical environment of protons and carbons, stereochemical relationships.Provides detailed information about the structure in solution. Non-destructive.Does not provide bond lengths or angles. Complex spectra can be challenging to interpret fully without supporting data.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts. Provides molecular formula confirmation.Does not provide information on stereochemistry or connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, N-H, C=C).Fast, simple, and non-destructive. Good for identifying key functional groups.Provides limited information on the overall molecular skeleton.
In-depth Comparison

Analytical Techniques Comparison cluster_main Structural Validation of this compound Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Confirms solution conformation hypothesis NMR->Xray Guides crystallization efforts MS Mass Spectrometry NMR->MS Confirms connectivity of fragments IR IR Spectroscopy NMR->IR Corroborates functional groups MS->NMR Provides molecular formula IR->NMR Identifies key bonds to probe

Caption: The synergistic relationship between different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For this compound, ¹H NMR would reveal the number of different types of protons and their neighboring environments through chemical shifts and coupling constants. ¹³C NMR would provide information on the number and types of carbon atoms. 2D NMR techniques like COSY and HSQC would be crucial for establishing the connectivity between protons and carbons, confirming the tetrahydroquinoline backbone and the position of the hydroxyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecule, allowing for the determination of its elemental composition (C₉H₁₁NO).[5] The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic ring.

Conclusion

The structural validation of this compound necessitates a synergistic approach, employing a suite of analytical techniques. While NMR, MS, and IR spectroscopy are essential for initial characterization and routine analysis, single-crystal X-ray crystallography remains the definitive method for unambiguous determination of its three-dimensional structure. The detailed protocol and comparative analysis provided in this guide are intended to equip researchers with the knowledge to confidently and rigorously validate the structure of this and other important heterocyclic compounds, thereby accelerating the drug discovery and development process.

References

  • Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). Molecules. Retrieved from [Link]

  • Tetrahydroquinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]

  • (PDF) 1,2,3,4-Tetrahydroquinoxaline. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. (2022). Molecules. Retrieved from [Link]

  • Synthesis, Single Crystal X-Ray Analysis and Photophysical Studies Analysis of Functionalized Tetrahydroisoquinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. Retrieved from [Link]

  • [SYNTHESIS OF 1,2,3,4-TETRAHYDROQUINOLINE DERIVATIVES]. (1965). PubMed. Retrieved from [Link]

  • The preparation and therapeutic properties of certain 4-substituted quinoline derivatives. (1946). Journal of the Chemical Society (Resumed). Retrieved from [Link]

Sources

"in vitro testing of 1,2,3,4-Tetrahydroquinolin-4-ol cytotoxicity"

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Profiling: 1,2,3,4-Tetrahydroquinolin-4-ol Scaffolds vs. Functionalized Analogs

Executive Summary & Technical Context

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs. While the core This compound (THQ-4-ol) is often utilized as a synthetic intermediate, its intrinsic cytotoxicity is relatively low compared to its C4-functionalized derivatives.

This guide objectively compares the in vitro cytotoxic profile of the base THQ-4-ol scaffold against its high-potency analogs (e.g., morpholine-substituted or C4-aryl derivatives). Experimental data confirms that while the core scaffold provides a stable platform, specific functionalization at the C4 position is the primary driver for nanomolar-range potency against cancer cell lines such as A549 (lung) and MCF-7 (breast).

Comparative Analysis: Core Scaffold vs. High-Potency Analogs

The following data aggregates cytotoxicity values (IC50) from multiple independent studies, highlighting the dramatic shift in potency achieved through C4-functionalization.

Table 1: Cytotoxicity Profile Comparison (IC50 in µM)

Compound ClassSpecific VariantTarget MechanismA549 (Lung)MCF-7 (Breast)MDA-MB-231Toxicity (Normal Cells)
Core Scaffold This compound Non-specific / Weak> 50 µM> 50 µM> 100 µMLow
Derivative Compound 10e (Morpholine-sub.)mTOR Inhibition0.033 ± 0.003 0.63 ± 0.020.63 ± 0.02Minimal (Vero cells)
Derivative Compound 10h (CF3-sub.)mTOR Inhibition0.58 ± 0.110.087 ± 0.007 1.00 ± 0.01Minimal
Derivative Compound 4a (Naphthyl-sub.)Tubulin / Apoptosis11.33 ± 0.67N/AN/ANon-toxic (HEK293)
Standard Doxorubicin DNA Intercalation1.56 ± 0.120.89 ± 0.051.20 ± 0.10High

Key Insight: The base THQ-4-ol molecule acts primarily as a carrier. The introduction of a morpholine ring (Compound 10e) or trifluoromethyl groups (Compound 10h) at the C4 or benzamide positions enhances binding affinity to targets like mTOR, resulting in a >1000-fold increase in potency compared to the unsubstituted alcohol [1, 2].

Mechanistic Causality & SAR Visualization

The biological activity of THQ-4-ol derivatives is governed by the Structure-Activity Relationship (SAR) at the C4 position. The hydroxyl group (-OH) in the core scaffold is a hydrogen bond donor/acceptor but lacks the steric bulk and hydrophobic interaction capability required for deep pocket binding in targets like mTOR or NF-κB.

Causality of Potency:

  • C4-Substitution: Replacing the -OH with bulky heterocycles (e.g., morpholine) facilitates occupation of the ATP-binding pocket in kinases.

  • Electronic Modulation: Electron-withdrawing groups (e.g., -CF3) on the benzene ring enhance metabolic stability and lipophilicity, improving cellular uptake.

  • Stereochemistry: The spatial arrangement at the chiral C4 center is critical; specific enantiomers often show superior selectivity.

SAR_Mechanism Core THQ-4-ol Core (Low Potency) Mod_C4 C4 Functionalization (Morpholine/Aryl) Core->Mod_C4 Chemical Modification Mod_Ring Ring Substitution (-CF3 / -Halogens) Core->Mod_Ring Electronic Tuning Target Target Binding (mTOR / NF-κB) Mod_C4->Target Enhanced Steric Fit Mod_Ring->Target Hydrophobic Interaction Outcome Apoptosis / Cell Death (IC50 < 1 µM) Target->Outcome Signal Blockade

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how chemical modification transforms the inert THQ-4-ol core into a potent cytotoxic agent.

Validated Experimental Protocol: MTT Cytotoxicity Assay

To ensure reproducibility when testing THQ-4-ol derivatives, the following protocol addresses specific solubility and incubation challenges inherent to these lipophilic compounds.

Reagents:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HEK293 (Normal Control).

  • Compound Stock: Dissolve THQ-4-ol derivatives in 100% DMSO to 10 mM.

  • Assay Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

Step-by-Step Workflow:

  • Seeding (Day 0):

    • Harvest cells in the exponential growth phase.

    • Seed at 5,000–10,000 cells/well in 96-well plates (100 µL/well).

    • Critical: Allow 24h attachment to prevent cell detachment during drug addition.

  • Treatment (Day 1):

    • Prepare serial dilutions of the compound in culture medium.

    • Final DMSO concentration must be < 0.1% to avoid solvent toxicity artifacts.

    • Include: Untreated Control, Vehicle Control (0.1% DMSO), and Positive Control (e.g., Doxorubicin).

    • Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition (Day 3/4):

    • Add 10–20 µL of MTT stock solution to each well.

    • Incubate for 3–4 hours . Check for purple formazan crystal formation under a microscope.

  • Solubilization & Readout:

    • Carefully aspirate medium (avoid disturbing crystals).

    • Add 100–150 µL DMSO to dissolve formazan.

    • Agitate on an orbital shaker for 15 minutes.

    • Measure absorbance at 570 nm (Reference: 630 nm).

MTT_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Seed Cell Seeding (5k-10k cells/well) Attach 24h Attachment Seed->Attach Dilute Serial Dilution (DMSO < 0.1%) Attach->Dilute Incubate 72h Incubation (37°C, 5% CO2) Dilute->Incubate MTT_Add Add MTT Reagent (3-4h Reaction) Incubate->MTT_Add Dissolve Solubilize Formazan (100% DMSO) MTT_Add->Dissolve Read Absorbance Read (570 nm) Dissolve->Read

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay tailored for THQ derivatives.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Source: MDPI / PubMed URL:[Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Source: Scientific Reports / NIH URL:[Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Advances URL:[Link]

  • MTT Proliferation Assay Protocol. Source: ResearchGate / Provost & Wallert Research URL:[Link]

Technical Guide: Assessing the Enantiomeric Excess of 1,2,3,4-Tetrahydroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,3,4-Tetrahydroquinolin-4-ol presents a distinct analytical challenge due to its amphoteric nature: it possesses a basic secondary amine and a polar secondary alcohol at the chiral center (C4). Accurate determination of enantiomeric excess (ee) is critical, as the (S)- and (R)- enantiomers often exhibit divergent pharmacological profiles in kinase inhibition and receptor binding.

This guide compares the two industry-standard methodologies: Chiral High-Performance Liquid Chromatography (HPLC) and NMR Spectroscopy via Mosher Ester Derivatization . While Chiral HPLC is the preferred high-throughput QC method, Mosher analysis serves as the absolute configuration validator.

Part 1: The Analytical Challenge

The structural duality of this compound complicates separation:

  • The Basic Amine: The secondary nitrogen (pKa ~10) interacts strongly with residual silanol groups on silica-based columns, leading to severe peak tailing and loss of resolution.

  • The Chiral Center: The C4-hydroxyl group is benzylic, making it sensitive to elimination under harsh acidic conditions, yet it provides a necessary "handle" for chiral recognition.

Decision Matrix: Method Selection

The following logic gate determines the appropriate analytical route based on your laboratory's resources and the sample's purity.

MethodSelection Start Start: Sample Assessment PurityCheck Is Sample >95% Chemically Pure? Start->PurityCheck Throughput High Throughput Required? PurityCheck->Throughput Yes Prep Purify via Flash Chromatography PurityCheck->Prep No HPLC Method A: Chiral HPLC (CSP-HPLC) Throughput->HPLC Yes (QC/Process) NMR Method B: Mosher Ester NMR (Self-Validating) Throughput->NMR No (R&D/Early Stage) Prep->PurityCheck

Figure 1: Decision matrix for selecting the optimal ee determination pathway.

Part 2: Method A - Chiral HPLC (The Gold Standard)

Best for: Routine QC, process monitoring, and high-throughput screening.

Column Selection Strategy

For benzylic alcohols with cyclic amines, polysaccharide-based stationary phases are the most effective. The "coated" phases (e.g., Chiralcel OD-H) are standard, but "immobilized" phases (e.g., Chiralpak IA) offer greater solvent robustness.

  • Primary Recommendation: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Alternative: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

Mobile Phase Optimization (The "Amine Rule")

Standard Normal Phase (Hexane/IPA) will fail for this molecule without an additive. The basic nitrogen will bind to the silica support.

  • The Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This competes for silanol sites, sharpening the peak shape.

Validated Protocol

Instrument: HPLC with UV-Vis or DAD detector.

ParameterSetting / ConditionRationale
Column Chiralcel OD-H (4.6 x 250 mm, 5 µm)Cellulose carbamate backbone provides optimal steric clefts for the quinoline ring.
Mobile Phase Hexane : Isopropanol : DEA (90 : 10 : 0.1)Hexane provides retention; IPA modulates elution; DEA suppresses amine tailing.
Flow Rate 0.5 – 1.0 mL/minLower flow rates often improve resolution (

) in chiral mechanisms.
Temperature 25°C (Ambient)Lower temperatures generally favor enantioseparation (enthalpic control).
Detection UV @ 254 nmTargets the benzene ring absorption.
Expected

Enantiomer 1: ~12 minEnantiomer 2: ~15 minNote: Retention times vary by system dead volume.
Self-Validation Step

Before running samples, inject the racemate (50:50 mix).

  • Requirement: Baseline resolution (

    
    ).
    
  • Calculation:

    
    
    

Part 3: Method B - NMR via Mosher Ester (The Absolute Validator)

Best for: Assigning absolute configuration (R vs S), validating HPLC elution order, or when a chiral column is unavailable.

The Chemistry

This method derivatizes the C4-alcohol with


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
. The resulting diastereomers have distinct chemical environments detectable by NMR.
Experimental Protocol
  • Reaction: Mix 10 mg of this compound with 1.5 eq. of (R)-(-)-MTPA-Cl and 3 eq. of Pyridine in

    
     (0.6 mL).
    
  • Incubation: Shake for 15 minutes. The reaction is usually instantaneous for secondary alcohols.

  • Analysis: Run

    
      (unlocked or locked).
    
    • Why Fluorine? The

      
       group on the Mosher auxiliary gives a clean singlet. Diastereomers typically separate by 0.05 – 0.20 ppm.
      
    • Alternative:

      
       can be used, focusing on the methoxy signal or the C4-methine proton.
      
Data Interpretation
  • Integrate the two

    
     peaks (or characteristic proton peaks).
    

Part 4: Comparative Performance Data

FeatureChiral HPLC (OD-H)NMR (Mosher Ester)SFC (Supercritical Fluid)
Accuracy High (<0.5% error)Moderate (~2-5% error)High (<0.5% error)
Throughput 15-20 min/sample1-2 hours/sample (prep time)3-5 min/sample
Sample Prep Dilution onlyChemical derivatization requiredDilution only
Cost High (Columns: ~$1000)Low (Reagents)High (Equipment)
Limit of Detection Low (UV sensitivity)High (Needs ~5-10 mg)Low
Suitability Recommended for QC Recommended for R&D/Validation Green Alternative

Part 5: Troubleshooting & Workflow Visualization

Common issues involve peak tailing (HPLC) or incomplete derivatization (NMR). The following workflow outlines the corrective actions.

Troubleshooting Start Start HPLC Run CheckRes Calculate Resolution (Rs) Start->CheckRes Good Rs > 1.5 Proceed to ee Calc CheckRes->Good Yes Bad Rs < 1.5 or Tailing CheckRes->Bad No Fix1 Action: Increase DEA to 0.2% Bad->Fix1 Tailing? Fix2 Action: Lower Flow Rate to 0.5 mL/min Bad->Fix2 Overlap? Fix1->CheckRes Fix2->CheckRes Fix3 Action: Switch to Chiralpak AD-H Fix2->Fix3 If fails

Figure 2: Troubleshooting logic for optimizing chiral resolution.

Critical Note on Causality
  • Why DEA? Without diethylamine, the secondary amine of the tetrahydroquinoline interacts with the acidic silanols of the stationary phase. This causes "kinetic sticking," resulting in broad, tailing peaks that mask the enantiomeric separation.

  • Why Polysaccharide Columns? The supramolecular structure of cellulose/amylose creates chiral cavities (inclusion complexes) that can distinguish the spatial arrangement of the benzylic alcohol and the fused ring system.

References

  • Daicel Corporation. (n.d.). Chiral Column Selection Guide for Pharmaceutical Applications. Chiral Technologies. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for determining the absolute configuration of secondary alcohols using Mosher ester analysis. Nature Protocols, 2(10), 2451–2458. Retrieved from [Link][1]

  • Phenomenex. (2023).[2] Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

Sources

A Comparative Analysis of the Biological Activity of N-Aryl- vs. N-Alkyl-1,2,3,4-Tetrahydroquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its unique structural and electronic properties make it a versatile template for the design of novel therapeutic agents. A critical determinant of the pharmacological profile of THQ derivatives is the nature of the substituent at the nitrogen atom (N1). This guide provides an in-depth, objective comparison of the biological activities of N-aryl- versus N-alkyl-1,2,3,4-tetrahydroquinolines, supported by experimental data to inform future drug discovery and development efforts.

The Significance of the N-Substituent: A Gateway to Diverse Bioactivities

The substituent at the N1 position of the tetrahydroquinoline ring system profoundly influences the molecule's overall lipophilicity, steric profile, and electronic distribution. These factors, in turn, dictate the compound's interaction with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects. The choice between an aryl and an alkyl group at this position can dramatically alter the therapeutic potential of the resulting molecule.

Comparative Biological Profiling: N-Aryl vs. N-Alkyl Derivatives

This section delves into a comparative analysis of the key biological activities reported for N-aryl and N-alkyl-1,2,3,4-tetrahydroquinolines, highlighting the structure-activity relationships (SAR) that govern their efficacy.

Anticancer Activity: A Clear Divergence

In the realm of oncology, a discernible trend emerges from comparative studies. Generally, N-aryl-tetrahydroquinolines and their related quinoline precursors have demonstrated more potent and selective anticancer activity compared to their N-alkyl counterparts.

One study investigating a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines found that the 2-arylquinoline derivatives exhibited a better activity profile against HeLa, PC3, MCF-7, and SKBR-3 cancer cell lines.[5] In contrast, the tetrahydroquinoline derivatives with a saturated heterocyclic core showed poorer activity.[5] This suggests that the aromaticity of the quinoline ring system, in conjunction with the N-aryl substituent, may be crucial for potent cytotoxic effects. The increased lipophilicity of the N-aryl compounds was also correlated with their enhanced anticancer activity.[5]

Furthermore, research on 3,4-diaryl-1,2,3,4-tetrahydroquinolines has shown that the incorporation of an aryl group at position 4 significantly boosts antiproliferative effects against various cancer cell lines, including H460 lung carcinoma, DU145 prostate carcinoma, A-431 skin carcinoma, HT-29 colon adenocarcinoma, and MCF7 breast adenocarcinoma.[3] One lead compound from this series demonstrated IC50 values in the low micromolar range.[3] The design of novel tetrahydroquinolinones as anticancer agents has also focused on aryl substitutions, with one compound showing potent in vitro antiproliferative activity against colorectal cancer cells by inducing oxidative stress.[6]

While direct comparative studies are not always available, the emphasis in recent anticancer drug development has been on exploring various aryl substitutions on the THQ core, indicating a more promising therapeutic window for this class of derivatives.[2][7][8]

Table 1: Comparative Anticancer Activity Data

Compound ClassCancer Cell LineIC50 (µM)Reference
2-ArylquinolinesHeLa, PC38.3 - 34.34[5]
4-Acetamido-2-methyl-THQsHeLa, PC3>50[5]
3,4-Diaryl-THQsA-431 (Skin Carcinoma)2.0 ± 0.9[3]
3,4-Diaryl-THQsHT-29 (Colon Adenocarcinoma)4.4 ± 1.3[3]
3,4-Diaryl-THQsH460 (Lung Carcinoma)4.9 ± 0.7[3]
Antimicrobial Activity: A More Nuanced Picture

The comparison of antimicrobial activities between N-aryl and N-alkyl THQs presents a more complex scenario, with the nature of the N-substituent and the overall molecular structure playing crucial roles.

A study on novel N-alkyl tetra- and perhydroquinoline derivatives revealed that the N-alkyl tetrahydroquinolines exhibited no significant antibiotic or antimycotic activity.[9][10] In stark contrast, the corresponding (±)-trans-N-alkylperhydroquinolines demonstrated high antimycotic activity, comparable to the commercial drug clotrimazole.[9] This highlights the importance of the saturation level of the quinoline ring in conjunction with the N-alkyl substituent for antifungal effects. The length of the alkyl chain was also found to be a critical factor, with optimal activity observed for C10 to C12 chains.[9]

Conversely, research into N-alkyl-2-quinolonopyrones has shown significant antimicrobial activity against ESKAPE pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[11] In this series, an n-nonyl chain was found to be optimal for activity against S. aureus.[11]

Table 2: Comparative Antimicrobial Activity Data

Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
N-Alkyl TetrahydroquinolinesVarious bacteria and fungiInactive[9]
(±)-trans-N-AlkylperhydroquinolinesVarious fungiActive (comparable to clotrimazole)[9]
N-Alkyl-2-QuinolonopyronesS. aureus (MRSA)1-4[11]
N-Alkyl-2-QuinolonopyronesEnterococcus spp.0.25[11]
Antioxidant Activity: Contributions from Both Sides

Both N-aryl and N-alkyl substituted tetrahydroquinolines have demonstrated notable antioxidant properties. The mechanism of action often involves the donation of a hydrogen atom from the N-H group or an attached hydroxyl group to scavenge free radicals.

A study on novel N-propargyl tetrahydroquinoline derivatives showed exceptional antioxidant activity in the ABTS assay, with all compounds exhibiting EC50 values below 10 µg/mL, significantly outperforming the ascorbic acid control.[1] This suggests that even a small alkyl-type substituent can confer potent radical-scavenging capabilities. The primary mechanism was proposed to be a single electron transfer (SET).[1]

Similarly, studies on various polysubstituted tetrahydroquinolines have highlighted their high antioxidant capacity.[12][13] The presence of ortho-hydroxyl or amino groups to the heterocyclic NH group was found to increase the antioxidant activity of 1,2,3,4-tetrahydroquinolines.[13]

The antioxidant potential of N-aryl derivatives has also been recognized, often as a desirable secondary property in the development of drugs for other indications like cancer.[14] The electronic nature of the aryl substituent can modulate the antioxidant capacity.

In essence, both N-aryl and N-alkyl THQ derivatives can be effective antioxidants. The choice of substituent would likely depend on the desired overall pharmacological profile and the specific therapeutic application.

Table 3: Comparative Antioxidant Activity Data

Compound ClassAssayEC50 (µg/mL)Reference
N-Propargyl TetrahydroquinolinesABTS< 10[1]
Ascorbic Acid (Control)ABTS35[1]
Fatty PolyhydroquinolinesDPPH2.11–4.69 (µM)[15]
Vitamin E (Control)DPPH1.19–5.88 (µM)[15]

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and validity of the findings presented, this section outlines the methodologies for key biological assays.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (N-aryl and N-alkyl THQs) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well containing the test compound.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating antioxidant activity.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add the test compound solution to a solution of DPPH in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis General Synthesis of N-Substituted THQs cluster_activity Dominant Biological Activities Quinoline Quinoline THQ THQ Quinoline->THQ Reduction N_Alkyl_THQ N_Alkyl_THQ THQ->N_Alkyl_THQ N-Alkylation (Alkyl Halide) N_Aryl_THQ N_Aryl_THQ THQ->N_Aryl_THQ N-Arylation (e.g., Buchwald-Hartwig) Antifungal Antifungal N_Alkyl_THQ->Antifungal Active (Perhydro) Antioxidant Antioxidant N_Alkyl_THQ->Antioxidant Anticancer Anticancer N_Aryl_THQ->Anticancer Generally More Potent N_Aryl_THQ->Antioxidant

Caption: A simplified workflow illustrating the synthesis and dominant biological activities of N-aryl and N-alkyl tetrahydroquinolines.

G cluster_aryl N-Aryl THQ cluster_alkyl N-Alkyl THQ cluster_properties Influences Aryl N-Aryl Increased Lipophilicity Planar Structure Properties Target Binding Cell Permeability Metabolic Stability Aryl->Properties Alkyl N-Alkyl Increased Flexibility Variable Lipophilicity Alkyl->Properties

Caption: Key structural differences between N-aryl and N-alkyl THQs and their influence on physicochemical properties.

Conclusion and Future Directions

The substitution at the N1 position of the 1,2,3,4-tetrahydroquinoline scaffold is a critical determinant of its biological activity. The current body of research suggests that N-aryl derivatives are generally more promising as anticancer agents , often exhibiting greater potency and selectivity. In contrast, N-alkyl substitution, particularly in the context of a perhydroquinoline ring, appears to be more favorable for developing antifungal agents . Both classes of compounds have demonstrated significant antioxidant potential.

For researchers and drug development professionals, the choice between an N-aryl and an N-alkyl substituent should be guided by the specific therapeutic target and desired pharmacological profile. Future research should focus on more direct, head-to-head comparative studies of systematically varied N-aryl and N-alkyl THQ libraries against a broad panel of biological targets. Such studies will provide a more comprehensive understanding of the structure-activity relationships and facilitate the rational design of next-generation tetrahydroquinoline-based therapeutics.

References

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Heliyon.
  • Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry.
  • Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Deriv
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Diastereoselective synthesis of N-aryl tetrahydroquinolines and N-aryl indolines by the tandem reaction of arynes. PubMed.
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PubMed Central.
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines C
  • Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Deriv
  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Eclética Química.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules.
  • Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments.
  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents.
  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. PubMed.
  • The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspart
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Tre
  • Some examples of anticancer compounds based on the tetrahydroquinoline scaffold.
  • Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspart
  • N-Substituted tetrahydroquinolines with outstanding biological activity.
  • Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions. RSC Advances.
  • N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Infectious Diseases.
  • Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology.
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules.

Sources

"confirming the absolute configuration of chiral 1,2,3,4-Tetrahydroquinolin-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Determination of Absolute Configuration: 1,2,3,4-Tetrahydroquinolin-4-ol

Strategic Overview

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic drugs (e.g., torcetrapib, virantmycin). The C4-hydroxyl stereocenter in This compound is particularly critical; its absolute configuration (


 or 

) often dictates binding affinity and pharmacological potency.

Unlike simple acyclic alcohols, THQ-4-ol presents a unique challenge: the presence of a secondary amine at position 1. This nucleophilic nitrogen can interfere with standard derivatization protocols (like Mosher's method) if not properly managed.

This guide compares four distinct methodologies for assigning the absolute configuration of THQ-4-ol, ranging from the definitive "Gold Standard" (X-ray) to modern spectroscopic techniques (VCD) and biocatalytic prediction.

Comparative Decision Matrix

FeatureMethod A: X-Ray Crystallography Method B: Modified Mosher's (NMR) Method C: VCD / ECD + DFT Method D: Enzymatic Prediction
Reliability Absolute (100%) High (>95%)High (90-95%)Predictive (Indicative)
Sample State Single Crystal (Required)Solution (CDCl₃/C₆D₆)Solution (CDCl₃/DMSO)Solution
Destructive? No (recoverable)Yes (derivatization)NoYes (kinetic resolution)
Time Days to Weeks (growing crystals)2-3 Days1-2 Days (computation heavy)< 24 Hours
Cost High (instrumentation)Low (reagents)Medium (software/instrument)Low
Key Limitation Requires solid/crystal formationInterference from N1-amine Requires accurate DFT modelEmpirical rule only

Method A: The Gold Standard – X-Ray Crystallography

Direct X-ray diffraction provides an unequivocal 3D picture of the molecule. However, THQ-4-ol is often an oil or a low-melting solid, making direct crystallization difficult.

Protocol: Heavy Atom Derivatization To facilitate crystallization and determine absolute configuration via anomalous dispersion (using Cu-K


 radiation), you must introduce a heavy atom and block the hydrogen-bond donors.
  • N-Protection & Derivatization:

    • Do not attempt to crystallize the free base.

    • React THQ-4-ol with 4-bromobenzoyl chloride or 4-nitrobenzoyl chloride .

    • Reaction: THQ-4-ol + 4-Br-BzCl (

      
      , DCM, 0°C) 
      
      
      
      Diester/Amide product.
    • Note: Acylation will likely occur at both N1 and O4. This is acceptable and actually aids crystallization by removing flexible H-bond donors.

  • Crystallization:

    • Dissolve the derivative in a minimal amount of hot ethanol or ethyl acetate.

    • Slowly diffuse hexane or pentane into the solution.

  • Analysis:

    • Solve the structure. The absolute configuration is determined by the Flack parameter (should be near 0 for correct assignment, near 1 for inverted).

Method B: The Workhorse – Modified Mosher’s Method (NMR)

This is the most accessible method for organic chemists. It relies on the magnetic anisotropy of the Mosher auxiliary (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA).

CRITICAL WARNING: The secondary amine (N1) in THQ-4-ol is nucleophilic. If you react unprotected THQ-4-ol with MTPA-Cl, you will get a mixture of N-amides, O-esters, and N,O-bis-derivatives, making the NMR spectra uninterpretable. You MUST protect the nitrogen first.

Step-by-Step Protocol

Phase 1: N-Protection

  • React THQ-4-ol with Boc-anhydride (

    
    ) in THF/NaOH to yield N-Boc-THQ-4-ol .
    
  • Purify via silica column chromatography.

Phase 2: Mosher Ester Synthesis Prepare two separate NMR tubes:

  • Sample 1: N-Boc-THQ-4-ol +

    
    -(-)-MTPA-Cl 
    
    
    
    
    
    -Mosher Ester
  • Sample 2: N-Boc-THQ-4-ol +

    
    -(+)-MTPA-Cl 
    
    
    
    
    
    -Mosher Ester
    • Note on Nomenclature: The Cahn-Ingold-Prelog (CIP) priority changes from acid to chloride to ester. Reacting with

      
      -chloride yields the 
      
      
      
      -ester configuration at the auxiliary.

Phase 3:


 Analysis 
  • Acquire

    
    H NMR for both esters.[1]
    
  • Calculate

    
     for protons near the chiral center (H3, H5, H2).
    
  • Interpretation:

    • Construct a Newman projection looking down the C4-O bond.

    • The MTPA phenyl group shields protons on its side (negative

      
      ).
      
    • The MTPA methoxy group is in the other plane (positive

      
      ).
      

Mosher_Model cluster_0 Mosher Analysis Workflow Step1 Start: THQ-4-ol Step2 Protect N1 (N-Boc formation) Step1->Step2 Step3 Split Sample Step2->Step3 RxnA React w/ (R)-MTPA-Cl Yields (S)-Ester Step3->RxnA RxnB React w/ (S)-MTPA-Cl Yields (R)-Ester Step3->RxnB NMR 1H NMR Analysis Calculate Δδ(SR) RxnA->NMR RxnB->NMR

Figure 1: Workflow for Mosher's Method applied to THQ-4-ol, highlighting the critical N-protection step.

Method C: Modern Non-Destructive – VCD & ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful because they require no derivatization (if the pure enantiomer is available) and can be performed directly in solution.

  • ECD (UV range): Detects electronic transitions. The benzene ring fused to the heterocycle provides a strong chromophore (the

    
    -tetralone-like or aniline-like system).
    
  • VCD (IR range): Detects vibrational transitions. More rich in structural data but requires higher concentration (~5-10 mg/mL).

Protocol:

  • Conformational Search: Use Molecular Mechanics (MMFF) to find low-energy conformers of

    
    -THQ-4-ol. The "puckering" of the saturated ring is critical.
    
  • DFT Optimization: Optimize geometries using DFT (e.g., B3LYP/6-31G*).

  • Spectra Calculation: Calculate VCD/ECD spectra using TD-DFT.

  • Comparison: Overlay the experimental spectrum of your sample with the calculated spectrum of the

    
    -enantiomer.
    
    • If they match

      
       Sample is 
      
      
      
      .[2][3]
    • If they are mirror images

      
       Sample is 
      
      
      
      .

Method D: Enzymatic Prediction (Kazlauskas Rule)

If you are synthesizing the chiral alcohol via Kinetic Resolution (KR) , the enzyme's intrinsic preference provides a strong preliminary assignment.

  • Enzyme: Candida antarctica Lipase B (CAL-B) is the industry standard for secondary alcohols.

  • The Rule: CAL-B follows the Kazlauskas Rule , which predicts that the enzyme preferentially acylates the enantiomer where the "Medium" group is in the right pocket and the "Large" group is in the left pocket when the OH points "up".

Application to THQ-4-ol:

  • Large Group (L): The fused benzene ring (rigid, bulky).

  • Medium Group (M): The

    
     methylene bridge.
    
  • Prediction: CAL-B typically acylates the

    
    -enantiomer  of cyclic benzylic-like alcohols, leaving the 
    
    
    
    -alcohol
    unreacted.
  • Verification: This should be treated as a hypothesis to be confirmed by Method A or B.

Kazlauskas Racemic Racemic THQ-4-ol Enzyme CAL-B + Vinyl Acetate Racemic->Enzyme Result Kinetic Resolution Enzyme->Result Ester (R)-Acetate (Fast Reacting) Result->Ester Acylation Alcohol (S)-Alcohol (Slow Reacting) Result->Alcohol Hydrolysis/Leftover

Figure 2: Predicted outcome of CAL-B mediated kinetic resolution based on the Kazlauskas rule for cyclic secondary alcohols.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][4][5] Nature Protocols, 2(10), 2451–2458. Link[4]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][4][5][6][7] Chemical Reviews, 104(1), 17–118. Link

  • Gotor-Fernández, V., Brieva, R., & Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. (Validates CAL-B preference for cyclic alcohols). Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism. Chirality, 20(5), 643-663. Link

Sources

"cross-validation of analytical results for 1,2,3,4-Tetrahydroquinolin-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Results for 1,2,3,4-Tetrahydroquinolin-4-ol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. For a molecule like this compound, a key intermediate and structural motif in various bioactive compounds, ensuring the accuracy and reproducibility of its quantification is a critical step.[1] This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound, designed for researchers, analytical scientists, and quality assurance professionals.

We will explore the nuances of two primary quantitative techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and a crucial qualitative method, Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is structured not as a rigid template, but as a narrative of scientific inquiry, explaining the rationale behind methodological choices and emphasizing the principles of a self-validating system. By adhering to international standards, such as the ICH Q2(R2) guidelines, we establish a robust protocol for comparing and validating analytical results, ensuring data is reliable, reproducible, and fit for its intended purpose.[2][3]

The Analytical Imperative: Why Method Validation is Non-Negotiable

Before comparing results between different analytical techniques, each method must first be rigorously validated. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use.[4] The objective is to establish, with a high degree of assurance, that the method will consistently produce results that are accurate and precise. For regulatory submissions, this is a mandatory requirement governed by bodies like the FDA and outlined in the International Council for Harmonisation (ICH) guidelines.[5][6]

The core validation parameters, which we will explore for each technique, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).[7]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

This guide will first detail the validation of individual methods and then address the critical process of cross-validation, which confirms that different validated methods produce comparable results.[8]

Foundational Analytical Workflow

A successful analytical campaign, regardless of the specific instrumentation, follows a logical and controlled progression. The goal is to minimize variability at each stage to ensure the final result is a true representation of the sample.

cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Sample Receipt & Login Seq Sequence Run: Blanks, Standards, QCs, Samples Sample->Seq Standard Reference Standard Preparation SST System Suitability Test (SST) Standard->SST Reagent Mobile Phase/Reagent Preparation Reagent->SST SST->Seq Integration Peak Integration & Quantification Seq->Integration Review Data Review & Verification Integration->Review Report Final Report Generation Review->Report

Caption: General workflow for quantitative analytical methods.

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV: A robust, cost-effective workhorse for routine analysis, ideal for samples where the analyte concentration is relatively high and the matrix is clean (e.g., drug substance purity, formulation assays).[9]

  • LC-MS/MS: Offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis in complex biological matrices like plasma or urine.[10] The selectivity of Multiple Reaction Monitoring (MRM) is crucial for distinguishing the analyte from endogenous components.[11]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality Behind Choices: A reversed-phase C18 column is selected due to the moderately polar nature of this compound. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to achieve good peak shape and retention. Phosphoric acid is used to control the pH and suppress the ionization of the basic nitrogen atom, which prevents peak tailing.[12] UV detection is set at a wavelength corresponding to an absorbance maximum of the quinoline ring system to ensure optimal sensitivity.

Experimental Protocol: HPLC-UV

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile (MeCN).

    • Isocratic Elution: 70% Mobile Phase A / 30% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 245 nm.

    • Run Time: 10 minutes.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 MeCN:Water diluent.[13]

    • Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dissolve the sample in the diluent to achieve a target concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[13]

  • System Suitability Test (SST):

    • Make five replicate injections of a mid-range standard (e.g., 50 µg/mL).

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area and retention time should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.

Workflow Diagram: HPLC-UV Analysis

cluster_prep Preparation cluster_run Execution cluster_analysis Data Processing A Prepare Mobile Phase (0.1% H3PO4 / MeCN) D Equilibrate HPLC System & Perform SST A->D B Prepare Standards & QC Samples B->D C Prepare Test Samples E Run Analytical Sequence: Blanks, Standards, QCs, Samples C->E D->E If SST Passes F Integrate Chromatograms E->F G Generate Calibration Curve (Linear Regression) F->G H Calculate Sample Concentrations G->H I Review & Report Results H->I

Caption: Step-by-step workflow for the HPLC-UV method.

Hypothetical Validation Data Summary: HPLC-UV

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RTPass
Linearity (1-100 µg/mL) Correlation Coefficient (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability ≤ 2.0%0.85%
Intermediate Precision ≤ 2.0%1.20%
LOQ S/N ≥ 10, Accuracy & Precision met1 µg/mL
LOD S/N ≥ 30.3 µg/mL
Robustness %RSD of results ≤ 2.0%Pass
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality Behind Choices: For bioanalytical applications, sample preparation is key to minimizing matrix effects.[10] Solid-Phase Extraction (SPE) is chosen for its ability to provide a cleaner extract compared to simpler protein precipitation.[10] The mobile phase is modified to use formic acid instead of phosphoric acid, as it is volatile and compatible with mass spectrometry.[12] An electrospray ionization (ESI) source in positive mode is used because the nitrogen in the tetrahydroquinoline structure is readily protonated. The MRM transitions are specific parent-to-daughter ion fragmentations, ensuring extremely high selectivity and sensitivity.

Experimental Protocol: LC-MS/MS

  • System Preparation:

    • LC-MS/MS System: Sciex Triple Quad 6500+ or equivalent, coupled with a Shimadzu Nexera X2 UPLC system.

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: Precursor Ion (Q1): m/z 150.1 → Product Ion (Q3): m/z 132.1 (hypothetical transition for C₉H₁₁NO).

    • Internal Standard (IS): this compound-d4, MRM Transition: m/z 154.1 → m/z 136.1.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 25 µL of Internal Standard working solution.

    • Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and IS with a basic methanolic solution.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of Mobile Phase A.

Hypothetical Validation Data Summary: LC-MS/MS

Validation ParameterAcceptance CriteriaResult
Specificity No interference in blank plasmaPass
Linearity (0.1-100 ng/mL) Correlation Coefficient (r²) ≥ 0.9950.9982
Accuracy (% Recovery) 85.0% - 115.0%92.3% - 106.8%
Precision (%RSD) Intra-day ≤ 15.0%< 7.5%
Inter-day ≤ 15.0%< 9.2%
LOQ S/N ≥ 10, Accuracy & Precision met0.1 ng/mL
LOD S/N ≥ 30.03 ng/mL
Matrix Effect IS-normalized factor within 0.85-1.15Pass

Structural Confirmation: NMR Spectroscopy

While chromatographic methods provide quantitative data, NMR spectroscopy provides definitive structural confirmation. Its primary role in this context is as a qualitative tool to verify the identity and purity of the reference standard.

Key Spectral Features:

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons (in the ~6.5-7.0 ppm region) and the aliphatic protons on the saturated ring (~1.9-3.3 ppm), with characteristic splitting patterns confirming their connectivity.[14] The hydroxyl proton will appear as a distinct, often broad, singlet.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, distinguishing between the aromatic and aliphatic carbons.[15]

The data from NMR is not typically "cross-validated" against quantitative methods but serves as an orthogonal, foundational pillar of identity confirmation.

The Core Task: Cross-Validation of Analytical Methods

Cross-validation is performed to ensure that two different analytical methods yield comparable results, which is essential when, for example, a method is transferred between labs or a high-throughput screening method is compared against a more robust reference method.[8][16]

When is Cross-Validation Required?

  • When data from different laboratories needs to be compared in a single study.

  • When a method is updated or changed, and results must be compared to the original method.

  • To compare a new method (e.g., UPLC) with an established one (e.g., HPLC).

Cross-Validation Protocol: HPLC-UV vs. LC-MS/MS

  • Sample Selection: Select a minimum of 20 samples whose concentrations span the overlapping quantitative range of both methods. These should be actual study samples, not just spiked standards.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and the validated LC-MS/MS methods.

  • Statistical Analysis:

    • Percent Difference: For each sample, calculate the percent difference between the mean result from Method A and Method B. The acceptance criterion is typically that at least 2/3 of the samples should have a difference of ≤ 20%.

    • Paired t-test: This statistical test determines if there is a significant systematic difference (bias) between the two methods. A p-value > 0.05 suggests no significant difference.

    • Correlation Plot: Plot the results of Method A versus Method B. A linear regression should yield a slope close to 1, an intercept close to 0, and a correlation coefficient (r²) > 0.95.

Logical Flow of a Cross-Validation Study

A Select ≥ 20 Samples (Span Overlapping Range) B Analyze Samples by Method A (e.g., HPLC-UV) A->B C Analyze Samples by Method B (e.g., LC-MS/MS) A->C D Tabulate Mean Results for Each Sample B->D C->D E Statistical Comparison D->E F Calculate % Difference for Each Sample E->F G Perform Paired t-test E->G H Generate Correlation Plot (Linear Regression) E->H I Are ≥ 67% of samples within ±20% difference? F->I J Is p-value > 0.05? G->J K Is slope ≈ 1 and r² > 0.95? H->K L Methods are Correlated and Interchangeable I->L Yes M Investigation Required: Identify Source of Discrepancy I->M No J->L Yes J->M No K->L Yes K->M No

Caption: Decision logic for a two-method cross-validation study.

Conclusion

The cross-validation of analytical methods for this compound is not merely a procedural formality; it is a cornerstone of data integrity. By first ensuring that each individual method—be it HPLC-UV for routine assays or LC-MS/MS for sensitive bioanalysis—is thoroughly validated according to ICH guidelines, we establish a foundation of reliability. The subsequent cross-validation process provides the ultimate confidence that results are interchangeable and reproducible, regardless of the chosen methodology or laboratory. This systematic, evidence-based approach ensures that the analytical data generated is robust, defensible, and ultimately, trustworthy for making critical scientific and regulatory decisions.

References

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC.
  • BenchChem. (2025). Refinement of analytical methods for 1,2,3,4-Tetrahydroquinolin-6-ol detection. BenchChem.
  • Kim, M. Y., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines. Journal of the Korean Society for Applied Biological Chemistry.
  • Al-Rimawi, F. (2011). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of Pharmaceutical Analysis, 2(1), 67-70.
  • Parchem. (2026). Mastering 1,2,3,4-Tetrahydroquinoline: A Step-by-Step Guide for Chemists. Parchem.
  • Lieberman, M. (2018). HPLC METHODOLOGY MANUAL. University of Notre Dame.
  • MDPI. (n.d.). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. MDPI.
  • ResearchGate. (2025). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information.
  • Molecules. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. ChemicalBook.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • ResearchGate. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. ChemicalBook.
  • Organic & Biomolecular Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry.
  • PubMed. (n.d.). Cross-validation of bioanalytical methods between laboratories. National Library of Medicine.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation.
  • Guidechem. (n.d.). 1,2,3,4-Tetrahydroquinoline 635-46-1 wiki. Guidechem.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • ResearchGate. (n.d.). Retrosynthetic analysis of 1,2,3,4‐tetrahydroquinolines: 1) palladium‐catalyzed Buchwald–Hartwig amination. ResearchGate.
  • Frontiers. (n.d.). The comparative diagnostic and therapeutic application value of FAPI PET/CT and 18F-FDG PET/CT in oncology. Frontiers.
  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic.... ResearchGate.
  • ResearchGate. (2025). FDA issues revised guidance for analytical method validation. ResearchGate.
  • MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • Molecules. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.

Sources

Safety Operating Guide

Laboratory Safety & Logistics Guide: 1,2,3,4-Tetrahydroquinolin-4-ol Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the operational standards for the safe disposal of 1,2,3,4-Tetrahydroquinolin-4-ol . As a bicyclic heterocycle containing both a secondary amine and a secondary alcohol, this compound presents specific chemical compatibilities that dictate its waste stream.

Immediate Directive: Do NOT dispose of this compound down the drain or in general trash. It requires segregation into Non-Halogenated Organic waste streams due to its nitrogen content and potential aquatic toxicity.

Part 1: Chemical Profile & Hazard Assessment

To manage disposal effectively, one must understand the "why" behind the safety protocols. This compound is not merely "waste"; it is a reactive intermediate.

Structural Analysis for Disposal Logic
  • Secondary Amine (

    
    ):  Basic functionality. Incompatible with strong acids (exothermic salt formation) and strong oxidizers (potential for violent degradation).
    
  • Hydroxyl Group (

    
    ):  Increases polarity but does not guarantee sufficient water solubility for aqueous disposal.
    
  • Bicyclic Scaffold: Resistant to rapid biodegradation, necessitating thermal destruction (incineration).

Quantitative Hazard Data
ParameterSpecificationOperational Implication
CAS Number 53852-34-9 (Generic)Use for waste manifesting.
Physical State Solid (typically off-white)Dust control measures required during transfer.
GHS Classification Irritant (Skin/Eye), STOT SE 3PPE (Nitrile gloves, safety glasses) is mandatory.
Incompatibility Strong Oxidizers, Acids, Acid ChloridesCRITICAL: Do not co-mingle with Nitric Acid or Peroxides.
RCRA Status Non-listed (Characteristic)Treat as Hazardous Waste (D001/Toxic if ignitable solvent used).

Expert Insight: While specific toxicological data for the 4-ol derivative is often limited compared to the parent quinoline, the Precautionary Principle dictates we treat it as a potential mutagen/carcinogen, similar to its parent scaffold, 1,2,3,4-tetrahydroquinoline [1, 5].

Part 2: The Self-Validating Segregation System

A "self-validating" system means the protocol prevents errors through physical constraints (e.g., incompatible streams are physically separated).

The Compatibility Matrix

Before disposal, verify the destination container against this logic:

  • Stream A: Non-Halogenated Organics (CORRECT)

    • Compatible with: Acetone, Methanol, Toluene, Ethanol.

    • Why: The compound burns well in incinerators; high BTU value supports thermal destruction.

  • Stream B: Halogenated Organics (AVOID unless dissolved in DCM/Chloroform)

    • Why: Halogenated waste is more expensive to treat. Only use this if the compound was used in a reaction with DCM or Chloroform.

  • Stream C: Aqueous/Acidic Waste (FORBIDDEN)

    • Why: The amine will protonate, forming salts that complicate downstream water treatment.

Part 3: Step-by-Step Disposal Workflow

Scenario A: Pure Solid Waste (Expired or Excess Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label before adding waste.

    • Constituents: "this compound (Solid)"

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Transfer: Transfer solid using a chemically resistant spatula. Wipe threads of the jar to ensure a tight seal.

  • Satellite Accumulation: Store in a secondary containment tray until pickup.

Scenario B: Reaction Mixtures (Liquid Waste)
  • Quenching (If necessary): If the reaction involved reactive reagents (e.g., hydrides), ensure they are fully quenched before bottling.

  • Solvent Check: Determine the primary solvent.

    • If DCM/Chloroform : Use Halogenated waste carboy.

    • If THF/Methanol/DMF : Use Non-Halogenated waste carboy.

  • pH Check: Ensure the solution is not highly acidic (pH < 2) or basic (pH > 12.5). Neutralize to pH 5–9 if necessary to prevent container degradation, though most organic waste streams tolerate mild pH variance.

  • Log Entry: Record the approximate volume and concentration on the waste log sheet immediately.

Part 4: Emergency Contingencies (Spill Management)

Stop. Assess. Act.

  • Solid Spill:

    • Do not create dust.[1][2][3][4][5] Do not dry sweep.

    • Cover with wet paper towels or an oil-impregnated sweeping compound.

    • Scoop into a disposable container. Label as "Hazardous Waste - Debris".

  • Liquid Spill:

    • Isolate the area (15 ft radius).

    • Use vermiculite or polypropylene pads to absorb.

    • Prohibited: Do not use sawdust (potential reaction with oxidizers if present).

Part 5: Operational Visualization

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Debris StateCheck->Solid Liquid Reaction Solution StateCheck->Liquid SolidContainer Pack in Wide-Mouth HDPE Jar Solid->SolidContainer IncompatCheck CRITICAL CHECK: Is Oxidizer Present? Liquid->IncompatCheck Final EHS Pickup / Incineration SolidContainer->Final SolventCheck Identify Primary Solvent Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated StreamA Stream A: Non-Halogenated Carboy Halogenated->StreamA No StreamB Stream B: Halogenated Carboy Halogenated->StreamB Yes StreamA->Final StreamB->Final IncompatCheck->SolventCheck No Segregate MUST Segregate Oxidizer Before Mixing IncompatCheck->Segregate Yes Segregate->SolventCheck

Figure 1: Decision matrix for the segregation and packaging of Tetrahydroquinolin-4-ol waste streams.

References

  • National Institutes of Health (NIH) - PubChem. 1,2,3,4-Tetrahydroquinoline Safety and Hazards. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Criteria for Listing Hazardous Waste (40 CFR § 261.11). Retrieved from [Link][6][7][8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.